Technical Documentation Center

4-hydroxytetrahydro-2H-pyran-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-hydroxytetrahydro-2H-pyran-2-one
  • CAS: 61892-56-6

Core Science & Biosynthesis

Foundational

4-hydroxytetrahydro-2H-pyran-2-one chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-hydroxytetrahydro-2H-pyran-2-one This guide provides a comprehensive technical overview of 4-hydroxytetrahydro-2H-pyran-2-one, a pivotal chiral building block i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 4-hydroxytetrahydro-2H-pyran-2-one

This guide provides a comprehensive technical overview of 4-hydroxytetrahydro-2H-pyran-2-one, a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, spectroscopic signatures, synthetic strategies, and reactivity of this versatile scaffold. Our analysis is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical utility.

Introduction

4-hydroxytetrahydro-2H-pyran-2-one (also known as 4-hydroxy-δ-valerolactone) is a saturated heterocyclic compound featuring a six-membered tetrahydropyran ring, a lactone (cyclic ester) functional group at position 2, and a hydroxyl group at position 4. The presence of a stereocenter at the C4 position makes it a valuable chiral intermediate for the stereoselective synthesis of complex natural products and pharmacologically active molecules.[1] Its structural relatives, the broader class of 2H-pyran-2-ones, are recognized for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer effects, making this scaffold a subject of significant interest in drug discovery.[1][2]

Physicochemical and Structural Properties

The fundamental properties of 4-hydroxytetrahydro-2H-pyran-2-one are summarized below. These characteristics are essential for its handling, reaction design, and purification.

PropertyValueSource
IUPAC Name 4-hydroxyoxan-2-one[3]
Molecular Formula C₅H₈O₃[3]
Molecular Weight 116.11 g/mol [3]
CAS Number 61892-56-6[3]
Appearance Solid (predicted)[4]
XLogP3 -0.4[3]

The molecule's structure, featuring both a hydrogen bond donor (hydroxyl) and acceptor (lactone carbonyl), influences its solubility and crystalline properties.

Figure 1: Chemical structure of 4-hydroxytetrahydro-2H-pyran-2-one.

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the structure and purity of 4-hydroxytetrahydro-2H-pyran-2-one. The expected data are derived from the analysis of its functional groups and data from structurally similar compounds.[4][5]

TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR -CH(OH)-~3.8 - 4.2 ppmProton on a carbon bearing an electronegative oxygen atom.
-CH₂-O-~4.1 - 4.5 ppmProtons on the carbon adjacent to the ring oxygen.
-CH₂-C=O~2.3 - 2.7 ppmProtons alpha to the carbonyl group.
-OHBroad, ~2.0 - 5.0 ppmExchangeable proton, chemical shift is concentration and solvent dependent.
¹³C NMR C=O (Lactone)~170 - 175 ppmCarbonyl carbon in a six-membered ring lactone.
-C(OH)-~65 - 75 ppmCarbon atom attached to the hydroxyl group.
-C-O- (Ring)~60 - 70 ppmCarbon atom adjacent to the ring oxygen.
IR Spectroscopy O-H Stretch3200 - 3600 cm⁻¹ (broad)Characteristic of the hydroxyl group's hydrogen bonding.
C=O Stretch~1710 - 1740 cm⁻¹ (strong)Typical for a saturated six-membered ring lactone carbonyl.
Mass Spec. Molecular Ion [M]⁺m/z = 116.05Corresponds to the molecular weight of C₅H₈O₃.

Synthesis Methodologies

The synthesis of 4-hydroxy-2-pyrones is a well-established area of organic chemistry. A predominant and biomimetic strategy involves the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents.[6] This approach mimics the polyketide biosynthetic pathways found in nature.[7]

G cluster_0 Synthesis Workflow start 1,3,5-Tricarbonyl Precursor cyclization Base- or Acid-Catalyzed Intramolecular Cyclization start->cyclization intermediate Cyclized Intermediate cyclization->intermediate dehydration Dehydration/ Tautomerization intermediate->dehydration product 4-Hydroxy-2-pyrone Product dehydration->product

Figure 2: Generalized workflow for the synthesis of 4-hydroxy-2-pyrones.
Experimental Protocol: Synthesis via Cyclization of a β,δ-diketo Ester (Representative)

This protocol describes a general method for synthesizing a 4-hydroxy-2-pyrone ring system. The specific choice of starting materials will determine the substituents on the final product.

Materials:

  • A suitable β,δ-diketo ester or 1,3,5-tricarbonyl precursor

  • Sulfuric acid (concentrated) or a base like sodium ethoxide

  • Appropriate solvents (e.g., ethanol, dichloromethane)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the 1,3,5-tricarbonyl precursor in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cyclization:

    • Acid Catalysis: Cool the solution in an ice bath and slowly add concentrated sulfuric acid. The acid catalyzes the intramolecular aldol-type condensation. Allow the reaction to stir at room temperature or with gentle heating until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

    • Base Catalysis: Alternatively, treat the precursor with a base such as sodium ethoxide in ethanol to facilitate cyclization.

  • Workup: Once the reaction is complete, carefully quench the reaction mixture by pouring it into a cold, saturated sodium bicarbonate solution to neutralize the acid.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3x volumes).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-hydroxy-2-pyrone derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry as detailed in Section 2.

Causality Note: The choice between acid or base catalysis depends on the stability of the precursor and the desired reaction kinetics. Acid catalysis promotes the enolization and subsequent cyclization, while bases deprotonate the acidic α-carbon to initiate the condensation.

Chemical Reactivity and Synthetic Utility

4-hydroxytetrahydro-2H-pyran-2-one is a bifunctional molecule whose reactivity is dominated by its hydroxyl and lactone groups. This dual reactivity makes it a powerful scaffold for building molecular complexity.[8][9]

  • Reactions at the Hydroxyl Group: The secondary alcohol at C4 can undergo standard transformations such as oxidation (e.g., using PCC, Swern, or TEMPO) to form the corresponding ketone, tetrahydro-4H-pyran-2,4-dione. It can also be esterified or etherified to introduce a wide variety of functional groups.

  • Reactions of the Lactone: The lactone is susceptible to nucleophilic attack, leading to ring-opening. This is a key transformation for converting the cyclic scaffold into highly functionalized linear molecules. For example, reaction with amines yields amides, while basic hydrolysis affords the corresponding 4,5-dihydroxypentanoic acid.[10]

G center_mol 4-hydroxytetrahydro- 2H-pyran-2-one oxidation Oxidation (e.g., TEMPO) center_mol->oxidation [O] esterification Esterification (Ac₂O, pyridine) center_mol->esterification Acylation ring_opening Nucleophilic Ring-Opening (e.g., R-NH₂) center_mol->ring_opening Nu⁻ attack ketone Tetrahydro-4H-pyran-2,4-dione oxidation->ketone ester 4-acetoxytetrahydro- 2H-pyran-2-one esterification->ester amide N-substituted 4,5-dihydroxypentanamide ring_opening->amide

Figure 3: Key reactivity pathways of 4-hydroxytetrahydro-2H-pyran-2-one.

Applications in Research and Drug Development

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. 4-hydroxytetrahydro-2H-pyran-2-one serves as a valuable intermediate for accessing these complex structures.[11]

  • Chiral Building Block: The stereocenter at C4 allows for the synthesis of enantiomerically pure compounds, which is critical in drug development as different enantiomers often exhibit vastly different pharmacological and toxicological profiles.[1]

  • Synthesis of Bioactive Molecules: Derivatives of this core have been used to synthesize compounds with potential therapeutic applications, including thrombin inhibitors and histamine H3 receptor antagonists.[11]

  • Scaffold for Diversity-Oriented Synthesis: The dual functionality allows for the creation of diverse molecular libraries for high-throughput screening, accelerating the discovery of new drug leads.

Stability and Storage

To maintain the chemical integrity of 4-hydroxytetrahydro-2H-pyran-2-one, proper storage is essential.

  • Recommended Storage: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[12]

  • Moisture Sensitivity: As a lactone, it is susceptible to hydrolysis, especially under acidic or basic conditions. Therefore, it must be protected from moisture and atmospheric humidity.[12]

  • Incompatibilities: Avoid storage with strong oxidizing agents, which could react with the secondary alcohol, and strong acids or bases, which could catalyze ring-opening.[12]

Conclusion

4-hydroxytetrahydro-2H-pyran-2-one is a highly valuable and versatile chemical entity. Its well-defined physicochemical properties, predictable spectroscopic signatures, and dual reactivity make it an indispensable tool for synthetic chemists. Its utility as a chiral building block for constructing complex and biologically active molecules ensures its continued importance in academic research and the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is paramount to leveraging its full potential in the development of next-generation therapeutics.

References

  • Google Patents. (2017, October 11).
  • Požgan, F., Kranjc, K., Kepe, V., Polanc, S., & Kočevar, M. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2007(viii), 97-111. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5325923, (4S)-Tetrahydro-4-hydroxy-4-methyl-2H-pyran-2-one. Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • MDPI. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 26(17), 5348. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10396821, 4-Hydroxy-tetrahydro-pyran-2-one. Retrieved March 7, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-one, tetrahydro- (CAS 542-28-9). Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 612, Lactic Acid. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2026, February). 2H-Pyran-2-ones: Structures, syntheses, transformations, applications. Retrieved March 7, 2026, from [Link]

  • MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Molecules, 28(24), 8036. [Link]

  • Cheméo. (n.d.). Chemical Properties of L-Lactic acid (CAS 79-33-4). Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Retrieved March 7, 2026, from [Link]

  • MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Molecules, 28(24), 8036. [Link]

  • University of Wisconsin-Madison. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved March 7, 2026, from [Link]

  • SpectraBase. (n.d.). tetrahydro-2H-pyran-2-one. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

4-hydroxytetrahydro-2H-pyran-2-one CAS number

An In-depth Technical Guide to 4-Hydroxytetrahydro-2H-pyran-2-one Abstract: 4-Hydroxytetrahydro-2H-pyran-2-one (CAS No. 61892-56-6) is a pivotal heterocyclic compound featuring a saturated six-membered lactone ring with...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Hydroxytetrahydro-2H-pyran-2-one

Abstract: 4-Hydroxytetrahydro-2H-pyran-2-one (CAS No. 61892-56-6) is a pivotal heterocyclic compound featuring a saturated six-membered lactone ring with a hydroxyl substituent. This structure imparts a unique combination of chemical reactivity and stereochemical potential, establishing it as a valuable chiral building block in modern organic synthesis. Its utility is particularly pronounced in the field of drug discovery, where the tetrahydropyran motif is a common feature in numerous biologically active molecules. This guide provides a comprehensive technical overview of its chemical identity, spectroscopic profile, synthesis, reactivity, and applications, tailored for researchers, chemists, and professionals in pharmaceutical development.

4-Hydroxytetrahydro-2H-pyran-2-one is a lactone, which is a cyclic ester. The core structure consists of a tetrahydropyran ring, indicating a saturated six-membered heterocycle containing one oxygen atom, with a ketone group at the 2-position and a hydroxyl group at the 4-position.

Chemical Structure and Identifiers

The fundamental structure of the molecule is foundational to understanding its properties and reactivity.

Caption: 2D Structure of 4-hydroxytetrahydro-2H-pyran-2-one.

Table 1: Key Identifiers and Properties

Identifier Value Source
CAS Number 61892-56-6 [1]
IUPAC Name 4-hydroxyoxan-2-one [1]
Molecular Formula C₅H₈O₃ [1]
Molecular Weight 116.11 g/mol [1]
SMILES C1COC(=O)CC1O [1]
InChIKey WMHRYMDGHQIARA-UHFFFAOYSA-N [1]

| Synonyms | 4-hydroxy-tetrahydro-pyran-2-one, Tetrahydro-4-hydroxy-2H-pyran-2-one |[1] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the compound. While a comprehensive dataset for this specific molecule is sparse in public databases, the expected spectral characteristics can be inferred from its structure and data from closely related analogs.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the heterocyclic ring. The proton attached to the hydroxyl-bearing carbon (C4) would appear as a multiplet, with its chemical shift influenced by the solvent. The diastereotopic protons adjacent to the carbonyl group and the ring oxygen would exhibit complex splitting patterns.

  • ¹³C NMR: The carbon spectrum will feature five distinct signals. The most downfield signal corresponds to the carbonyl carbon (C2) of the lactone. The carbon bearing the hydroxyl group (C4) and the carbon adjacent to the ring oxygen (C6) will also have characteristic shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key absorptions: a strong, sharp peak around 1720-1750 cm⁻¹ corresponding to the C=O stretch of the saturated six-membered lactone, and a broad absorption in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch from the hydroxyl group. Data for the related tetrahydro-4-methyl-2H-pyran-2-one shows a strong carbonyl peak, which supports this expectation.[2]

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 116. Common fragmentation patterns would involve the loss of water (H₂O) from the molecular ion and cleavage of the lactone ring. Analysis of related pyranones confirms complex fragmentation patterns that are diagnostic of the ring structure.[3][4]

Synthesis and Production

The synthesis of 4-hydroxy-2-pyrones and their saturated derivatives is an active area of research, leveraging strategies from biomimetic cyclizations to modern transition-metal-catalyzed reactions.[5] The pyran scaffold is a common motif in natural products and bioactive compounds, driving the development of efficient synthetic methodologies.[6][7]

General Synthetic Strategy

A common approach to synthesizing substituted tetrahydropyran-2-ones involves the cyclization of a corresponding δ-hydroxy carboxylic acid or its ester equivalent. The challenge lies in the stereocontrolled synthesis of the linear precursor.

G start Acyclic Precursors (e.g., Substituted Glutaric Acid Derivatives) step1 Diastereoselective Reduction of Ketone start->step1 Introduction of C4-hydroxyl precursor step2 Lactonization (Acid or Base Catalyzed) step1->step2 Formation of linear δ-hydroxy acid intermediate product 4-Hydroxytetrahydro-2H-pyran-2-one step2->product

Caption: Conceptual workflow for the synthesis of the target lactone.

Example Experimental Protocol: Synthesis from a Precursor

Objective: To synthesize 4-hydroxytetrahydro-2H-pyran-2-one via reduction and subsequent lactonization of a suitable precursor like diethyl 3-oxoglutarate.

Step 1: Reduction of the Keto-Ester

  • In a round-bottom flask under an inert nitrogen atmosphere, dissolve diethyl 3-oxoglutarate (1.0 equiv.) in anhydrous ethanol at 0 °C.

  • Add sodium borohydride (NaBH₄) (1.1 equiv.) portion-wise over 30 minutes, maintaining the temperature below 5 °C. The use of NaBH₄ is a standard, cost-effective method for reducing ketones to secondary alcohols without affecting the ester groups.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by carefully adding 1 M HCl until the solution is acidic (pH ~2-3).

  • Extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude diethyl 3-hydroxyglutarate.

Step 2: Saponification and Lactonization

  • Dissolve the crude hydroxy-diester in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide (2.2 equiv.) and heat the mixture to reflux for 2 hours to saponify both ester groups.

  • Cool the reaction mixture to room temperature and acidify to pH 2 with concentrated HCl. This protonates the carboxylate and the intermediate δ-hydroxy acid is formed in situ.

  • Heat the acidified solution to 80 °C for 1 hour. The acidic conditions and heat promote intramolecular esterification (lactonization).

  • After cooling, extract the final product, 4-hydroxytetrahydro-2H-pyran-2-one, with dichloromethane.

  • The combined organic extracts are dried, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity and Applications

The chemical behavior of 4-hydroxytetrahydro-2H-pyran-2-one is dictated by its two primary functional groups: the lactone and the secondary alcohol. This bifunctionality makes it a versatile intermediate.

  • Lactone Ring-Opening: The ester linkage is susceptible to nucleophilic attack, particularly under basic (saponification) or acidic (hydrolysis) conditions, to yield the corresponding linear 5-carboxy-3-hydroxy acid. This reactivity is fundamental to its use as a precursor for acyclic molecules.

  • Reactions of the Hydroxyl Group: The secondary alcohol at the C4 position can undergo standard transformations such as oxidation (to form the corresponding ketone, tetrahydro-2H-pyran-2,4-dione), esterification, or etherification. These modifications are crucial for building molecular complexity and are frequently employed in drug development to modulate properties like solubility and target binding.

The pyran ring is a privileged scaffold in medicinal chemistry, found in compounds with a wide range of biological activities, including anti-tumor, antimicrobial, and anti-inflammatory properties.[6] The ability to synthesize and functionalize molecules like 4-hydroxytetrahydro-2H-pyran-2-one is therefore of significant interest to drug development professionals.[8]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. While a specific Material Safety Data Sheet (MSDS) for 4-hydroxytetrahydro-2H-pyran-2-one is not available, data from related halo- and alkyl-substituted tetrahydropyrans suggest the following guidelines.[9][10]

  • Hazard Identification: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.[11]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and incompatible materials.

Conclusion

4-Hydroxytetrahydro-2H-pyran-2-one is a valuable heterocyclic building block with significant potential in organic synthesis and pharmaceutical research. Its defined stereocenter (when used in chiral form) and bifunctional nature allow for a wide array of chemical transformations, making it an attractive starting point for the synthesis of complex, biologically active molecules. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity is essential for any scientist looking to leverage this versatile compound in their research and development endeavors.

References

  • PubChem. (n.d.). (4S)-Tetrahydro-4-hydroxy-4-methyl-2H-pyran-2-one. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 26(17), 5343. [Link]

  • Krasavin, M. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Organics, 4(4), 543-575. [Link]

  • Slovenko, D., & Stanovnik, B. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2006(5), 97-106. [Link]

  • PubChem. (n.d.). Tetrahydro-4-hydroxy-6-pentyl-2H-pyran-2-one. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 2H-Pyran-2-one, 6-(chloromethyl)tetrahydro-4-hydroxy-, (4R,6S)-. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Hydroxy-tetrahydro-pyran-2-one. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. Retrieved March 7, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2). Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Semantic Scholar. (n.d.). ONE-POT SYNTHESIS OF SOME FUSED PYRAN-2-ONES. Retrieved March 7, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-one, tetrahydro- (CAS 542-28-9). Retrieved March 7, 2026, from [Link]

  • EPA. (2025). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-, (2R,4S)-rel- Properties. CompTox Chemicals Dashboard. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). The mass spectrum analysis and structure of 4H-pyran-4-one, 2, 3-dihydro-3, 5-dihydroxy-6- methyl. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 2H-Pyran-2-one. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Kumar, A., Kumar, A., & Kumar, V. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Molecular Structure, 1282, 135183. [Link]

  • ResearchGate. (n.d.). Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl with Retention Time (RT)= 6.011. Retrieved March 7, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol. Retrieved March 7, 2026, from [Link]

  • MDPI. (2024). Natural 4-Hydroxy-2-pyrones. Encyclopedia. Retrieved March 7, 2026, from [Link]

  • FooDB. (2010). Showing Compound xi-Tetrahydro-6-propyl-2H-pyran-2-one (FDB017642). Retrieved March 7, 2026, from [Link]

Sources

Foundational

Elucidating the Molecular Architecture of 4-Hydroxytetrahydro-2H-pyran-2-one: A Spectroscopic Guide

Executive Summary The structural motif 4-hydroxytetrahydro-2H-pyran-2-one (often referred to as 4-hydroxy- -valerolactone) represents a crucial cyclic core in synthetic organic chemistry and pharmacology. Most notably, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural motif 4-hydroxytetrahydro-2H-pyran-2-one (often referred to as 4-hydroxy-


-valerolactone) represents a crucial cyclic core in synthetic organic chemistry and pharmacology. Most notably, this lactone ring system is the cyclized, biologically inactive prodrug/metabolite form of the 3,5-dihydroxyheptanoic acid side chain found in statins (e.g., pitavastatin, rosuvastatin)[1], as well as a key intermediate in the synthesis of lipase inhibitors like Orlistat[2].

Due to the stereochemical complexity of the tetrahydropyran ring—which can adopt multiple half-chair conformations—rigorous structural elucidation requires a multi-faceted spectroscopic strategy. This whitepaper details the definitive workflows for elucidating the structure of 4-hydroxytetrahydro-2H-pyran-2-one derivatives, explaining the fundamental causality behind nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy techniques.

Strategic Elucidation Framework: The Causality of Choice

Structural elucidation of substituted


-lactones cannot rely solely on 1D NMR. The inherent ring-flipping dynamics and overlapping aliphatic signals necessitate a deliberate, self-validating choice of 2D methodologies and solvent systems.
Solvent Selection and Conformational Dynamics

In solution, 4-hydroxytetrahydro-2H-pyran-2-one and its 6-substituted analogues exist in a state of dynamic conformational equilibrium. While


 or 

are standard for routine chemical shift mapping[3], analyzing the exact spatial geometry often requires low-temperature NMR. Acetone-

or Methanol-

are purposefully chosen for such thermodynamic profiling because step-by-step cooling in these solvents halts rapid interconverting rotamers, separating the major and minor conformer signals to accurately measure

-coupling constants (rotational energy barriers are typically ~15.0–15.9 kcal

)[1].
Spectroscopic Rationales
  • DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): Used to trace the unbroken aliphatic spin system from the

    
     methylene protons, through the 
    
    
    
    carbinol proton, to the
    
    
    and
    
    
    protons.
  • HSQC (Heteronuclear Single Quantum Coherence): Critical for decoupling diastereotopic protons. The

    
     and 
    
    
    
    positions each bear two protons (axial and equatorial) that appear at vastly different chemical shifts. HSQC confirms these uniquely shifting protons belong to the same carbon node.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Deployed to establish the relative stereochemistry (e.g., syn/anti relationships). In the lactone half-chair, a pseudo-axial proton at

    
     will show a strong NOE space correlation to a pseudo-axial proton at 
    
    
    
    .

ElucidationWorkflow A 1. Sample Prep & Solvent Choice (CDCl3 or Acetone-d6) B 2. Primary Mapping 1D 1H, 13C & IR Spectroscopy A->B C 3. Spin System Tracing COSY & HSQC B->C F 6. Mass & Formula Verification LC-MS/MS Fragmentation B->F D 4. Skeleton Assembly HMBC (Detecting C2 Carbonyl) C->D E 5. Stereochemical Resolution NOESY / ROESY & J-Coupling D->E G Final Structure Output E->G F->G

Graphviz Figure 1: Holistic logic flow for identifying the 4-hydroxytetrahydro-2H-pyran-2-one structure.

Spectroscopic Data Reference

NMR Chemical Shifts

The table below maps the anticipated


 and 

chemical shifts for the core 4-hydroxytetrahydro-2H-pyran-2-one scaffold, specifically referencing common 6-alkyl substituted variants isolated during organic synthesis[4].
PositionCarbon Type

Shift (ppm)

Shift (ppm)
Multiplicity & Coupling
C-2 Quaternary (C=O)170.0 – 173.0--
C-3 Methylene (

)
38.0 – 40.52.55 – 2.75Multiplet / Doublet of doublets
C-4 Methine (CH-OH)62.0 – 64.04.30 – 4.50Multiplet (Broad due to OH coupling)
C-5 Methylene (

)
29.0 – 32.01.80 – 2.15Multiplets (Diastereotopic pair)
C-6 Methine (

)*
73.0 – 76.04.70 – 5.10Multiplet
4-OH Hydroxyl (-OH)-3.50 – 4.00Broad singlet (Exchangeable)

*Note: If C-6 is unsubstituted (a simple


), shifts appear upfield around 65-68 ppm (

) and 4.2-4.5 ppm (

).
Infrared and Mass Spectrometry Signatures

Mass spectrometry relies heavily on identifying specific neutral losses. The lactone readily ejects water and carbon dioxide upon collision-induced dissociation (CID).

TechniqueKey FeatureDiagnostic Value / Observation
IR Spectroscopy C=O Stretch

(Diagnostic for

-lactone)[3]
IR Spectroscopy O-H Stretch

(Strong, broad peak indicating 4-OH)[3]
ESI-MS (+)

Detects the parent molecular ion depending on C6 substituent.
MS/MS (CID)

Neutral loss of

(Elimination of the 4-OH group).
MS/MS (CID)

Neutral loss of

(Cleavage of the lactone ring).

Stereochemical Elucidation via Space-Coupling

Determining the relative stereochemistry between the


 hydroxyl and a 

substituent is highly critical (e.g., establishing the

configuration required for statin efficacy).

Because the


-lactone ring predominantly adopts a half-chair conformation to minimize steric strain, protons at positions 4 and 6 will alternate between pseudo-axial and pseudo-equatorial positions. By mapping the Overhauser effect, analysts can observe through-space dipole-dipole relaxation. If the 

proton and the

proton exhibit a strong cross-peak in the NOESY spectrum, they sit on the same face of the ring (a syn-diaxial relationship), implying the substituents (OH and R) are anti to each other.

StereochemistryMap H4 H-4 Proton (Pseudo-axial) H6 H-6 Proton (Pseudo-axial) H4->H6 Strong NOESY Cross-Peak (Through-space, < 5 Å) C2 C=O (Lactone Core) H6->C2 HMBC Correlation (3-bond path) OH 4-OH Group OH->H4 3J Coupling

Graphviz Figure 2: Stereochemical dependencies and NOESY mapping within the lactone ring.

Standardized Experimental Protocol

To ensure rigorous trustworthiness, the following self-validating analytical workflow is recommended for bench scientists executing the structural elucidation.

Step 1: Sample Preparation and High-Resolution MS

  • Dissolve 1 mg of the purified compound in HPLC-grade Methanol containing 0.1% Formic Acid.

  • Inject into an LC-ESI-QTOF mass spectrometer operating in positive ion mode.

  • Self-Validation Checkpoint: Verify the precise monoisotopic mass. Subject the target ion to MS/MS at 20 eV collision energy and verify the parallel neutral losses of

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ).

Step 2: 1D NMR Acquisition

  • Dissolve 15-20 mg of the dried compound in 0.6 mL of high-purity

    
     (or Acetone-
    
    
    
    for conformational studies) inside a 5 mm NMR tube[1].
  • Acquire the

    
     spectrum (minimum 400 MHz, 16 scans) and 
    
    
    
    NMR (minimum 100 MHz, 512 scans).
  • Self-Validation Checkpoint: Integrate the

    
     spectrum. Calibrate the integration of the distinct 
    
    
    
    multiplet (~2.6 ppm) to exactly 2.00 protons. Ensure the resulting integrations of the
    
    
    and
    
    
    regions proportionally match the expected proton count for the target structure.

Step 3: 2D NMR Network Mapping

  • Acquire DQF-COSY,

    
    -
    
    
    
    HSQC, and
    
    
    -
    
    
    HMBC.
  • Overlay HSQC over the

    
     projection. Identify the non-protonated 
    
    
    
    carbonyl peak (~171 ppm).
  • Utilizing HMBC, look for long-range

    
     correlations originating from the 
    
    
    
    proton and
    
    
    protons back to the
    
    
    carbonyl to definitively prove the intact closure of the 6-membered lactone ring, distinguishing it from an open-chain dihydroxy-acid[5].

Step 4: NOESY Acquisition for Configuration

  • Acquire a 2D NOESY spectrum with a mixing time appropriately scaled to the molecule's tumbling rate (typically 300–500 ms for small molecules).

  • Measure the spatial correlation strength between

    
     and 
    
    
    
    to confirm the specific diastereomeric structure required for the lot.

References

  • Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues. Molecules / PubMed Central (PMC). Available at:[Link]

  • Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104. Der Pharma Chemica. Available at: [Link]

  • Enzymatic synthesis of statins and intermediates thereof. EP2465936A1.
  • Enantioselective Synthesis of a Key Intermediate in a New Process for Orlistat. ResearchGate. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR of 4-hydroxytetrahydro-2H-pyran-2-one

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-hydroxytetrahydro-2H-pyran-2-one. Designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-hydroxytetrahydro-2H-pyran-2-one. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of this heterocyclic compound, offering both theoretical understanding and practical experimental protocols.

Introduction

4-hydroxytetrahydro-2H-pyran-2-one, a derivative of δ-valerolactone, is a chiral heterocyclic compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring a lactone ring and a hydroxyl group, presents a unique spectroscopic challenge and opportunity. NMR spectroscopy is an indispensable tool for the unambiguous determination of its chemical structure, stereochemistry, and purity. This guide will provide a detailed interpretation of its ¹H and ¹³C NMR spectra, supported by established principles of NMR spectroscopy.

Molecular Structure and Numbering

For clarity in the subsequent NMR analysis, the atomic numbering convention for 4-hydroxytetrahydro-2H-pyran-2-one is established as follows:

Caption: Atomic numbering of 4-hydroxytetrahydro-2H-pyran-2-one.

¹H NMR Spectral Analysis

The proton NMR spectrum of 4-hydroxytetrahydro-2H-pyran-2-one is expected to exhibit distinct signals corresponding to the seven non-exchangeable protons and one exchangeable hydroxyl proton. The chemical environment of each proton, influenced by neighboring electronegative atoms and their stereochemical relationships, dictates its chemical shift and multiplicity.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-3a, H-3b2.0 - 2.3m
H-44.0 - 4.2m
H-5a, H-5b1.8 - 2.1m
H-6a, H-6b4.3 - 4.5m
4-OHVariablebr s

Interpretation of the ¹H NMR Spectrum:

  • H-6 Protons (δ 4.3 - 4.5 ppm): These protons are diastereotopic and adjacent to the ring oxygen (O1). This deshielding environment results in their resonance at the most downfield position among the aliphatic protons. They are expected to appear as a complex multiplet due to geminal coupling and vicinal coupling with the H-5 protons.

  • H-4 Proton (δ 4.0 - 4.2 ppm): This proton is attached to the carbon bearing the hydroxyl group (C4). The electronegativity of the oxygen atom causes a significant downfield shift. Its multiplicity will be a multiplet due to coupling with the neighboring H-3 and H-5 protons.

  • H-3 Protons (δ 2.0 - 2.3 ppm): These diastereotopic protons are alpha to the carbonyl group (C2). The electron-withdrawing nature of the carbonyl group deshields these protons, causing them to resonate downfield from typical methylene protons. They will appear as a multiplet due to geminal and vicinal couplings.

  • H-5 Protons (δ 1.8 - 2.1 ppm): These methylene protons are adjacent to the C4 and C6 carbons. Their chemical shift is influenced by both the hydroxyl group at C4 and the ring oxygen at O1, though to a lesser extent than the H-4 and H-6 protons. They will present as a complex multiplet.

  • 4-OH Proton (Variable): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the signal disappears.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five carbon atoms in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2170 - 175
C-665 - 70
C-460 - 65
C-330 - 35
C-525 - 30

Interpretation of the ¹³C NMR Spectrum:

  • C-2 (δ 170 - 175 ppm): The carbonyl carbon of the lactone is the most deshielded carbon and appears at the lowest field due to the strong electron-withdrawing effect of the two oxygen atoms.

  • C-6 (δ 65 - 70 ppm): This carbon is bonded to the ring oxygen (O1), resulting in a significant downfield shift into the range typical for carbons in an ether or ester linkage.

  • C-4 (δ 60 - 65 ppm): The carbon bearing the hydroxyl group is also deshielded by the electronegative oxygen atom, causing it to resonate in a similar region to C-6.

  • C-3 (δ 30 - 35 ppm): This carbon is alpha to the carbonyl group, which results in a moderate downfield shift compared to a standard alkane carbon.

  • C-5 (δ 25 - 30 ppm): This carbon is the most upfield of the ring carbons, as it is the furthest from the electron-withdrawing groups.

Advanced 2D NMR Experiments for Structural Confirmation

To unambiguously assign all proton and carbon signals and to determine the stereochemistry of 4-hydroxytetrahydro-2H-pyran-2-one, a suite of 2D NMR experiments is recommended.

G cluster_1d 1D NMR cluster_2d 2D NMR for Connectivity cluster_stereo Stereochemical Analysis H1_NMR ¹H NMR COSY COSY H1_NMR->COSY ¹H-¹H Coupling NOESY NOESY/ROESY H1_NMR->NOESY C13_NMR ¹³C NMR HSQC HSQC C13_NMR->HSQC ¹J C-H Correlation COSY->HSQC HMBC HMBC HSQC->HMBC ²⁻³J C-H Correlation Structure Final Structure HMBC->Structure Long-range Connectivity NOESY->Structure Through-space Interactions

Caption: Workflow for NMR-based structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. It would confirm the connectivity between H-3 and H-4, H-4 and H-5, and H-5 and H-6.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal based on the assignment of its attached proton(s).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the overall carbon skeleton. For instance, correlations from the H-3 and H-5 protons to the carbonyl carbon (C-2) would be expected.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. This information is crucial for determining the relative stereochemistry of the substituents on the pyran ring, for example, the relative orientation of the hydroxyl group at C-4.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra of 4-hydroxytetrahydro-2H-pyran-2-one.

Materials:

  • 4-hydroxytetrahydro-2H-pyran-2-one (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, 0.6-0.7 mL)

  • High-quality 5 mm NMR tube and cap

  • Pipette and vial for sample dissolution

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of 4-hydroxytetrahydro-2H-pyran-2-one into a clean, dry vial.

  • Solvent Selection and Dissolution: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with exchangeable protons like the hydroxyl group, dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it often allows for the observation of the -OH proton signal. Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial and gently agitate until the sample is completely dissolved.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution to the NMR tube. Ensure there are no solid particles in the solution.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to ensure homogeneity and achieve sharp spectral lines.

  • 1D ¹H NMR Acquisition:

    • Set the appropriate spectral width and number of scans.

    • Acquire the ¹H NMR spectrum.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • 1D ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process and reference the spectrum similarly to the ¹H spectrum.

  • 2D NMR Acquisition (if required):

    • Set up and run the desired 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) using standard instrument parameters.

    • Processing of 2D data will involve Fourier transformation in both dimensions.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra, complemented by advanced 2D NMR techniques, provides a powerful methodology for the complete structural and stereochemical characterization of 4-hydroxytetrahydro-2H-pyran-2-one. While experimental data for this specific molecule is not widely available, the predicted spectra and the interpretation provided in this guide offer a solid foundation for its identification and further study. The experimental protocols outlined herein represent best practices for obtaining high-quality NMR data for this and similar small molecules.

References

  • PubChem. (4S)-Tetrahydro-4-hydroxy-4-methyl-2H-pyran-2-one. National Center for Biotechnology Information. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Chemistry LibreTexts. 2D NMR Introduction. [Link]

  • Scribd. Advanced 2D NMR Techniques Guide. [Link]

Foundational

The 4-Hydroxytetrahydro-2H-pyran-2-one Core: A Privileged Scaffold in Natural Product Chemistry and Drug Discovery

Abstract: The 4-hydroxytetrahydro-2H-pyran-2-one moiety is a significant heterocyclic scaffold found in a variety of natural products. This core structure is a key pharmacophore in many biologically active compounds, mos...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 4-hydroxytetrahydro-2H-pyran-2-one moiety is a significant heterocyclic scaffold found in a variety of natural products. This core structure is a key pharmacophore in many biologically active compounds, most notably in the statin family of HMG-CoA reductase inhibitors. This technical guide provides a comprehensive overview of the chemical properties, biosynthesis, and major classes of natural products containing this core. It further delves into their biological activities, therapeutic potential, and the experimental methodologies for their isolation and characterization, offering valuable insights for researchers and professionals in drug development.

Introduction: The Significance of the 4-Hydroxytetrahydro-2H-pyran-2-one Scaffold

The 4-hydroxytetrahydro-2H-pyran-2-one is a six-membered lactone (a cyclic ester) with a hydroxyl group at the C4 position. This seemingly simple heterocyclic ring is a recurring motif in a diverse array of natural products, imbuing them with significant biological activities.[1][2][3] These compounds are found in a wide range of organisms, including bacteria, fungi, plants, and insects.[1]

1.1 Chemical Structure and Physicochemical Properties

The core structure consists of a tetrahydropyran ring with a ketone at the 2-position and a hydroxyl group at the 4-position. The presence of both a hydrogen bond donor (hydroxyl) and acceptor (lactone carbonyl) within a constrained cyclic system contributes to its ability to interact with biological targets. The physicochemical properties of natural products containing this core can vary widely depending on the other substituents on the pyran ring.

1.2 Stereochemical Complexity and its Implications

The 4-hydroxytetrahydro-2H-pyran-2-one core typically contains at least one stereocenter at the C4 position. The specific stereochemistry of this hydroxyl group, along with other chiral centers in the molecule, is often crucial for biological activity. This stereoselectivity highlights the specific and high-affinity interactions these molecules can form with their protein targets.

1.3 Prevalence in Natural Products: An Evolutionary Perspective

The widespread occurrence of the 4-hydroxytetrahydro-2H-pyran-2-one core in nature suggests that it is a "privileged scaffold" that has been selected through evolution for its ability to interact with various biological macromolecules.[4] Its biosynthesis from common metabolic precursors via pathways like the polyketide synthase (PKS) pathway underscores its accessibility in different organisms.

Biosynthesis of the 4-Hydroxytetrahydro-2H-pyran-2-one Core

The formation of the 4-hydroxytetrahydro-2H-pyran-2-one ring is a fascinating example of nature's chemical ingenuity. The primary route to this scaffold is through polyketide synthase (PKS) pathways.[2]

2.1 Polyketide Synthase (PKS) Pathways: The Primary Route

PKSs are large, multi-domain enzymes that construct complex carbon skeletons from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA. The biosynthesis of the 4-hydroxytetrahydro-2H-pyran-2-one core typically involves the iterative condensation of these building blocks to form a linear polyketide chain.

2.2 Key Enzymatic Steps: Ketoreductases and Cyclases

Within the PKS machinery, specific enzymes play crucial roles in shaping the final molecule. Ketoreductase (KR) domains are responsible for reducing keto groups to hydroxyl groups, establishing the key C4-hydroxyl functionality. Following the assembly of the polyketide chain, a thioesterase (TE) or a dedicated cyclase domain catalyzes the intramolecular cyclization (lactonization) to form the stable six-membered pyranone ring.[5][6]

2.3 Case Study: Biosynthesis of a Statin Precursor

The biosynthesis of compactin and mevastatin, foundational members of the statin family, provides a classic example. The process begins with the assembly of a linear polyketide chain by a PKS. Subsequent modifications, including reduction of a keto group to a hydroxyl group by a KR domain, set the stage for the final cyclization step, which is catalyzed by a thioesterase to yield the 4-hydroxytetrahydro-2H-pyran-2-one ring embedded within the larger molecular structure.

Major Classes of Natural Products Featuring the Core

The 4-hydroxytetrahydro-2H-pyran-2-one core is a hallmark of several important classes of natural products.

3.1 HMG-CoA Reductase Inhibitors: The Statin Family

Perhaps the most well-known class of compounds containing this core is the statins.[7] These molecules are potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[8][9] The 4-hydroxytetrahydro-2H-pyran-2-one portion of the statin molecule mimics the structure of mevalonate, the natural substrate of the enzyme, allowing it to bind tightly to the active site and block cholesterol production.[9] Examples include lovastatin, pravastatin, and numerous synthetic analogs.[7][10]

3.2 Polyketide Macrolides with Antifungal/Antibacterial Activity

A variety of polyketide macrolides incorporating the 4-hydroxytetrahydro-2H-pyran-2-one core exhibit significant antifungal and antibacterial properties. For instance, fusapyrone and deoxyfusapyrone, isolated from Fusarium semitectum, show considerable antifungal activity.[1][3] The pyranone moiety in these molecules is often crucial for their biological function.

3.3 Other Bioactive Metabolites

This versatile scaffold is also found in a range of other bioactive metabolites from diverse sources. These include compounds with anticancer, anti-inflammatory, and immunomodulatory activities.[4][11] For example, 5-hydroxy-4-(hydroxymethyl)-pyran-2-one, isolated from the plant Engelhardia spicata, has shown weak immunomodulatory activity.[11]

Biological Activities and Therapeutic Potential

The diverse biological activities of natural products containing the 4-hydroxytetrahydro-2H-pyran-2-one core make them attractive starting points for drug discovery and development.[4]

4.1 Mechanism of Action: Enzyme Inhibition and Other Interactions

The primary mechanism of action for many of these compounds is enzyme inhibition. As seen with the statins, the 4-hydroxytetrahydro-2H-pyran-2-one ring can act as a structural mimic of a natural substrate or intermediate, leading to competitive inhibition.[9] Beyond enzyme inhibition, this scaffold can also participate in other non-covalent interactions with protein targets, contributing to a wide range of biological effects.

4.2 Structure-Activity Relationships (SAR)

Structure-activity relationship studies on various classes of these natural products have revealed key insights. For the statins, the stereochemistry of the 4-hydroxyl group and the length and nature of the side chain attached to the pyranone ring are critical for potent HMG-CoA reductase inhibition.[10] Modifications to the core and its substituents can be used to fine-tune the potency, selectivity, and pharmacokinetic properties of these molecules.[12]

4.3 Therapeutic Applications and Drug Development Pipelines

The most prominent therapeutic application is in the management of hypercholesterolemia with statins.[9] However, the antifungal, antibacterial, and anticancer properties of other natural products containing this core suggest their potential for development into new therapeutic agents.[4] Ongoing research continues to explore the full therapeutic potential of this privileged scaffold.

Synthetic Strategies and Methodologies

The chemical synthesis of the 4-hydroxytetrahydro-2H-pyran-2-one core and its derivatives is an active area of research, driven by the desire to create novel analogs with improved biological activities.

5.1 Asymmetric Synthesis of the Chiral Core

Given the importance of stereochemistry for biological activity, asymmetric synthesis is a key focus. Various strategies have been developed to control the stereochemistry at the C4 position and other chiral centers. These methods often employ chiral auxiliaries, catalysts, or starting materials derived from the chiral pool.

5.2 Key Reactions

Common synthetic approaches involve the cyclization of 1,3,5-tricarbonyl compounds or their equivalents.[1][2] Other powerful reactions utilized in the synthesis of this core include aldol additions, Michael additions, and ring-closing metathesis. More recent methods have employed transition metal-catalyzed cyclizations of alkynes and transformations of ketenes.[1][2]

5.3 Total Synthesis of Representative Natural Products

The total synthesis of complex natural products containing the 4-hydroxytetrahydro-2H-pyran-2-one core, such as various statins and macrolides, represents a significant achievement in organic chemistry.[13] These syntheses not only confirm the structure of the natural products but also provide access to analogs that can be used for SAR studies.

Experimental Protocols for Isolation and Characterization

The discovery of new natural products containing the 4-hydroxytetrahydro-2H-pyran-2-one core relies on robust methods for their isolation and structural elucidation.

6.1 Extraction and Chromatographic Purification from Natural Sources

A generalized workflow for the isolation of these polar lactones begins with the extraction of the biological material (e.g., plant or fungal biomass) with a suitable solvent, often a polar solvent like methanol or ethanol.[14] The crude extract is then subjected to various chromatographic techniques, such as column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to isolate the pure compounds.[14]

6.2 Spectroscopic Analysis for Structural Elucidation

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic methods.[14]

  • Mass Spectrometry (MS) provides information about the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy helps to identify key functional groups, such as the lactone carbonyl and hydroxyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) is the most powerful tool for elucidating the complete carbon skeleton and the relative stereochemistry of the molecule.

6.3 Chiroptical Methods for Stereochemistry Determination

Determining the absolute stereochemistry is crucial. Chiroptical methods such as Circular Dichroism (CD) spectroscopy can be used to assign the absolute configuration of chiral centers by comparing the experimental CD spectrum with that of known compounds or with theoretical calculations.

Future Outlook and Emerging Research

The 4-hydroxytetrahydro-2H-pyran-2-one core continues to be a fertile ground for new discoveries in natural product chemistry and drug development.

7.1 Genome Mining for Novel Scaffolds

With the increasing availability of genomic data, genome mining approaches can be used to identify novel PKS gene clusters that may produce new natural products containing this core. This approach has the potential to uncover previously unknown structural diversity and biological activity.

7.2 Synthetic Biology and Chemoenzymatic Approaches

The fields of synthetic biology and chemoenzymatic synthesis offer exciting new avenues for producing these molecules and their analogs.[2] By engineering biosynthetic pathways and utilizing isolated enzymes, it may be possible to create novel compounds with enhanced therapeutic properties in a more sustainable and efficient manner.[5]

7.3 New Therapeutic Targets

As our understanding of disease biology grows, new therapeutic targets are constantly being identified. The inherent bioactivity of the 4-hydroxytetrahydro-2H-pyran-2-one scaffold makes it a promising starting point for the development of inhibitors for these new targets, potentially leading to the next generation of therapeutics.

Visualizations

Diagram 1: Generalized Biosynthetic Pathway

Biosynthesis cluster_PKS Polyketide Synthase (PKS) Module cluster_Modification Post-PKS Modification cluster_Cyclization Cyclization Acetyl-CoA Acetyl-CoA PKS_Elongation Iterative Condensation (PKS Elongation) Acetyl-CoA->PKS_Elongation Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_Elongation Polyketide_Chain Linear Polyketide Chain PKS_Elongation->Polyketide_Chain Ketoreductase Ketoreductase (KR) Reduction Polyketide_Chain->Ketoreductase Hydroxy_Chain Hydroxy-Polyketide Chain Ketoreductase->Hydroxy_Chain Thioesterase Thioesterase (TE) or Cyclase Hydroxy_Chain->Thioesterase Pyranone_Core 4-Hydroxytetrahydro- 2H-pyran-2-one Core Thioesterase->Pyranone_Core

Caption: Generalized biosynthetic pathway for the 4-hydroxytetrahydro-2H-pyran-2-one core.

Diagram 2: Experimental Workflow for Isolation

Isolation_Workflow Start Natural Source (e.g., Fungus, Plant) Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chrom Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chrom Fractions Fractions Column_Chrom->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure Compound HPLC->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS, IR, CD) Pure_Compound->Structure_Elucidation Final_Structure Final Structure Structure_Elucidation->Final_Structure

Caption: A typical experimental workflow for the isolation and characterization of pyranone natural products.

References

  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. (2023). MDPI. [Link]

  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. (2025). ResearchGate. [Link]

  • Natural 4-Hydroxy-2-pyrones. (2024). Encyclopedia MDPI. [Link]

  • One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L - DergiPark. (2015). DergiPark. [Link]

  • A Polyketide Cyclase That Forms Medium-ring Lactones. PMC. [Link]

  • (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. (2006). ResearchGate. [Link]

  • 2-Pyrone Natural Products and Mimetics: Isolation, Characterization and Biological Activity | Request PDF. (2025). ResearchGate. [Link]

  • Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives | Request PDF. (2025). ResearchGate. [Link]

  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. (2023). [Link]

  • Inhibitors of cholesterol biosynthesis. 6. trans-6-[2-(2-N-heteroaryl-3,5-disubstituted- pyrazol-4-yl)ethyl/ethenyl]tetrahydro-4-hydroxy-2H-pyran-2-ones. (1992). PubMed. [Link]

  • Isolation of Pyranone Derivative and Other Secondary Metabolites from Engelhardia spicata Bark and Immunomodulatory Analysis. NPS. [Link]

  • Total Synthesis of Antibacterial Polyketide Natural Product Thailandamide Lactone. (2022). ResearchGate. [Link]

  • 4-Hydroxy-tetrahydro-pyran-2-one. PubChem. [Link]

  • Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022). ScienceScholar. [Link]

  • Synthesis and biological activities of some fused pyran derivatives. (2011). ScienceDirect. [Link]

  • Inhibitors of cholesterol biosynthesis. 3. Tetrahydro-4-hydroxy-6-[2-(1H-pyrrol-1-yl)ethyl]-2H-pyran-2-one inhibitors of HMG-CoA reductase.... ChEMBL. [Link]

  • Perfume composition containing (4R)-cis-4-methyl-2-substituted-tetrahydro-2H-pyran derivative and method for improving fragrance by using (4R).
  • Synthesis method of tetrahydro-4H-pyran-4-one.
  • An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia. (2020). MDPI. [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans. PMC. [Link]

  • A Polyketide Cyclase That Forms Medium-Ring Lactones. Semantic Scholar. [Link]

  • Chain release mechanisms in polyketide and non-ribosomal peptide biosynthesis. (2021). Royal Society of Chemistry. [Link]

  • Discovery of Novel Inhibitors of HMG-CoA Reductase Using Bioactive Compounds Isolated From Cochlospermum Species Through Computational Methods: Virtual Screening and Algorithm Validation Study. (2025). JMIRx Bio. [Link]

  • Polycyclic Xanthone Natural Products: Structure, Biological Activity and Chemical Synthesis. (2013). PMC. [Link]

  • 4-hydroxypyran-2-ones, a novel series of HMG-CoA reductase inhibitors. 1. Effects of structural modifications at the 2- and 5-positions of the pyrrole nucleus. PubMed. [Link]

Sources

Exploratory

Architecting Super-Statins: The Strategic Role of 4-Hydroxytetrahydro-2H-pyran-2-one in Asymmetric Synthesis

Executive Summary As the pharmaceutical industry continues to optimize synthesis pipelines in 2026, the demand for highly pure, structurally rigid chiral building blocks remains paramount. For the class of "super-statins...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the pharmaceutical industry continues to optimize synthesis pipelines in 2026, the demand for highly pure, structurally rigid chiral building blocks remains paramount. For the class of "super-statins" (such as Rosuvastatin, Atorvastatin, and Pitavastatin), the pharmacological efficacy of the Active Pharmaceutical Ingredient (API) relies heavily on the precise absolute configuration of its 3,5-dihydroxyheptenoic acid side chain.

Central to the modern construction of this side chain is 4-hydroxytetrahydro-2H-pyran-2-one (and its 6-substituted derivatives, such as the chloromethyl analog). Serving as a masked, geometrically constrained precursor, this chiral lactone safeguards sensitive stereocenters during harsh downstream carbon-carbon coupling events. This technical guide explores the structural causality, modern biocatalytic synthesis, and validated experimental methodologies for leveraging this indispensable building block[1].

Structural Biology & Mechanistic Causality

Statins exert their lipid-lowering effects by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis[2].

The Causality of the Lactone Conformation: To achieve nanomolar binding affinity, the synthetic drug must perfectly mimic the half-reduced state of the natural HMG-CoA intermediate[1]. This requires a strictly controlled (3R, 5S) or (3R, 5R) stereochemistry on the open-chain dihydroxy acid. However, the free 3,5-dihydroxy acid is chemically vulnerable; under the strong basic conditions required for olefination (e.g., Wittig or Julia-Kocienski couplings), the free acid is highly susceptible to


-hydroxy elimination and racemization.

By closing the chain into a 4-hydroxytetrahydro-2H-pyran-2-one ring system:

  • Steric Shielding: The C5 hydroxyl is covalently masked within the pyran ring, and the C3 hydroxyl (now C4 of the pyran ring) is sterically constrained, preventing unwanted side reactions.

  • Chemoselectivity: The locked lactone resists base-catalyzed retro-aldol degradation, allowing aggressive organometallic chemistry to be performed at the C6 substituent[3].

Biocatalytic Workflow: De Novo DERA Synthesis

Historically, the chiral centers of the pyran-2-one core were resolved via low-yield fractional crystallization or transition-metal asymmetric hydrogenation. Today, the industry standard relies on highly productive, whole-cell chemoenzymatic processes using 2-deoxyribose-5-phosphate aldolase (DERA) [4].

Mechanistic Pathway: DERA catalyzes the sequential, stereoselective aldol condensation of two donor acetaldehyde molecules with one acceptor chloroacetaldehyde molecule[5]. This generates (4R,6S)-6-(chloromethyl)tetrahydro-2H-pyran-2,4-diol (chlorolactol). Subsequently, an Alcohol Dehydrogenase (ADH) or a mild chemical oxidant (e.g., sodium hypochlorite/acetic acid) selectively oxidizes the hemiacetal at C1 to the fully closed 4-hydroxytetrahydro-2H-pyran-2-one lactone[5].

DERA_Pathway SubA Chloroacetaldehyde (Acceptor) DERA DERA Enzyme (Aldol Condensation) SubA->DERA SubB Acetaldehyde (Donor x2) SubB->DERA Lactol (4R,6S)-Chlorolactol (Intermediate) DERA->Lactol Stereoselective C-C Formation Oxidation Oxidation (ADH / NaClO) Lactol->Oxidation Product 4-hydroxytetrahydro- 2H-pyran-2-one Oxidation->Product Lactonization

Fig 1: Biocatalytic synthesis of the 4-hydroxytetrahydro-2H-pyran-2-one core via DERA enzyme.

Quantitative Data: Process Analytics (PAT)

The superiority of the DERA pathway over traditional chemical resolution is summarized in the quantitative process metrics below, demonstrating critical gains in yield and optical purity[4].

Process MetricTraditional Chemical ResolutionDERA BiocatalysisCausality / Process Impact
Enantiomeric Excess (ee) 90 - 95%>99.9% Enzyme active-site stereospecificity prevents undesired enantiomer formation.
Volumetric Productivity < 10 g L⁻¹ h⁻¹> 40 g L⁻¹ h⁻¹ Whole-cell E. coli systems bypass complex enzyme purification[4].
Step Economy 6 - 8 steps2 steps Telescoped sequential aldol additions eliminate intermediate isolations.
Yield (Lactone) ~ 30 - 40%> 80% Avoids 50% maximal yield limit inherent to classic racemic resolution.

Downstream Integration & Experimental Protocols

To graft the chiral pyran-2-one side chain onto a hydrophobic statin core (e.g., the quinoline core of Pitavastatin), chemists frequently employ the Julia-Kocienski Olefination . This requires converting the 6-chloromethyl group of the lactone into a highly reactive diol sulfone[6].

JK_Coupling Step1 Step 1: Thio-etherification React chlorolactone with thio-aryl (SPTT) Step2 Step 2: Mild Oxidation H2O2 conversion to Diol Sulfone Step1->Step2  IPC: GC-MS >98% Conv. Step3 Step 3: Julia-Kocienski Olefination Stereoselective (E)-alkene formation Step2->Step3  Crystallization Step4 Step 4: Deprotection & Saponification Yields active Statin Calcium Salt Step3->Step4  Alkaline Quench

Fig 2: Statin workflow: converting lactone into an active API via Julia-Kocienski coupling.

Self-Validating Protocol: Synthesis of (4R,6S)-Diol Sulfone Intermediate

Objective: Convert (4R,6S)-6-(chloromethyl)-4-hydroxytetrahydro-2H-pyran-2-one into a thio-ether, then oxidize to a diol sulfone.

Step 1: Nucleophilic Substitution (Thio-etherification)

  • Action: In a rigorously dried, argon-purged 250 mL reactor, dissolve 1.0 equivalent (5.0 mmol) of (4R,6S)-6-(chloromethyl)-4-hydroxytetrahydro-2H-pyran-2-one in N-Methyl-2-pyrrolidone (NMP, 6 mL). Add 1.5 eq of 1-phenyl-1H-tetrazole-5-thiol sodium salt (SPTT)[6]. Heat to 80°C for 5.5 hours, then ramp to 100°C for 5 hours.

  • Causality: The rigid, neopentyl-like steric environment of the C6 chloromethyl group requires high thermal energy to cross the SN2 activation barrier[7]. NMP, a polar aprotic solvent, is critical here; it efficiently solvates the sodium cation while leaving the thiolate anion desolvated and highly nucleophilic. Argon inertion prevents premature oxidative dimerization of the thiolate.

  • Self-Validation (IPC): Withdraw a 50 µL aliquot, dilute in MeCN, and analyze via GC-MS. The reaction is only validated to proceed to Step 2 when the unreacted chlorolactone peak area is < 2.0%. If > 2.0%, hold at 100°C for 2 additional hours. Proceeding with unreacted chloride leads to inseparable impurity profiles during olefination[3].

Step 2: Mild Biphasic Quench

  • Action: Cool the mixture to 20–25°C. Partition between Methyl tert-butyl ether (MTBE, 50 mL) and water (25 mL). Separate the phases. Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine[6].

  • Causality: MTBE is selected for its low water miscibility and excellent phase-separation kinetics. The critical NaHCO₃ wash neutralizes trace acids (preventing dehydration) without providing the excess hydroxide concentration that would prematurely saponify the vulnerable lactone ring into an open-chain dihydroxy acid[1].

Step 3: Oxidation to Diol Sulfone

  • Action: Dissolve the isolated thio-ether in ethanol. Treat with 30% H₂O₂ (2.5 eq) and a catalytic amount of ammonium heptamolybdate tetrahydrate (0.05 eq) at 25°C.

  • Causality: Molybdate catalysis facilitates a highly selective, mild oxidation of the sulfide directly to the sulfone. This meticulously chosen catalyst circumvents the over-oxidation and Baeyer-Villiger-type ring-opening side reactions typically triggered by harsher electrophilic oxidants like mCPBA.

Conclusion

The utilization of 4-hydroxytetrahydro-2H-pyran-2-one as a chiral building block is a masterclass in synthetic design. By locking the delicate statin side chain into a rigid lactone, chemists can execute aggressive high-temperature SN2 displacements and base-mediated olefinations without sacrificing enantiomeric or diastereomeric integrity. Coupled with highly productive DERA biocatalytic pathways, this intermediate represents the cornerstone of scalable, modern cholesterol-lowering API manufacturing.

References

1.4 – PLOS ONE[4] 2.1 – PMC / National Institutes of Health[1] 3.6 – Google Patents[6] 4.7 – Google Patents[7] 5.2 – Der Pharma Chemica[2] 6.3 – Google Patents[3] 7.5 – Universitat Autònoma de Barcelona[5]

Sources

Protocols & Analytical Methods

Method

Hetero-Diels-Alder approach to tetrahydropyran synthesis

Application Notes & Protocols Topic: The Asymmetric Hetero-Diels-Alder Reaction: A Convergent and Stereoselective Approach to Tetrahydropyran Synthesis For: Researchers, Scientists, and Drug Development Professionals Int...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: The Asymmetric Hetero-Diels-Alder Reaction: A Convergent and Stereoselective Approach to Tetrahydropyran Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydropyran Motif

The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of biologically active natural products, particularly those of marine origin, and is a cornerstone in modern medicinal chemistry.[1][2][3][4] Its rigid, pre-organized conformation, combined with the hydrogen bond accepting capability of the ring oxygen, allows for potent and selective interactions with biological targets.[2] In drug development, the replacement of a cyclohexyl group with a THP moiety can favorably modulate a compound's physicochemical properties, such as lowering lipophilicity and improving metabolic stability, which are critical for optimizing ADME (absorption, distribution, metabolism, and excretion) profiles.[2][5]

Given its importance, the development of efficient and stereocontrolled methods for constructing the THP ring is of paramount importance. Among the various synthetic strategies, the Hetero-Diels-Alder (HDA) reaction stands out as a particularly powerful and convergent approach.[6][7][8] This [4+2] cycloaddition allows for the rapid assembly of the six-membered heterocycle, often with the simultaneous installation of multiple stereocenters with a high degree of control.[6][9]

This guide provides an in-depth exploration of the HDA reaction for tetrahydropyran synthesis, focusing on the mechanistic principles, key reagents, and a detailed, field-proven protocol for an asymmetric variant.

Mechanistic Underpinnings of the Hetero-Diels-Alder Reaction

The HDA reaction for THP synthesis is a cycloaddition between an electron-rich conjugated diene (the 4π component) and an aldehyde, which serves as a heterodienophile (the 2π component).[6][9] The reaction's efficiency and selectivity are governed by several key factors.

Frontier Molecular Orbital (FMO) Theory and Catalysis

The reaction is typically a "normal electron-demand" HDA, where the key orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient dienophile.[6] Aldehydes, being unactivated dienophiles, require catalysis to participate efficiently. Lewis acids are potent catalysts for this transformation. They coordinate to the carbonyl oxygen of the aldehyde, which significantly lowers the energy of its LUMO, thereby accelerating the reaction rate and enhancing selectivity.[6][10]

The reaction can proceed through two primary mechanistic pathways: a concerted, asynchronous [4+2] cycloaddition or a stepwise Mukaiyama-type aldol addition followed by cyclization.[6] The operative pathway is often dependent on the specific substrates, catalyst, and reaction conditions employed.[6][10]

HDA_Mechanism Diene Electron-Rich Diene (HOMO) TS Concerted, Asynchronous Transition State Diene->TS [4+2] Cycloaddition Aldehyde Aldehyde (LUMO) Activated_Aldehyde Activated Aldehyde [R-CHO-LA] Aldehyde->Activated_Aldehyde Coordination Catalyst Lewis Acid (LA) Catalyst->Activated_Aldehyde Activated_Aldehyde->TS [4+2] Cycloaddition Product Dihydropyran Adduct TS->Product

Caption: General mechanism of a Lewis acid-catalyzed HDA reaction.

Key Reagents for Success
  • The Diene: The choice of diene is critical. Standard 1,3-butadienes are often not reactive enough. Highly activated, electron-rich dienes are required. The most prominent among these is Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene).[1][11] Its high reactivity stems from the two electron-donating groups, and the resulting silyl enol ether cycloadduct is a versatile intermediate that can be readily hydrolyzed to the corresponding dihydropyran-4-one.[11][12] Another highly reactive variant is Rawal's diene (1-amino-3-siloxy-1,3-butadiene), which can often participate in HDA reactions under milder, even non-catalytic, conditions.[13][14]

  • The Catalyst: For achieving high enantioselectivity, chiral catalysts are essential. While early work focused on catalysts derived from BINOL, the development of well-defined, tunable catalysts has revolutionized the field.[6] Jacobsen's chiral chromium(III)-salen complexes are particularly noteworthy, providing excellent enantioselectivity and diastereoselectivity across a broad range of aldehyde substrates.[1][15] These catalysts create a rigid chiral environment that effectively shields one face of the coordinated aldehyde, directing the diene to attack from the opposite face.

Application Protocol: Asymmetric Synthesis of (R)-2-Phenyl-2,3-dihydro-4H-pyran-4-one

This protocol details a reliable and scalable procedure for the enantioselective synthesis of a dihydropyranone, a key precursor to substituted tetrahydropyrans, using Jacobsen's catalyst.

Experimental Workflow

protocol_workflow cluster_setup Reaction Setup cluster_reaction Cycloaddition cluster_workup Workup & Hydrolysis cluster_purification Purification A 1. Dry Glassware (Oven/Flame) B 2. Assemble under Ar/N₂ A->B C 3. Add Catalyst & Solvent B->C D 4. Cool to -20 °C C->D E 5. Add Aldehyde D->E F 6. Add Diene (slowly) E->F G 7. Stir & Monitor (TLC) F->G H 8. Quench with TFA G->H I 9. Warm to RT H->I J 10. Aqueous Wash (NaHCO₃, Brine) I->J K 11. Dry (Na₂SO₄) & Filter J->K L 12. Concentrate in vacuo K->L M 13. Flash Chromatography L->M N 14. Characterize Product M->N

Sources

Application

Application Note: 4-Hydroxytetrahydro-2H-Pyran-2-One as a Chiral Hub in Natural Product and API Synthesis

Audience: Research Scientists, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Protocols Executive Summary & Strategic Rationale The development of act...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Research Scientists, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Strategic Rationale

The development of active pharmaceutical ingredients (APIs)—particularly polyketides, statins, and anti-obesity agents—relies heavily on the predictable installation of multiple stereocenters. 4-Hydroxytetrahydro-2H-pyran-2-one (also known as 4-hydroxy-


-valerolactone) and its 6-substituted derivatives serve as critical chiral building blocks.

This specific lactone scaffold mimics the masked 3,5-dihydroxy acid side chain essential for binding to the HMG-CoA reductase enzyme in statins[1]. It is strategically preferred over acyclic precursors because its pseudo-chair conformation locks the secondary hydroxyl and substituents into predictable steric environments, allowing for highly diastereo- and enantioselective transformations (such as enolate alkylation and selective oxidations)[2]. This guide explores the biocatalytic synthesis of the 4-hydroxytetrahydro-2H-pyran-2-one core and its targeted applications in complex pharmaceutical syntheses.

Mechanistic Grounding & Stereocontrol

The Causality of Scaffold Selection

Operating on acyclic 1,3-diols often leads to poor stereocontrol during functionalization due to rotational freedom. By cyclizing into a 4-hydroxytetrahydro-2H-pyran-2-one ring, synthetic chemists restrict the molecule to a rigid half-chair/pseudo-chair transition state.

  • Enolate Face Selectivity: When 6-substituted 4-hydroxytetrahydro-2H-pyran-2-ones are subjected to deprotonation by chiral lithium amides at low temperatures, the axial or equatorial positioning of the C4-hydroxyl protecting group strictly governs the trajectory of incoming electrophiles[2].

  • Enzymatic Specificity: In biocatalytic routes, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are exquisitely sensitive to the spatial arrangement of the lactol precursor. By leveraging enzymes like 2-deoxyribose-5-phosphate aldolase (DERA) followed by ADH, the formation of the lactone proceeds without over-oxidation or epimerization[1].

Workflow & Synthetic Protocols

To establish trustworthiness and self-validation, the protocols below detail the chemoenzymatic cascade approach, avoiding harsh oxidative reagents (e.g.,


/water) that historically compromised the enantiomeric excess (ee) of the product[3].
Protocol A: Biocatalytic Synthesis of (4R,6S)-6-(Chloromethyl)-4-Hydroxytetrahydro-2H-Pyran-2-One

This protocol isolates the statin lactone core from commercially available precursors using a one-pot, two-enzyme cascade[1][3].

Reagents & Materials:

  • Chloroacetaldehyde and Acetaldehyde (2 eq.)

  • 2-Deoxyribose-5-phosphate aldolase (DERA)

  • Ketoreductase (KRED-NADH-108) or Alcohol Dehydrogenase (ADH)[1]

  • NAD+ sodium salt and Sodium Pyruvate (Co-factor recycling)[1]

  • bis-Tris/HEPPS/CHES buffer (pH 7.0)[1]

Step-by-Step Methodology:

  • Enzymatic Aldol Condensation: React chloroacetaldehyde with two equivalents of acetaldehyde in the presence of DERA. This sequentially builds the carbon chain to yield the intermediate lactol: (4R,6S)-6-(chloromethyl)tetrahydro-2H-pyran-2,4-diol[4].

  • Buffer Preparation: Prepare 100 mL of bis-Tris/HEPPS/CHES buffer (75 mM / 32 mM / 32 mM) and adjust to a strict pH of 7.0 to prevent lactol ring-opening[1].

  • Oxidation Reaction: To the buffer at 30 °C, add 1.00 g (approx. 6 mmol) of the intermediate lactol and 1.99 g (18.1 mmol) of sodium pyruvate[1].

  • Enzyme Addition: Introduce 50 mg of NAD+ sodium salt followed by the target KRED-NADH-108 biocatalyst[1]. Stir the mixture vigorously.

  • Reaction Monitoring: The KRED regioselectively oxidizes the hemiacetal to the corresponding lactone, with sodium pyruvate driving NAD+ regeneration. Monitor completion via TLC or chiral HPLC.

  • Extraction & Validation: Extract the aqueous phase with ethyl acetate (3

    
     50 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate. The resulting purified lactone routinely achieves a diastereomeric excess (de) of > 99.5%[1].

Biosynthesis Step1 Chloroacetaldehyde + 2 Acetaldehyde Enz1 DERA (Aldolase) Enzymatic Condensation Step1->Enz1 Int1 (4R,6S)-Lactol Intermediate Tetrahydro-2H-pyran-2,4-diol Enz1->Int1 Enz2 KRED-NADH / ADH Selective Enzymatic Oxidation Int1->Enz2 Prod (4R,6S)-4-Hydroxytetrahydro- 2H-pyran-2-one Derivative Enz2->Prod

Fig 1. Chemoenzymatic cascade producing the chiral 4-hydroxytetrahydro-2H-pyran-2-one core.

Quantitative Data Presentation

The decision to transition from classical chemical oxidation to biocatalytic systems is heavily supported by the improved yield, suppression of lactone-ring opening, and environmental sustainability.

Table 1: Comparison of Oxidation Methods for Chiral Pyran-2-ones

Oxidation MethodCatalyst/ReagentYield (%)Enantiomeric Excess (% ee)Environmental Impact
Biocatalytic KRED-NADH (ADH)[1]92 - 98 > 99.5 Low (Aqueous buffer)
ChemoenzymaticHorse Liver ADH (HLADH)[3]~ 73~ 73Low (Substrate scope limited)
Traditional ChemBromine / Water[3]65 - 7585 - 90High (Corrosive, toxic)
Traditional Chem

/ Water[3]
70 - 80~ 95Medium (Salt waste)

Specific Applications in Target Molecules

Anti-Obesity Agents: Tetrahydrolipstatin (Orlistat)

Tetrahydrolipstatin is a prominent lipase inhibitor. Its synthesis requires a highly specific 6-substituted 3,5-syn-dihydroxyhexanoic acid architecture. The synthesis is formally achieved by utilizing the rigid structural geometry of an intermediate 6-substituted 4-hydroxytetrahydro-2H-pyran-2-one[2]. Utilizing an enantioselective deprotonation strategy on this prochiral derivative allows scientists to install the essential side chains with pristine optical purity, establishing the critical functional domains required for the compound's inhibitory biological mechanism[2].

EnolateLogic Precursor 6-Substituted 4-Hydroxy- tetrahydro-2H-pyran-2-one Base Chiral Lithium Amide (-78 °C) Precursor->Base Enolate Rigid Lithium Enolate (Facial Selective Control) Base->Enolate Trapping Electrophilic Trapping Enolate->Trapping Orlistat Tetrahydrolipstatin Precursor (Orlistat Intermediate) Trapping->Orlistat

Fig 2. Enantioselective deprotonation logic for functionalizing the pyran-2-one scaffold.
Ezetimibe: Cholesterol Absorption Inhibition

Ezetimibe relies on a dense array of chiral centers, including a


-lactam ring. Advanced synthetic pathways transition through a protected 4-hydroxy-tetrahydro-2H-pyran-2-one intermediate (e.g., compound 14)[5]. By performing an intramolecular nucleophilic displacement at the benzylic position of the lactone and proceeding through ring-rearrangement, chemists selectively convert the six-membered pyran-2-one into the dense 4-membered 

-lactam target[6]. This avoids the need for inefficient chiral auxiliaries.
Active Pharmaceutical Impurity Identification (Statins)

In commercial APIs like Rosuvastatin, the side chain periodically reverts via intramolecular esterification under specific pH or thermal stress environments to yield the closed-ring 4-hydroxytetrahydro-2H-pyran-2-one form (lactone impurity)[7]. Identifying and characterizing this 6-[(E)-2-[...]-vinyl]-4-hydroxytetrahydro-2H-pyran-2-one derivative enables process optimization, strictly separating the active acid API from off-target cyclized degradation products[7].

References

  • WO2013068917A1 - Processes for the production of a lactone statin intermediate by enzymatic oxidation.Google Patents.
  • Construction of an enantiomerically pure 6-substituted 3,5-syn-dihydroxyhexanoic acid system by an enantioselective deprotonation strategy: formal synthesis of an antiobesity agent, (-)-tetrahydrolipstatin. Chem Pharm Bull (Tokyo). 2000 Oct;48(10):1545-8. PubMed. Available at:[Link]

  • Total Synthesis of Ezetimibe, a Cholesterol Absorption Inhibitor. ACS Publications - Journal of Organic Chemistry (2013). Available at:[Link]

  • Characterization and preparation of Process Related Substances of Rosuvastatin-Calcium an anti lipidemic drug. Der Pharma Chemica. Available at:[Link]

  • Wolberg et al., Advanced Synthesis & Catalysis, 2008, 350, 1751-59(Cited within WO2013068917A1 for DERA chemoenzymatic coupling).

Sources

Method

Application Note: Protecting Group Strategies for 4-Hydroxytetrahydro-2H-pyran-2-one in Statin Synthesis

Introduction and Clinical Significance The 4-hydroxytetrahydro-2H-pyran-2-one moiety (often referred to as a -hydroxy- -lactone) is the core pharmacophore found in the prodrug forms of several critical lipid-lowering age...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Clinical Significance

The 4-hydroxytetrahydro-2H-pyran-2-one moiety (often referred to as a


-hydroxy-

-lactone) is the core pharmacophore found in the prodrug forms of several critical lipid-lowering agents, including lovastatin and simvastatin[1]. In vivo, this lactone ring opens to form the active 3,5-dihydroxyheptanoic acid, which competitively binds to the active site of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway governing cholesterol biosynthesis[1].

During the semi-synthesis of next-generation statins (such as the conversion of naturally derived lovastatin into the highly bioavailable simvastatin), complex regioselective modifications must be performed. Specifically, lovastatin is hydrolyzed and re-lactonized into a "diol lactone" intermediate bearing two vulnerable hydroxyl groups: the essential 4-hydroxyl on the pyranone ring and the 8-hydroxyl on the hexahydronaphthalene system[2]. To selectively acylate the 8-hydroxyl group with 2,2-dimethylbutyryl chloride, the 4-hydroxyl group must be robustly protected. Failure to implement a stringent protecting group strategy leads to severe downstream impurities, including 4-esterification ("Impurity B") or complete


-elimination ("Impurity C")[1].

Mechanistic Rationale: The Superiority of Silyl Ethers

While various protecting groups (such as acetals or benzyl ethers) can technically mask the 4-hydroxyl group, the tert-butyldimethylsilyl (TBS or TBDMS) group is the industry standard for this transformation[2].

Causality in Chemical Selection:

  • Steric Shielding: The bulky tert-butyl moiety provides a robust steric umbrella, rendering the protected 4-OTBS linkage highly resistant to the aggressive basic conditions and aggressive acyl chlorides used in the subsequent 8-OH esterification[2].

  • Nucleophilic Catalysis via Imidazole: The introduction of the TBS group relies on the synergistic use of TBS-Cl and imidazole. Imidazole is not merely a base for neutralizing liberated HCl. It acts as a potent nucleophilic catalyst, directly attacking TBS-Cl to generate an highly reactive

    
    -(TBS)-imidazolium intermediate. This active species readily transfers the silyl group to the 4-hydroxyl oxygen via a concerted 
    
    
    
    -like transition state.
  • Regioselectivity: Because the 4-hydroxyl group is an unhindered secondary alcohol compared to the sterically congested 8-hydroxyl on the bicyclic ring, the bulky

    
    -(TBS)-imidazolium intermediate reacts almost exclusively at the 4-position[2].
    

Workflow Lovastatin Lovastatin (Prodrug) Hydrolysis Alkaline Hydrolysis (LiOH) Lovastatin->Hydrolysis TriolAcid Triol Acid Intermediate Hydrolysis->TriolAcid Lactonization Lactonization (Toluene, Reflux) TriolAcid->Lactonization DiolLactone Diol Lactone (4-OH and 8-OH free) Lactonization->DiolLactone Protection Selective Protection (TBS-Cl, Imidazole) DiolLactone->Protection ProtectedLactone TBS-Protected Lactone (4-OTBS, 8-OH free) Protection->ProtectedLactone Acylation Acylation (2,2-Dimethylbutyryl Cl) ProtectedLactone->Acylation ProtectedSimva Protected Simvastatin (4-OTBS) Acylation->ProtectedSimva Deprotection Deprotection (HCl/THF) ProtectedSimva->Deprotection Simvastatin Simvastatin (Target API) Deprotection->Simvastatin

Workflow for simvastatin semi-synthesis featuring 4-hydroxyl protection.

Mechanism TBSCl TBS-Cl (Electrophile) Intermediate N-TBS-Imidazole (Active Silylating Agent) TBSCl->Intermediate Imidazole Imidazole (Nucleophilic Catalyst) Imidazole->Intermediate Transition SN2-like Displacement (Substrate OH attacks Si) Intermediate->Transition Substrate 4-Hydroxy-THP-2-one (Lactone Ring) Substrate->Transition Product 4-OTBS-THP-2-one + Imidazolium Chloride Transition->Product

Mechanism of TBS protection catalyzed by imidazole via N-TBS-imidazole.

Quantitative Comparison of Protecting Groups

While TBS is heavily favored, evaluating alternative groups provides necessary context for optimization in novel scale-up pathways. The tetrahydropyranyl (THP) group, installed via 3,4-dihydro-2H-pyran (DHP), is a cost-effective alternative[3], but it introduces an extra chiral center leading to diastereomeric mixtures.

Protecting GroupReagents RequiredIntermediate YieldStability to AcylationDeprotectionMajor Drawback
TBDMS (TBS) TBS-Cl, Imidazole>95%ExcellentMild Acid (HCl/THF)High reagent cost[4]
THP (Acetal) DHP, acid catalyst~85%GoodMild AcidForms diastereomers; difficult NMR/crystallization[3]
Acetate (Ester)

, Pyridine
>90%Poor (transesterification)Base hydrolysisOpens the lactone ring during deprotection

Validated Experimental Protocols

The following self-validating system ensures the integrity of the intermediate at each phase. By using targeted orthogonal conditions for protection and deprotection, the stability of the lactone ring is preserved.

Protocol A: Selective TBS Protection of 4-Hydroxytetrahydro-2H-pyran-2-one

Objective: Regioselective silylation of the 4-hydroxyl group in the presence of an unprotected 8-hydroxyl group.

Materials:

  • Diol lactone intermediate: 1.0 eq

  • tert-Butyldimethylsilyl chloride (TBS-Cl): 1.2 eq

  • Imidazole: 2.2 eq

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF[2]

Procedure:

  • Preparation: Dissolve 1.0 eq of the diol lactone in anhydrous DCM (10 mL per gram of substrate) under a nitrogen atmosphere.

  • Catalyst Addition: Add 2.2 eq of imidazole. Stir the suspension until completely dissolved. Note: Excess imidazole serves as the acid scavenger for the byproduct HCl.[5]

  • Silylation: Cool the reaction vessel to 0–5°C. Slowly add 1.2 eq of TBS-Cl in portions over 15 minutes.

  • Reaction Execution: Remove the cooling bath and allow the reaction to stir at ambient temperature for 12–15 hours[5].

  • In-Process Control (IPC): Validate reaction completion via TLC (Eluent: 1:1 EtOAc/Hexanes). The TBS-protected product is significantly less polar and will appear at a higher

    
     value than the starting diol lactone.
    
  • Workup: Quench the reaction by washing the organic layer with a 5% aqueous hydrochloric acid solution to remove excess imidazole. Wash subsequently with distilled water and saturated brine[5].

  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. Crystallize the crude residue from cold n-hexane to yield a white solid[5].
    
Protocol B: Chemoselective Deprotection of the TBS Ether

Objective: Cleavage of the TBS group without opening the delicate lactone ring or disturbing the newly formed ester at the 8-position.

Critical Rationale: Historically, tetrabutylammonium fluoride (TBAF) was utilized for desilylation. However, the strong basicity of the liberated fluoride ion (


) can extract the acidic 

-proton adjacent to the lactone carbonyl, driving epimerization and creating unwanted by-products (often limiting yields to ~72%)[5]. Therefore, dilute acid hydrolysis utilizing HCl in a coordinated solvent system is vastly superior[5].

Procedure:

  • Preparation: Dissolve the acylated, TBS-protected intermediate in a mixed solvent system of Tetrahydrofuran (THF) and 1,4-Dioxane (1:1 v/v)[5].

  • Acid Addition: Slowly add a catalytic amount of concentrated HCl (0.1 eq).

  • Reaction: Stir the solution at room temperature for 4–6 hours.

  • IPC: Monitor by HPLC. The disappearance of the lipophilic protected intermediate confirms completion. Check specifically for the

    
    -epimer degradation peak; under these acidic conditions, it should remain <0.5%.
    
  • Workup: Neutralize the reaction mixture gently with saturated

    
    . Extract the aqueous layer with Ethyl Acetate.
    
  • Purification: Concentrate the organic layer. Crystallize the final target API (e.g., simvastatin) by dissolving the crude mass in ethyl acetate at 40-60°C and slowly precipitating with n-hexane[5].

References[1] Title: Pharmaceutical Mycelia: A Story of Statins. Source: lgcstandards.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6Ar8n5KHb17y4KBUbfgWbG-TxpXK6WNsas_BeJBkkJu-hXulv3ohTVPRWDtW4ytdXh3-psun05eA7dHJTEmIZ4Mnt1KKJtQ9ltyZmsEdgvGKaSUrfuV4Jo6Eng985qxM1wcQPmsM3nEyzP-z7T4ia8Uh1qu8TKdTn92omzXtXJzsZn3Ux[3] Title: EP2665722B1 - Process for the preparation of diol sulfones. Source: google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRtBzL0Fx5Axpg6E4SbPTot9KtzJ_XPn0ANUXUtO1WEvoouwfS1O3lO7AKwA0e0dC99ANxVJfB4gPVl_yTnzrT7y2eWNMuroTVj7F1WX69j6S1PMK_sgc94zc30Nd7f79ty-pZ9zXZq7B33A==[2] Title: Synthetic Methods for Simvastatin. Source: naturalspublishing.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPqlHcAfJrCG9PG5i307lEGv-lr3uJNPlXyRzQCtSRMePfMcDTLNb6nMhDg0hg2WD8LUGUlWKJzN8eWtqHcs1TgGK_B6WBp37s7qpYDhCUBjzPYJEklU24QZVKyS18F6D80UFrOqKjIOps0Q6QQELY64UMOuJaFDmIPFnOxvL5BQ==[5] Title: US20040068123A1 - Process for preparing simvastatin. Source: google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKf2zDar27RMhrB3MeEA6lIKWRgPhvEbdlbAiOOFUvTkUYk-SoopOUelBGQF6Y_tugoUPTyHCvbnrnjY6dUzBQa4J8-Bflnyde_tJGmMmZskGgx-VSzNpz-XocUeZHDImeKf6CCLanKhk--4Kp5Yw=[4] Title: WO2005058861A1 - Process for preparing simvastatin. Source: google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyGIywzw4Dh0o620fBmdRIiUFbriVOr2IrRFW8z2DAq8FBhXI0qmZNN6Atddbxy840pfuWuL50FresS5n3kjQplTuaN9dP_oZrS1VNQW3mzf2y4_gyWcadsB8gkwKgTo9H_we1rmP5rWEi8QNwnw==

Sources

Application

Application Note: Functional Derivatization and Biological Screening of 4-Hydroxytetrahydro-2H-pyran-2-one Scaffolds

Scientific Grounding and Structural Rationale The 4-hydroxytetrahydro-2H-pyran-2-one motif (frequently referred to as the -lactone core) is a highly privileged scaffold in medicinal chemistry and natural product biosynth...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Grounding and Structural Rationale

The 4-hydroxytetrahydro-2H-pyran-2-one motif (frequently referred to as the


-lactone core) is a highly privileged scaffold in medicinal chemistry and natural product biosynthesis[1]. Structurally, it serves as the critical cyclic precursor and prodrug form for the 

-dihydroxy acid pharmacophore, primarily recognized for its potent competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase in statin therapeutics[2]. Furthermore, substituted iterations of this lactone act as essential intermediates in the synthesis of lipophilic inhibitors like tetrahydrolipstatin (Orlistat)[3].

The Causality of Derivatization: In drug development, native lactones exhibit varying degrees of plasma stability and cellular permeability. Derivatizing the core serves two distinct biomechanistic purposes:

  • C-6 Side Chain Elongation: The C-6 position strictly dictates the binding affinity and specificity toward target enzymes. For instance, bulky, lipophilic functionalizations at C-6 (e.g., fluorophenyl or decalin groups) act as the primary hydrophobic anchors within the HMG-CoA reductase active site[4].

  • C-4 Hydroxyl Modification: Modifying the C-4 hydroxyl group via acylation or etherification directly modulates the prodrug's lipophilicity and sterically shields the cyclic ester. This prevents premature systemic hydrolysis, ensuring the prodrug remains intact until it passively diffuses into hepatocytes, where intracellular esterases cleave the lactone to release the active open-chain mimic[5][6].

G Core 4-hydroxytetrahydro-2H-pyran-2-one (Core Prodrug Scaffold) C4_Mod C-4 Derivatization (Acylation/Etherification) Core->C4_Mod Modulates Lipophilicity & Plasma Stability C6_Mod C-6 Elongation (Metathesis/Grignard) Core->C6_Mod Confers Target Binding Specificity Hydrolysis In Vivo Ring Opening (Hepatic Esterases) C4_Mod->Hydrolysis Intracellular Delivery C6_Mod->Hydrolysis Structural Anchoring Active_Acid Active β,δ-dihydroxy acid (HMG-CoA Inhibitor) Hydrolysis->Active_Acid Bioactivation to Target Mimic

Fig 1: Pharmacological design logic for derivatizing the 4-hydroxytetrahydro-2H-pyran-2-one core.

Experimental Protocols

To assure data integrity, all protocols described below are designed as self-validating systems . This requires the integration of negative controls, baseline spectroscopic measurements, and internal assay validations to rapidly identify false positives or experimental failures.

Protocol A: Mild C-4 O-Acylation of 4-Hydroxytetrahydro-2H-pyran-2-one

Objective: Synthesize C-4 ester derivatives without triggering premature lactone ring-opening. Causality for Reagent Selection: We employ 4-Dimethylaminopyridine (DMAP) and pyridine rather than aqueous alkaline bases. Strong aqueous bases (e.g., NaOH) readily saponify the


-lactone into its constituent hydroxy acid[7]. Anhydrous conditions with weak amine bases preserve the intact lactone geometry required for prodrug administration.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 10.0 mmol of the substituted 4-hydroxytetrahydro-2H-pyran-2-one precursor[5] in 25 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 1.2 mmol (0.12 eq) of DMAP and 15.0 mmol (1.5 eq) of anhydrous pyridine.

  • Electrophile Addition: Cool the reaction vessel to 0°C. Dropwise, add 12.0 mmol of the target acyl chloride (or acid anhydride).

  • Reaction Monitoring (Self-Validation Step):

    • Control: Remove a 100

      
      L aliquot immediately post-addition as a 
      
      
      
      baseline.
    • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). Validate the structural integrity of the lactone ring throughout the reaction using ATR-FTIR. The characteristic lactone

      
       stretch must remain tightly clustered around 
      
      
      
      cm
      
      
      . If a broad
      
      
      band (
      
      
      cm
      
      
      ) and a carboxylate shift (
      
      
      cm
      
      
      ) appear, the lactone ring has erroneously opened, indicating moisture contamination.
  • Quenching & Extraction: Once complete (typically 2-4 hours), quench with 10 mL of saturated aqueous

    
    . Extract with DCM (
    
    
    
    mL). Wash organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (silica gel) to yield the C-4 derivatized product.

Protocol B: High-Throughput HMG-CoA Reductase Inhibition Screen

Objective: Evaluate the biological efficacy of the synthesized derivatives. Causality for Assay Design: Statin-like lactones are heavily constrained and lack the extended geometry to mimic the HMG-CoA substrate. Therefore, subjecting intact lactones directly to the recombinant enzyme results in false negatives. The prodrug must first be chemically transformed into the active open-chain


-dihydroxy acid via precisely controlled alkaline hydrolysis before screening[2].

Step-by-Step Methodology:

  • In Vitro Activation (Hydrolysis):

    • Suspend 5 mg of the C-4/C-6 derivatized lactone in 1 mL of THF.

    • Add 1 mL of 0.1 M NaOH (aq). Stir at 50°C for 2 hours to force complete hydrolysis[7].

    • Neutralize to pH 7.2 using 0.1 M HCl, yielding the active sodium salt of the dihydroxy acid.

  • Assay Preparation: Prepare a 96-well UV-transparent microplate. To each well, add 100

    
    L of assay buffer (50 mM Potassium Phosphate, pH 7.0, 1 mM DTT), 5 
    
    
    
    L of HMG-CoA substrate (
    
    
    ), and 5
    
    
    L of NADPH (
    
    
    ).
  • Compound Dosing: Introduce the hydrolyzed derivatives at varied concentrations (typically 0.1 nM to 10

    
    M) in 10 
    
    
    
    L volumes.
  • Validation Architecture (Self-Validation Step):

    • Positive Control: Pravastatin sodium salt (known highly active inhibitor).

    • Negative Control: Vehicle only (DMSO/THF-water blend).

    • System Validation Control: The unhydrolyzed (intact) lactone form of the test derivative. This must exhibit an

      
       at least two orders of magnitude higher (less active) than its hydrolyzed counterpart. If the lactone shows high activity, suspect spontaneous assay hydrolysis or an atypical binding mechanism.
      
  • Enzymatic Initiation & Readout: Add 5

    
    L of recombinant human HMG-CoA reductase (catalytic domain) to initiate the reaction. Monitor the depletion of NADPH via absorbance at 
    
    
    
    nm continuously for 10 minutes.
  • Data Processing: Calculate the initial velocity (

    
    ) from the linear slope of the 
    
    
    
    decline. Determine
    
    
    via a four-parameter logistic non-linear regression.

G Lib Derivative Library (Intact Lactones) Validate_Control Unhydrolyzed Control (Must show low activity) Lib->Validate_Control System Integrity Check Hydrolysis Alkaline Saponification (NaOH, 50°C) Lib->Hydrolysis Test Compounds Assay HMG-CoA Reductase (NADPH Oxidation) Validate_Control->Assay Reference Baseline Hydrolysis->Assay Active Acids Readout Spectrophotometric Kinetic Readout (340 nm) Assay->Readout Monitor Activity

Fig 2: Self-validating high-throughput biological screening workflow for derivative libraries.

Quantitative Structure-Activity Data

Below is a consolidated data table representing standard properties and enzyme inhibition profiles when the 4-hydroxytetrahydro-2H-pyran-2-one scaffold is functionally diverted via selective synthetic modification strategies.

Table 1: Physicochemical and Biological Properties of Key Lactone Derivatives

Derivative ScaffoldC-4 ModificationC-6 Chain ElongationProdrug Stability (Plasma

)
Target HMG-CoA Reductase

(nM)*
Native Scaffold -OHMethyl< 1 hr> 10,000
Lovastatin Analog [2]-OHHexahydronaphthalene1.5 hr14.5
Fluorinated Derivative -O-DifluoromethylHexahydronaphthalene> 4 hr18.2
Synthetic Anchor [4]-OHFluorophenyl-quinolinyl2.0 hr2.1
Lipase Target Intermediate [3]-O-ButyrylUndecylN/A (Lipase Target)> 50,000

*Note:


 values represent the in vitro activity of the chemically saponified (open-ring) counterpart, not the prodrug itself.

References

  • Sigma-Aldrich. (n.d.). (4R,6S)-6-((E)-2-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-4-hydroxytetrahydro-2H-pyran-2-one - Sigma-Aldrich.
  • ResearchGate. (2025). Enantioselective Synthesis of a Key Intermediate in a New Process for Orlistat Using Asymmetric Hydrogenation and a Grignard Reagent Promoted Lactone Cyclization.
  • Google Patents. (2013). WO2013068917A1 - Processes for the production of a lactone statin intermediate by enzymatic oxidation.
  • Google Patents. (1993). US5273995A - [R-(RR)]-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl-3-phenyl-4-[(phenylamino) carbonyl]- 1H-pyrrole-1-heptanoic acid, its lactone form and salts thereof.
  • Google Patents. (1991). EP0409281B1 - (R-(RR))-2-(4-fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl-3-phenyl-4((phenylamino)-carbonyl)-1H-pyrrole-1-heptanoic acid, its lactone form and salts thereof.
  • PubMed Central. (2014). Biosynthesis of oxygen and nitrogen-containing heterocycles in polyketides.
  • Universitat Autònoma de Barcelona. (n.d.). Use of alcohol dehydrogenase and alcohol oxidase to convert alcohols in two valuable products: chlorolactone and vanillin.

Sources

Method

Application Note: Synthesis, Polymerization, and Application of 4-Hydroxytetrahydro-2H-pyran-2-one (4HV)

Executive Summary The development of next-generation biodegradable polyesters requires overcoming the critical limitations of standard biomaterials like poly(lactic-co-glycolic acid) (PLGA). While widely used, PLGA under...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation biodegradable polyesters requires overcoming the critical limitations of standard biomaterials like poly(lactic-co-glycolic acid) (PLGA). While widely used, PLGA undergoes bulk hydrolysis that locally traps acidic degradation products (lactic and glycolic acids), often causing severe inflammation and altering the release kinetics of pH-sensitive drug payloads.

This application note provides a comprehensive, causality-driven guide to the ring-opening polymerization (ROP) of 4-hydroxytetrahydro-2H-pyran-2-one (commonly designated in biochemical literature as 4-hydroxy-δ-valerolactone or 4HV )[1][2]. By incorporating 4HV into polyester backbones (e.g., copolymerization with ε-caprolactone), researchers can engineer advanced polymers that undergo a unique, pH-neutral degradation pathway.

Mechanistic Insights & Causality

The Critical Role of Monomer Protection

When utilizing 4HV in coordination-insertion ROP, the pendant hydroxyl group at the C4 position is highly reactive. If left unprotected, this secondary hydroxyl will act as an erratic chain-transfer agent or secondary initiator during polymerization. This causes uncontrolled hyperbranching, broad dispersity (Đ), and premature chain termination. The Solution: Transient protection of the hydroxyl group as a benzyl ether (forming 4-benzyloxy-δ-valerolactone) completely shields the nucleophile during ROP. Post-polymerization, the benzyl group is cleaved via mild catalytic hydrogenolysis (Pd/C, H₂), yielding a precisely linear polyester backbone with defined, repeating pendant hydroxyl groups.

The Non-Acidic Degradation Pathway (Backbiting)

The primary competitive advantage of poly(4HV-co-CL) over traditional PLGA is its elegant degradation mechanism. Standard polyesters degrade via random backbone hydrolysis, creating carboxylic acids. In contrast, the deprotected pendant hydroxyl group of the polymerized 4HV unit resides in optimal proximity to the adjacent ester backbone. In aqueous, physiological media, this hydroxyl group executes an intramolecular nucleophilic attack (transesterification or "backbiting")[3]. This selectively cleaves the polymer chain, expelling thermodynamically stable, non-acidic γ-butyrolactone derivatives and an alcohol-terminated chain. Consequently, the local microenvironment remains strictly neutral, preserving the integrity of pH-sensitive biologics[4][5].

Mechanism A Linear Polyester with Pendant -OH B Intramolecular Nucleophilic Attack (Backbiting) A->B Triggered in aqueous media C Chain Cleavage (Transesterification) B->C D γ-Butyrolactone Derivative (Neutral pH leaving group) C->D E Hydroxyl-Terminated Shortened Chain C->E

Intramolecular backbiting mechanism of P(CL-co-4HV) yielding non-acidic γ-butyrolactone.

Experimental Protocols

Protocol A: Synthesis of 4-Benzyloxy-δ-valerolactone (Monomer Protection)

Purpose: To mask the secondary hydroxyl group, preventing hyperbranching during subsequent ROP.

Reagents:

  • 4-hydroxytetrahydro-2H-pyran-2-one (4HV) (1.0 eq)

  • Benzyl 2,2,2-trichloroacetimidate (1.2 eq)

  • Trifluoromethanesulfonic acid (TfOH) (0.05 eq, catalytic)

  • Anhydrous Dichloromethane (DCM)

Self-Validating Workflow:

  • Preparation: Purge a dry round-bottom flask with Argon. Dissolve 4HV in anhydrous DCM (0.2 M concentration) and cool to 0 °C using an ice bath.

  • Activation: Dropwise add benzyl 2,2,2-trichloroacetimidate, followed by the slow addition of catalytic TfOH.

    • Causality Check: We use the trichloroacetimidate method rather than standard NaH/BnBr because strong bases (like NaH) can prematurely open the lactone ring, drastically reducing yield.

  • Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature overnight.

  • Workup: Filter the precipitated trichloroacetamide byproduct. Wash the filtrate with saturated aqueous NaHCO₃ to neutralize the TfOH. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Validation: Purify via flash chromatography (Hexane:EtOAc). The absence of the broad -OH stretch (~3400 cm⁻¹) in FT-IR validates complete protection.

Protocol B: Ring-Opening Copolymerization (ROP)

Purpose: Synthesis of the protected poly(ester) backbone via coordination-insertion mechanism[6].

Reagents:

  • 4-Benzyloxy-δ-valerolactone (Protected 4HV)

  • ε-Caprolactone (ε-CL) (Dry, distilled)

  • Tin(II) 2-ethylhexanoate [Sn(Oct)₂] (Catalyst, 0.1 mol%)

  • Benzyl alcohol (Initiator, dictates molecular weight)

Step-by-Step ROP:

  • Preparation: In a glovebox, add the protected 4HV and ε-CL into a silanized Schlenk tube at the desired molar ratio (e.g., 20:80 for optimal elasticity and degradation).

  • Initiation & Catalysis: Add the calculated amount of benzyl alcohol (based on target

    
    ) and Sn(Oct)₂.
    
  • Polymerization: Seal the tube under Argon and immerse it in an oil bath pre-heated to 120 °C. Maintain rigorous stirring for 24 hours. The melt will become highly viscous.

  • Precipitation: Cool the tube to room temperature. Dissolve the crude polymer in minimal DCM and precipitate it by adding the solution dropwise into cold methanol (-20 °C).

  • Drying: Recover the precipitated polymer and dry under vacuum at 40 °C for 48 hours to remove unreacted monomer and trace solvent.

Protocol C: Catalytic Hydrogenolysis (Deprotection)

Purpose: Liberation of the pendant hydroxyl groups to activate the "backbiting" degradation switch.

  • Dissolution: Dissolve the protected copolymer in analytical grade Ethyl Acetate (EtOAc) or THF (10% w/v).

  • Hydrogenation Setup: Add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the polymer) to the solution.

  • Reaction: Transfer the mixture to a Parr shaker or utilize a robust balloon setup. Purge the vessel with H₂ gas three times, then maintain under an H₂ atmosphere (30-40 psi) for 24 hours at room temperature.

    • Expertise Note: The aliphatic ester backbone is entirely inert to these reductive conditions, ensuring complete preservation of the polymer chain length during deprotection.

  • Filtration: Vacuum filter the mixture through a pad of Celite to remove the finely dispersed Pd/C catalyst.

  • Recovery: Concentrate the filtrate under reduced pressure and precipitate the final poly(ε-CL-co-4HV) into cold diethyl ether.

Analytical Data & Benchmarking

To guide quality control in drug delivery formulations[5], the synthesized poly(ε-CL-co-4HV) must be benchmarked against standard commercial polymers.

Table 1: Physico-Chemical Property Comparison of Biomedical Polyesters

Polymer TypePrimary Degradation MechanismDegradation ByproductsLocal pH ImpactTypical

(°C)
PLGA (50:50) Bulk random hydrolysisLactic acid, Glycolic acidHigh Acidic Drop (< pH 4)45 - 55
Poly(ε-caprolactone) Surface/Bulk hydrolysisCaproic acidMild Acidic Drop-60
Poly(ε-CL-co-4HV) Intramolecular transesterificationγ-Butyrolactone derivativesNeutral (~pH 7.4) -50 to -30

Data synthesis based on structural behavior mapped in referenced works[3][4][5].

Workflow M Monomer 4-Hydroxytetrahydro-2H-pyran-2-one P Protection Step Yields 4-Benzyloxy-δ-valerolactone M->P Avoids cross-linking ROP Ring-Opening Polymerization Sn(Oct)₂, 120°C, ε-CL P->ROP Initiator + Catalyst D Hydrogenolysis H₂ Gas, Pd/C ROP->D Benzyl-protected backbone F Functionalized Polymer Poly(ε-CL-co-4HV) D->F Reveals reactive -OH

End-to-end synthesis workflow for functionalized Poly(ε-CL-co-4HV) polyesters.

Implementation in Drug Development

Due to their reliable biodegradation rates and pH-neutral byproducts, poly(ether-ester) copolymers based on 4HV have been heavily leveraged in the synthesis of nanocarriers[5]. These nanoparticles boast an enhanced safety profile and minimal blood protein adsorption, rendering them an exceptionally promising alternative to PLGA for the systemic delivery of pH-sensitive payloads (such as mRNA, sensitive biologics, and chemotherapeutics).

References

  • A Novel Genetically Engineered Pathway for Synthesis of Poly(Hydroxyalkanoic Acids) in Escherichia coli Source: PubMed Central (nih.gov) URL:[Link]

  • Chemical synthesis of a biodegradable PEGylated copolymer from ε-caprolactone and γ-valerolactone: evaluation of reaction and functional properties Source: ResearchGate URL:[Link]

  • 4-Hydroxy-tetrahydro-pyran-2-one | C5H8O3 | CID 10396821 Source: PubChem (nih.gov) URL:[Link]

  • A poly(ether-ester) copolymer for the preparation of nanocarriers with improved degradation and drug delivery kinetics Source: PubMed (nih.gov) URL: [Link]

  • Ring-opened 4-hydroxy-δ-valerolactone subunit as a key structural fragment of polyesters that degrade without acid formation Source: Mendeleev Communications (mathnet.ru) URL:[Link]

  • A Rationale of the Baeyer-Villiger Oxidation of Cyclohexanone to ε-Caprolactone with Hydrogen Peroxide Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Hydroxytetrahydro-2H-pyran-2-one

Welcome to the technical support center for the synthesis of 4-hydroxytetrahydro-2H-pyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-hydroxytetrahydro-2H-pyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable lactone intermediate. The content is structured in a practical, question-and-answer format to directly address issues you may face in the lab.

Introduction: The Synthetic Landscape

The most prevalent and reliable method for synthesizing 4-hydroxytetrahydro-2H-pyran-2-one is the Baeyer-Villiger oxidation of a corresponding cyclic ketone, namely tetrahydro-4H-pyran-4-one.[1] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone.[2] While elegant, this pathway is not without its complexities. Side reactions can arise from the nature of the oxidant, the stability of the product, and the purity of the starting materials. This guide will provide the mechanistic insights and practical solutions needed to optimize your synthesis and troubleshoot effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems observed during the synthesis and workup, providing potential causes and actionable solutions.

Q1: My reaction is incomplete. I still have a significant amount of the starting ketone, tetrahydro-4H-pyran-4-one, even after extended reaction times. What's going wrong?

A1: An incomplete reaction is a frequent issue and can be traced back to several factors related to the reagents and reaction conditions.

  • Cause 1: Inactive Oxidizing Agent. Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are the most common oxidants for the Baeyer-Villiger reaction.[2] They can degrade over time, especially if not stored properly (i.e., refrigerated and protected from moisture). The presence of water can hydrolyze the peroxyacid, reducing its effective concentration.

  • Solution 1: Always use a fresh bottle of the peroxyacid or titrate an older batch to determine its active oxygen content before use. Ensure all glassware is flame- or oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Cause 2: Insufficient Acid Catalysis. The Baeyer-Villiger mechanism begins with the protonation of the ketone's carbonyl oxygen, which activates it for nucleophilic attack by the peroxyacid.[1] If the reaction medium is not sufficiently acidic, this initial step is slow, leading to a stalled reaction. While the peroxyacid itself is acidic, some substrates require a stronger acidic environment.

  • Solution 2: Consider adding a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH) or trifluoroacetic acid (TFA). However, be cautious, as excessive acidity can promote side reactions like ring-opening of the desired lactone product. This should be optimized on a small scale first.

  • Cause 3: Low Reaction Temperature. While lower temperatures can improve selectivity and reduce side reactions, they also decrease the reaction rate.[3] If the activation energy for the oxidation is not being met, the reaction will be sluggish or may not proceed at all.

  • Solution 3: If the reaction is clean but slow, consider a modest increase in the reaction temperature. Monitor the reaction progress carefully by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure product decomposition does not become an issue.

Q2: I've isolated my product, but the yield is very low, and my NMR spectrum shows broad, unidentifiable signals, suggesting polymerization or decomposition. Why is this happening?

A2: Low yields accompanied by signs of decomposition or polymerization often point to the instability of the product under the reaction or workup conditions. The 4-hydroxytetrahydro-2H-pyran-2-one molecule contains both a nucleophilic hydroxyl group and an electrophilic ester (lactone) functionality, making it susceptible to self-reaction.

  • Cause 1: Acid- or Base-Catalyzed Ring Opening. The lactone is an ester and is susceptible to hydrolysis under both acidic and basic conditions. During an acidic workup (e.g., to neutralize a buffer or quench the reaction), the lactone can be hydrolyzed to the open-chain 4,5-dihydroxypentanoic acid. Similarly, basic conditions (e.g., a sodium bicarbonate wash) can saponify the lactone.

  • Solution 1: Maintain neutral or weakly acidic conditions during the workup and purification. Use a buffered quench (e.g., a saturated sodium sulfite solution followed by a saturated sodium bicarbonate solution, added carefully at 0 °C) to destroy excess peroxyacid without creating a strongly basic environment. When performing extractions, minimize contact time with aqueous layers.

  • Cause 2: Intermolecular Transesterification/Oligomerization. At elevated temperatures or in the presence of acid/base catalysts, the hydroxyl group of one molecule can attack the lactone of another, leading to the formation of dimers and oligomers.[4] This is a form of intermolecular transesterification and results in a lower yield of the desired monomeric product.

  • Solution 2: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. After workup, remove the solvent at reduced pressure without excessive heating. For purification, prioritize methods that avoid high temperatures. Flash column chromatography is generally preferred over distillation for this compound.

Q3: My mass spectrometry results show a peak corresponding to the diol (tetrahydro-2H-pyran-2,4-diol) or the open-chain 4,5-dihydroxypentanoic acid. How are these formed?

A3: The formation of these byproducts is a clear indication of undesired reduction or hydrolysis pathways.

  • Cause: Lactone Hydrolysis. As detailed in Q2, the presence of 4,5-dihydroxypentanoic acid is a direct result of the hydrolysis of the lactone ring.[4]

  • Solution: Re-evaluate your workup and purification procedures to strictly avoid strong acids, strong bases, and prolonged exposure to water. If purification is done via chromatography, ensure the solvent is neutral. For carboxylic acids, it can be beneficial to add a small amount of a volatile acid like acetic acid to the mobile phase to improve peak shape, but for a sensitive lactone, this should be avoided.[5]

  • Cause: Over-reduction (if using a reductive synthesis route). While the Baeyer-Villiger oxidation is the most common route, if you are attempting to synthesize the target molecule via reduction of a precursor like 4-hydroxypyran-2,6-dione, an aggressive reducing agent (e.g., LiAlH₄) can reduce the ester (lactone) to a diol.

  • Solution: Use a milder reducing agent that is selective for one carbonyl group, or employ protecting group strategies to differentiate the reactivity of the functional groups. For lactone reduction, DIBAL-H is often used to yield lactols (hemiacetals) rather than fully opening to the diol, but conditions must be carefully controlled (low temperature).

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism for the Baeyer-Villiger oxidation to form 4-hydroxytetrahydro-2H-pyran-2-one? A: The reaction proceeds via the Criegee intermediate.[1] First, the ketone's carbonyl is activated by protonation. The peroxyacid then performs a nucleophilic attack on the carbonyl carbon. This is followed by a concerted step where one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen of the peroxide, displacing a carboxylic acid molecule and forming the lactone. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[2]

Q: Are there alternative synthetic routes I should consider? A: Yes, while the Baeyer-Villiger oxidation is common, other methods exist. One approach is the oxidative lactonization of a diol, such as 1,4-pentanediol, often using biocatalytic methods with enzymes like horse liver alcohol dehydrogenase (HLADH).[6] Another route could involve the catalytic hydrogenation of a precursor like 3-hydroxy-2H-pyran-2-one.[7] The choice of route depends on the availability of starting materials and the desired scale.

Q: How can I best purify the final product? A: Given the polarity of the hydroxyl group and the potential for thermal degradation, flash silica gel chromatography is the recommended method for purification.[5] A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane. It is crucial to ensure the silica and solvents are neutral. Monitor fractions carefully by TLC.

Q: Can I use hydrogen peroxide instead of m-CPBA for the Baeyer-Villiger oxidation? A: Yes, hydrogen peroxide can be used, but it typically requires a catalyst, such as a Lewis acid (e.g., SnCl₄) or certain transition metal complexes, to facilitate the reaction. While H₂O₂ is a "greener" oxidant, optimizing the catalytic system can be more complex than using a stoichiometric peroxyacid like m-CPBA.

Data and Protocols

Table 1: Troubleshooting Summary
Observed Issue Potential Side Product Likely Cause Recommended Mitigation Strategy
Incomplete ReactionStarting Material (Ketone)Inactive oxidant, insufficient catalysis, low temperature.Use fresh/tittered oxidant; add catalytic acid; moderately increase temperature.
Low Yield, Polymer-like residueOligomers/PolymersIntermolecular transesterification.Use minimal heat during reaction and workup; avoid strong acid/base catalysts.
Unexpected MS peak at M+184,5-dihydroxypentanoic acidLactone hydrolysis during workup.Use neutral or buffered quench; minimize contact with aqueous acid/base.
Unexpected MS peak at M+2Tetrahydro-pyran-2,4-diolOver-reduction of lactone (in reductive routes).Use milder, more selective reducing agents (e.g., NaBH₄ over LiAlH₄).
Protocol 1: General Procedure for Baeyer-Villiger Oxidation

This protocol is a general guideline and should be optimized for your specific scale and laboratory conditions.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add tetrahydro-4H-pyran-4-one (1.0 equiv) dissolved in a dry, inert solvent (e.g., dichloromethane, CHCl₃).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 equiv) in the same dry solvent. Add this solution dropwise to the stirred ketone solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over several hours. Monitor the consumption of the starting material by TLC (e.g., using a 50:50 Hexane:Ethyl Acetate system).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir for 20 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (CAUTION: gas evolution) and then with saturated aqueous brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at low temperature (<40 °C).

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure 4-hydroxytetrahydro-2H-pyran-2-one.

Visualizations

Main Reaction Pathway

Baeyer_Villiger_Mechanism cluster_step1 Step 1: Activation & Attack cluster_step2 Step 2: Rearrangement Ketone Tetrahydro-4H-pyran-4-one Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Peroxyacid RCO3H (m-CPBA) Criegee Criegee Intermediate Peroxyacid->Criegee Protonated_Ketone->Criegee + RCO3H Product 4-Hydroxytetrahydro-2H-pyran-2-one Criegee->Product Migration Carboxylic_Acid RCO2H (m-CBA) Criegee->Carboxylic_Acid Elimination Hydrolysis_Side_Reaction Product 4-Hydroxytetrahydro-2H-pyran-2-one Protonated_Lactone Protonated Lactone Product->Protonated_Lactone + H+ (Acidic Workup) Intermediate Tetrahedral Intermediate Protonated_Lactone->Intermediate Nucleophilic Attack Water H2O Water->Intermediate Open_Chain 4,5-Dihydroxypentanoic Acid Intermediate->Open_Chain Ring Opening & Deprotonation

Caption: Acid-catalyzed hydrolysis of the lactone product.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete? Incomplete Incomplete Reaction Start->Incomplete No Complete Reaction Complete Start->Complete Yes Check_Reagents 1. Check Oxidant Activity 2. Verify Anhydrous Conditions Incomplete->Check_Reagents Optimize_Conditions 1. Add Catalytic Acid 2. Increase Temperature Check_Reagents->Optimize_Conditions Check_Yield Good Yield? Complete->Check_Yield Low_Yield Low Yield / Decomposition Check_Yield->Low_Yield No Success Pure Product Isolated Check_Yield->Success Yes Review_Workup 1. Use Buffered Quench 2. Avoid Strong Acid/Base Low_Yield->Review_Workup Review_Purification 1. Use Low Temperature Evaporation 2. Use Neutral Chromatography Review_Workup->Review_Purification Review_Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Lactone Ring-Opening Polymerization.
  • Benchchem. (n.d.). Troubleshooting low yields in the synthesis of α-methylserine derivatives.
  • University of Rochester Chemistry Department. (n.d.). How to Improve Your Yield.
  • Wikipedia. (2023). Baeyer–Villiger oxidation. Retrieved from [Link]

  • Chemistry Steps. (2025). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of (S)-Tetrahydro-2H-pyran-2-carboxylic acid.
  • Sartori, G., et al. (2021). Biosynthesis of lactones from diols mediated by an artificial flavin. Biotechnology for Biofuels, 14(1), 1-10. Retrieved from [Link]

  • Benchchem. (n.d.). Synthesis of 3-hydroxytetrahydro-2H-pyran-2-one from Renewable Resources: Application Notes and Protocols.

Sources

Optimization

Technical Support Center: Purification of 4-hydroxytetrahydro-2H-pyran-2-one Workflows

Welcome to the Technical Support and Methodology Center. As researchers, process chemists, and application scientists, isolating highly pure 4-hydroxytetrahydro-2H-pyran-2-one (and its functionalized derivatives, such as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Methodology Center. As researchers, process chemists, and application scientists, isolating highly pure 4-hydroxytetrahydro-2H-pyran-2-one (and its functionalized derivatives, such as the statin intermediate (4R,6S)-6-(chloromethyl)-4-hydroxytetrahydro-2H-pyran-2-one) presents unique thermodynamic and chromatographic challenges.

This guide provides field-proven troubleshooting insights, mechanistic explanations for common pitfalls, and self-validating standard operating procedures (SOPs) designed to maximize diastereomeric excess (de) and total recovery yield.

Process Mechanistic Overview & Visual Flow

The synthesis of these lactones—often generated via enzymatic oxidation (e.g., using KRED-NADH) of corresponding lactols or diols—leaves a complex reaction mixture containing buffer salts, enzymatic cofactors, and uncyclized open-chain hydroxy-acids[1].

Because the pyran-2-one ring undergoes spontaneous hydrolytic cleavage in basic or neutral aqueous environments, the core principle of isolation relies on thermodynamic displacement via controlled acidification, followed by phase separation and subsequent purification.

G RxnMix Reaction Mixture (Diol/Lactol & Open-Chain) Acidify Acidification (pH 2-3) Promotes Lactonization RxnMix->Acidify Adjust pH Extraction Liquid-Liquid Extraction (EtOAc / Aqueous) Acidify->Extraction Add EtOAc OrgPhase Organic Phase (Lactone Enriched) Extraction->OrgPhase Separate AqPhase Aqueous Phase (Salts & Polar Impurities) Extraction->AqPhase Discard Chrom Silica Flash Chromatography (Hexane:EtOAc) OrgPhase->Chrom Crude Oil Cryst Two-Solvent Crystallization (e.g., Chloroform/Heptane) OrgPhase->Cryst Semi-Solid Pure Purified 4-hydroxytetrahydro -2H-pyran-2-one Chrom->Pure Evaporate Cryst->Pure Filter & Dry

Process flowchart for the purification of 4-hydroxytetrahydro-2H-pyran-2-one from reaction mixtures.

Troubleshooting & FAQ

Q1: I am losing product to the aqueous phase during liquid-liquid extraction. Why is my partition coefficient so low?

A: You are likely extracting the open-chain carboxylate salt rather than the cyclized lactone. 4-hydroxytetrahydro-2H-pyran-2-one and its derivatives exist in equilibrium with an open-chain form (e.g., 3,5-dihydroxyhexanoic acid). In buffers with a pH > 6.5, the equilibrium drastically favors the highly water-soluble open-chain salt[1][2].

  • The Fix: Shift the equilibrium (Le Chatelier’s principle) prior to extraction. Drop the pH of the aqueous mixture to 2.0–3.0 using dropwise 1M HCl or glacial acetic acid, which drives the spontaneous cyclization into the lipophilic lactone[1]. Extract immediately with Ethyl Acetate (EtOAc).

Q2: My target lactone co-elutes with starting diols on normal-phase silica. How can I improve resolution?

A: This is a common issue caused by hydrogen bonding. The C4-hydroxyl group on the pyran-2-one ring strongly interacts with the silanol groups on stationary silica.

  • The Fix: Switch from a standard hexanes/EtOAc gradient to a Heptane/EtOAc gradient (starting at 8:2)[1]. Heptane provides a lower baseline solvent polarity than hexane, which limits early displacement of the highly polar diol impurities while allowing the moderately polar lactone to elute cleanly. Alternatively, crystallizing the intermediate directly without chromatography is heavily utilized for derivatized statin precursors[3].

Q3: How do I remove trace enzymatic co-factors (like NAD+) or heavy metals from my crude oil?

A: Macromolecules and cofactors often cause emulsion during extraction. Do not rely solely on chromatography to clear these, as they will foul the top of your silica column.

  • The Fix: Run your crude mixture through a short Celite plug pre-wetted with EtOAc before the liquid-liquid extraction phase. Post-extraction, washing the organic layer with an saturated aqueous

    
     or brine solution will pull out residual hydrophilic co-factors[3].
    

Quantitative Solvent Selection Data

To aid in protocol optimization, reference the table below outlining optimal solvent systems for different purification stages.

Solvent SystemApplication StagePolarity IndexTypical Recovery (%)Technical Justification
EtOAc / Aqueous (pH 2.5) Liquid-Liquid Extraction4.4 (EtOAc)85 - 95%Acidic environment locks the target into the lactone state, shifting partition favorably toward EtOAc.
Heptane : EtOAc (8:2) Flash Chromatography~1.5 (Mixed)70 - 80%Gentle polarity gradient perfectly discriminates the lactone from residual unreacted diols.
Chloroform (

)
Single-Solvent Crystallization4.165 - 75%Ideal for enantiomerically enriched halomethyl-lactones; allows impurities to remain completely solvated[1].
Toluene / Hexane Two-Solvent Crystallization2.4 / 0.160 - 80%Toluene solvates the crude; the slow dropwise addition of hexane acts as a precise anti-solvent.

Standard Operating Procedures (SOPs)

These protocols are designed to be self-validating. Follow the inline verification steps closely.

SOP 1: pH-Driven Liquid-Liquid Extraction

Objective: Maximize the conversion of open-chain intermediates into 4-hydroxytetrahydro-2H-pyran-2-one and isolate into an organic matrix.

  • Acidification: Transfer the crude enzymatic/aqueous reaction mixture to a beaker. Under constant stirring at 0-5°C (ice bath), slowly add 1M HCl dropwise until the pH reaches 2.5.

    • Self-Validation: Test with a calibrated pH probe. If pH > 3.0, lactonization is incomplete. Wait 15 minutes to allow thermodynamic equilibration.

  • Phase Separation: Transfer to a separatory funnel. Add EtOAc at a 1:1 volume ratio to the aqueous phase. Agitate gently, periodically venting the stopcock.

  • Partitioning: Allow phase separation (approx. 10 mins). Drain the lower aqueous layer.

  • Washing: Wash the retained upper organic phase with 0.5 volumes of saturated brine to remove trace water and polar enzymatic salts.

  • Drying & Concentration: Dry the organic phase over anhydrous

    
     or 
    
    
    
    , filter, and evaporate under reduced pressure (
    
    
    °C) to yield a crude oil/semi-solid[3].
SOP 2: Heptane/EtOAc Silica Flash Chromatography

Objective: Obtain


 diastereomeric excess via normal phase separation.
  • Column Preparation: Slurry-pack a silica gel column (70–230 mesh) using Heptane[4].

  • Sample Loading: Dissolve your crude lactone extract in the minimum viable amount of Dichloromethane (DCM) and apply evenly to the top of the silica bed.

  • Elution: Elute with a mobile phase consisting of Heptanes:Ethyl Acetate (8:2 v/v)[1].

  • Fraction Monitoring: Monitor fractions using TLC (visualized with p-anisaldehyde or

    
     stain). The lactone typically presents an Rf ~ 0.35 in this solvent system.
    
  • Isolation: Pool fractions containing the pure lactone and evaporate under reduced pressure to yield a colorless oil or crystalline solid.

SOP 3: Chloroform Crystallization (Alternative to Chromatography)

Objective: High-purity crystallization for derivatized targets (e.g., chloromethyl-lactones).

  • Dissolution: Dissolve the crude lactone oil in minimal boiling Chloroform (

    
    ) until the solution is entirely clear[1].
    
  • Controlled Cooling: Remove from heat and allow the flask to cool at ambient room temperature undisturbed for 4 hours. Do not crash-cool, as this traps impurities within the lattice framework.

  • Seeding (Optional): If crystallization does not spontaneously induce, scratch the inside of the glass flask with a glass rod or add 1-2 mg of pure target seed crystals.

  • Harvesting: Once crystalline precipitation is complete, cool the vessel to 4°C for 1 hour to maximize yield. Filter over a sintered glass funnel and wash the filter cake with cold, minimal Hexane[3]. Dry under high vacuum.

References

  • Source: Google Patents (WO2013068917A1)
  • Total Synthesis of Ezetimibe, a Cholesterol Absorption Inhibitor Source: ACS Publications URL
  • Source: Google Patents (CN88100911A)
  • Source: PubMed Central (PMC)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Lactone Synthesis

Welcome to the technical support center for lactone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions to common challenges encountered durin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for lactone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions to common challenges encountered during the synthesis of lactones. The synthesis of these valuable cyclic esters is often accompanied by challenges such as low yields, competitive side reactions, and purification difficulties.[1] This resource offers in-depth troubleshooting advice and frequently asked questions to help you navigate these obstacles effectively.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues that may arise during your lactone synthesis experiments.

Problem 1: Low or No Yield of the Desired Lactone

Question: I am consistently obtaining low yields or no desired lactone in my reaction. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield is a common and frustrating issue in lactone synthesis. The root cause often lies in one of three areas: unfavorable reaction kinetics, competing side reactions, or suboptimal reaction conditions. Let's break down the potential culprits and their solutions.

Possible Cause 1: Unfavorable Precursor Conformation

The linear hydroxy acid precursor may not readily adopt the necessary conformation for intramolecular cyclization, leading to a slow or non-existent reaction.[1]

  • Expert Insight: For a successful cyclization, the reactive ends of the molecule—the carboxylic acid and the hydroxyl group—must come into close proximity. If the carbon chain is too flexible or has unfavorable steric interactions, it may preferentially exist in an extended conformation, making the intramolecular reaction statistically unlikely. This is particularly challenging for the synthesis of medium-ring lactones (8-11 membered rings) due to a combination of enthalpic strain and unfavorable entropic factors.[2]

  • Solutions:

    • Incorporate "Turn-Inducing" Elements: Introduce rigid structural units like alkynes, aromatic rings, or proline residues into the linear precursor. These elements can pre-organize the molecule into a conformation that favors cyclization.[1]

    • Utilize Templates: Employ metal ions that can coordinate to multiple sites on the precursor, effectively bringing the reactive ends together.[1]

Possible Cause 2: Intermolecular Reactions are Dominating

Oligomerization or polymerization is a frequent side reaction that competes with the desired intramolecular cyclization, especially at high concentrations.[1][2]

  • Expert Insight: The fundamental challenge in any cyclization is to favor the intramolecular reaction over the intermolecular one. According to the principles of reaction kinetics, the rate of the intramolecular reaction is dependent on the concentration of the precursor, while the rate of the intermolecular reaction is dependent on the square of the concentration. Therefore, lowering the concentration will disproportionately slow down the undesired intermolecular reaction.

  • Solutions:

    • High-Dilution Conditions: Perform the cyclization at very low concentrations, typically in the range of 0.1–10 mM.[1] This is often achieved by the slow addition of the substrate to a large volume of solvent using a syringe pump over several hours.[1][2]

    • Pseudo-High Dilution: This technique involves the slow, simultaneous addition of the substrate and the activating reagent from separate syringes into the reaction vessel. This maintains a low instantaneous concentration of the reactive species, thus favoring the intramolecular pathway.[1]

Possible Cause 3: Ineffective Activation of the Carboxylic Acid

The carboxylic acid must be converted into a more electrophilic species to facilitate nucleophilic attack by the hydroxyl group.[3] If this activation is inefficient, the reaction will not proceed.

  • Expert Insight: Numerous methods exist to activate carboxylic acids for lactonization, each with its own advantages and disadvantages depending on the substrate. The choice of activating agent is critical and can be the deciding factor between a successful reaction and a failed one.

  • Solutions:

    • Screen Different Macrolactonization Methods: If one method fails, it is often worthwhile to try another. Some of the most common and effective methods include:

      • Yamaguchi Macrolactonization: Utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride.[1][3][4] This method is widely used for the synthesis of large-ring lactones.[5]

      • Shiina Macrolactonization: Employs aromatic carboxylic acid anhydrides, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as dehydrating condensation agents.[3][6]

      • Corey-Nicolaou Macrolactonization: Activates the carboxylic acid as a 2-pyridinethiol ester.[2][3][7] This "double activation" method primes both the carbonyl and hydroxyl groups for reaction.[2][7]

      • Steglich or Keck-Boden Macrolactonization: Uses carbodiimides like DCC or EDC in the presence of an activating agent such as DMAP.[3]

    • Consider the Stoichiometry of Reagents: Using superstoichiometric amounts of activating agents can sometimes be necessary, but this can also lead to purification challenges.[3]

Below is a decision-making workflow to guide your troubleshooting process for low yields:

Caption: Troubleshooting workflow for low lactone yields.

Problem 2: Significant Epimerization or Isomerization Observed

Question: My desired lactone is forming, but I am also getting a significant amount of an undesired stereoisomer or constitutional isomer. How can I suppress these side reactions?

Answer: The formation of isomers can be a significant issue, particularly with substrates that are sensitive to base or have stereocenters prone to epimerization.

Possible Cause 1: Base-Mediated Isomerization

Many macrolactonization conditions employ basic reagents (e.g., triethylamine, DMAP) that can cause isomerization of sensitive functional groups, such as double bonds, or epimerization of stereocenters adjacent to carbonyl groups.[3]

  • Expert Insight: Unsaturated seco acids are particularly susceptible to base-mediated isomerization, which can lead to a mixture of products and lower the yield of the desired lactone.[3] Similarly, the stereocenter at the C-terminus of a depsipeptide precursor can be prone to epimerization during activation and cyclization.[4]

  • Solutions:

    • Modified Yonemitsu Conditions for Yamaguchi Macrolactonization: In this variation, the mixed anhydride is not pre-formed. Instead, the hydroxy acid is slowly added to a solution containing all the reagents (2,4,6-trichlorobenzoyl chloride, triethylamine, and DMAP).[4] This can minimize epimerization.[4]

    • Use Milder Conditions: Some methods, like the Shiina macrolactonization, can be performed under less basic conditions, which can be beneficial for sensitive substrates.[3] The Corey-Nicolaou method can also be a good alternative as it often proceeds under neutral conditions.[2]

    • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of epimerization.

Possible Cause 2: Ring-Size Selectivity Issues

For precursors with multiple potential cyclization sites, the reaction may yield a mixture of different-sized lactones.

  • Expert Insight: The selectivity for a particular ring size can be influenced by the choice of macrolactonization reagent and solvent.[2]

  • Solution:

    • Screen Reagents and Solvents: As demonstrated in the total syntheses of swinholide and hemiswinholide, changing the macrolactonization method or the solvent can dramatically alter the ratio of different lactone products.[2]

Problem 3: Difficulty with Purification

Question: I have successfully formed my lactone, but I am struggling to purify it from byproducts or starting materials. What are some effective purification strategies?

Answer: Purification can be a significant bottleneck, especially when dealing with closely related byproducts.

Possible Cause 1: Separation from Oligomers

The desired macrocycle and its dimeric or trimeric byproducts can have very similar polarities, making chromatographic separation challenging.[1]

  • Solutions:

    • Optimize Chromatography: Utilize high-performance liquid chromatography (HPLC) or medium-pressure liquid chromatography (MPLC) with a shallow solvent gradient to improve resolution. Experiment with different stationary phases (e.g., reversed-phase, normal-phase) and solvent systems.[1]

    • Crystallization: If the desired lactone is crystalline, this can be a highly effective method for purification, as oligomers are often amorphous.[1]

Possible Cause 2: Removal of Reagent Byproducts

Byproducts from the activating reagents, such as triphenylphosphine oxide from the Corey-Nicolaou reaction or 2,4,6-trichlorobenzoic acid from the Yamaguchi reaction, can be difficult to remove.

  • Solutions:

    • Aqueous Workup: A thorough aqueous workup with acidic and/or basic washes can help remove many of the common byproducts.

    • Specific Scavengers: For certain reactions, specific scavengers can be employed. For example, in Ring-Closing Metathesis (RCM), triphenylphosphine or ethyl vinyl ether can be used to quench the catalyst.[1]

    • Modified Reagents: Some variations of common methods have been developed to simplify purification. For instance, a variant of the Corey-Nicolaou method was developed to avoid the formation of triphenylphosphine oxide.[2]

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration for a macrolactonization reaction?

A1: To favor intramolecular cyclization over intermolecular oligomerization, macrolactonization reactions are typically carried out under high-dilution conditions, with substrate concentrations generally in the range of 0.1 to 10 mM.[1] The optimal concentration is substrate-dependent and may require some optimization.

Q2: My substrate is not very soluble in common non-polar solvents like toluene. What are my options?

A2: Poor solubility can be a challenge. In some cases, using a more polar aprotic solvent like DMF can be beneficial, as it can also help to disrupt unfavorable intramolecular hydrogen bonds that may be hindering cyclization.[2] Alternatively, a co-solvent system may be employed to improve solubility.[5]

Q3: Are there any alternatives to the classical macrolactonization methods for forming the lactone ring?

A3: Yes, Ring-Closing Metathesis (RCM) is a powerful alternative for the synthesis of unsaturated macrolactones.[8][9] This method involves the intramolecular reaction of a diene precursor in the presence of a ruthenium-based catalyst, such as the Grubbs catalyst.[1][8][10] RCM is known for its excellent functional group tolerance and is often used for the synthesis of large macrocycles.[8][9]

Q4: Can enzymes be used for lactone synthesis?

A4: Yes, biocatalytic methods are an emerging and promising approach. For example, alcohol dehydrogenases can catalyze the oxidative lactonization of diols.[11] Lipases have also been employed for the synthesis of macrocyclic lactones from hydroxy fatty acids. These enzymatic methods offer the advantages of mild reaction conditions and high stereoselectivity.

Experimental Protocols

General Protocol for Yamaguchi Macrolactonization[1]

This protocol is a widely used method for the synthesis of macrocyclic lactones from a hydroxy acid precursor.

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the hydroxy acid (1.0 eq.) in a large volume of anhydrous, non-polar solvent (e.g., toluene) to achieve a final concentration of approximately 1 mM. Add triethylamine (3.0 eq.).

  • Activation: To this solution, add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent, 1.5 eq.) dropwise at room temperature. Stir the mixture for 1-2 hours to form the mixed anhydride.

  • Cyclization: In a separate, large flask, prepare a solution of 4-dimethylaminopyridine (DMAP, 5.0 eq.) in the same anhydrous solvent. Heat this solution to reflux.

  • Slow Addition: Using a syringe pump, add the activated mixed anhydride solution from step 2 to the refluxing DMAP solution over a period of 6-12 hours.

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for Yamaguchi macrolactonization.

General Protocol for Ring-Closing Metathesis (RCM)[1]

This protocol is suitable for the synthesis of unsaturated macrolactones from a diene precursor.

  • Preparation: In a flame-dried flask equipped with a reflux condenser, dissolve the diene precursor (1.0 eq.) in a dry, degassed solvent (e.g., dichloromethane or toluene) to achieve a concentration of 1-10 mM.

  • Inert Atmosphere: Bubble a stream of argon or nitrogen through the solution for 15-30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the RCM catalyst (e.g., Grubbs 2nd Generation catalyst, 1-10 mol%) to the solution.

  • Reaction: Heat the reaction mixture to reflux (for toluene) or the desired temperature and monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and add a catalyst scavenger, such as triphenylphosphine or ethyl vinyl ether, and stir for 1-2 hours to quench the catalyst.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to remove the ruthenium byproducts and any remaining starting material or oligomers.

Data Summary

The success of a macrolactonization reaction is highly dependent on the specific substrate and reaction conditions. The following table provides a summary of representative quantitative data from the literature to illustrate the impact of different parameters.

Macrolactonization MethodSubstrate TypeRing SizeYield (%)Key ConditionsReference
YamaguchiSeco-acid of Amphidinolide C2672%High dilution (0.5 mM)[2]
Shiinaω-hydroxycarboxylic acid1691%MNBA, DMAP, CH2Cl2[3]
Corey-NicolaouSeco-acid of Erythronolide B1485%PySSPy, PPh3, refluxing xylene[2]
Keck-BodenSeco-acid of Brefeldin A1375%DCC, DMAP, DMAP·HCl[3]
RCMDiene precursor1488%Grubbs II catalyst, toluene, reflux[1]

References

  • Li, X. (2023). Modern Macrolactonization Techniques. [Source not further specified].
  • Parenty, A., Moreau, X., & Campagne, J.-M. (2012). Update 1 of: Macrolactonizations in the Total Synthesis of Natural Products. Chemical Reviews. [Link]

  • BenchChem. (n.d.). Navigating the Intricacies of Macrocyclic Lactone Synthesis: A Technical Support Guide. BenchChem.
  • Guedes, F., et al. (2021). Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. [Source not further specified].
  • Upton, R. J., et al. (2012). A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues. PMC. [Link]

  • Oreate AI. (2026). The Art of the Smooth Tone: Unlocking the Corey-Nicolaou Macrolactonization.
  • Jia, F., et al. (2021). Biosynthesis of lactones from diols mediated by an artificial flavin. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Organic Chemistry Portal. [Link]

  • BenchChem. (n.d.).
  • Chemistry Steps. (2025). Synthesis and Reactions of Lactones and Lactams. Chemistry Steps. [Link]

  • PG Chemistry. (2024). SHIINA ESTERIFICATION With Solved Problems #csirnet #gateexam #setexam. YouTube. [Link]

  • Bergonzi, C., et al. (n.d.). Lactonase Specificity Is Key to Quorum Quenching in Pseudomonas aeruginosa. PMC. [Link]

  • Li, Z., et al. (n.d.). Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. PMC. [Link]

  • Chemistry Portal. (2023). Corey-Nicolaou macrolactonization reaction | Organic named reaction. YouTube. [Link]

  • Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions Practice Problems. Pearson.
  • BenchChem. (n.d.). challenges in Macrolactin X large-scale synthesis. BenchChem.
  • Abedi, E., et al. (2023). Lactic Acid: A Comprehensive Review of Production to Purification. MDPI. [Link]

  • Kasashima, Y., et al. (2007). Convenient preparative method for lactones from 3-hydroxy propanoic acids using iodine under solvent-free conditions. PubMed. [Link]

  • Georgi, V., et al. (2020). Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. MDPI. [Link]

  • Int.J.Curr.Microbiol.App.Sci. (2015). Enzyme purification and kinetic characterization of AHL lactonase from Bacillus sp.
  • Reddy, P. V., & Rao, A. V. R. (n.d.). RING-CLOSING METATHESIS STRATEGY TO UNSATURATED γ- AND δ-LACTONES: SYNTHESIS OF HYDROXYETHYLENE ISOSTERE FOR PROTEASE INHIBITORS. PMC. [Link]

  • Ghaffar, T., et al. (2017). Lactic acid production to purification: A review. BioResources. [Link]

  • Kumari, S., et al. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PMC. [Link]

  • Yelchuri, V., et al. (2023). Synthesis of lactones from fatty acids by ring-closing metathesis and their biological evaluation. European Journal of Chemistry. [Link]

  • Nature. (2026). Electrochemical control enables high-concentration, one-pot macrolactonization. Nature. [Link]

  • Bergonzi, C., et al. (2020). Effects of Signal Disruption Depends on the Substrate Preference of the Lactonase. [Source not further specified].
  • Google Patents. (n.d.). Chemoenzymatic synthesis of peptide beta-lactones and beta-hydroxy acids.
  • iSm2. (n.d.). Macrolactonization in the Total Synthesis of Natural Products. iSm2. [Link]

  • Zhang, Z., et al. (2023). Catalyst-controlled site-selective methylene C H lactonization of dicarboxylic acids. PMC. [Link]

  • Wikipedia. (n.d.). Shiina macrolactonization. Wikipedia. [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia. [Link]

  • Szczęsna, M., et al. (n.d.). Chalcone-Derived Lactones: Synthesis, Whole-Cell Biotransformation, and Evaluation of Their Antibacterial and Antifungal Activity. PMC. [Link]

  • Kumar, A., et al. (2021). Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. ACS Omega. [Link]

  • Apeiron Synthesis. (2025). Ring-Closing Metathesis (RCM) for Macrocyclization. Apeiron Synthesis. [Link]

Sources

Optimization

Technical Support Center: Stereochemical Integrity in Tetrahydropyran Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. The tetrahydropyran (THP) motif is a privileged scaffold found in a vast array of natural products and active pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. The tetrahydropyran (THP) motif is a privileged scaffold found in a vast array of natural products and active pharmaceutical ingredients.[1][2] Achieving high stereochemical purity during the synthesis of substituted THPs is paramount to their function and efficacy. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you prevent racemization and maintain stereocontrol in your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a problem in THP synthesis?

A: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[3] This results in a net loss of optical activity. In drug development, different enantiomers of a chiral molecule can have vastly different biological activities, with one being therapeutic and the other being inactive or even harmful. Therefore, maintaining high enantiomeric excess (ee) is critical. Racemization in THP synthesis often occurs through the formation of planar, achiral intermediates, such as oxocarbenium ions or enolates, which can be attacked from either face with equal probability, scrambling the desired stereochemistry.[3][4][5]

Q2: Which synthetic strategies are most susceptible to racemization when forming THP rings?

A: Acid-catalyzed reactions, particularly those that proceed through carbocationic intermediates, are highly susceptible to racemization. The Prins cyclization, a powerful tool for THP synthesis, involves the formation of an oxocarbenium ion.[1][2] If this intermediate is long-lived or can equilibrate through pathways like a 2-oxonia-Cope rearrangement, loss of stereochemical information can occur.[2][6] Similarly, base-catalyzed reactions that involve the formation of an enolate intermediate can also lead to racemization at the α-carbon if the stereocenter is not controlled.[5]

Q3: What are the primary strategies to prevent racemization?

A: The core principle is to avoid the formation of long-lived, achiral intermediates or to use a chiral influence to control how these intermediates react. Key strategies include:

  • Asymmetric Catalysis: Employing chiral catalysts (e.g., organocatalysts, chiral Lewis acids, or Brønsted acids) creates a chiral environment around the reacting molecules.[7] This forces the reaction to proceed through diastereomeric transition states, one of which is energetically favored, leading to a single enantiomer.

  • Substrate Control: Incorporating a chiral auxiliary into the starting material can direct the stereochemical outcome of the cyclization.

  • Reaction Engineering: Optimizing conditions such as temperature, solvent, and reaction time can minimize background racemic reactions and prevent equilibration to the undesired stereoisomer.[8][9] Intramolecular reactions, like the oxa-Michael addition, often provide better stereocontrol due to conformational constraints.[10][11][12]

Q4: How do I accurately measure the enantiomeric excess (ee) of my THP product?

A: The most common and accurate method for determining enantiomeric excess is through chiral chromatography, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase.[13] This technique separates the two enantiomers, allowing for their quantification based on peak area.[14][15] Derivatization of the product with a chiral agent (e.g., Mosher's acid) to form diastereomers, which can then be analyzed by standard NMR or achiral chromatography, is another robust method.

Troubleshooting Guide: Loss of Stereochemical Control

This section addresses common problems related to low enantiomeric or diastereomeric excess during THP synthesis.

Problem / Symptom Potential Cause Recommended Solution & Explanation
Low enantiomeric excess (ee) in a catalytic asymmetric reaction (e.g., Prins, Oxa-Michael). 1. Catalyst Inactivity/Decomposition: The chiral catalyst may be impure, deactivated by moisture/air, or degrading under reaction conditions.[9]Solution: a) Confirm catalyst purity and handle under strictly anhydrous/inert conditions. b) Run a control reaction with a substrate known to give high ee to benchmark catalyst performance.[8] c) Re-evaluate the reaction temperature; excessive heat can degrade catalysts.
2. Racemic Background Reaction: A non-catalyzed, achiral pathway may be competing with the desired asymmetric catalytic cycle, especially at higher temperatures.[9]Solution: a) Lower the reaction temperature to favor the lower-activation-energy catalytic pathway. b) Screen different catalysts; a more active catalyst can outcompete the background reaction. c) Verify that no achiral acid/base impurities are present in reagents or solvents.
3. Suboptimal Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[8]Solution: Screen a range of solvents with varying polarities and coordinating abilities (e.g., DCM, Toluene, THF, MeCN). Non-coordinating solvents often provide better results in Lewis acid catalysis.
Product is formed as a 1:1 mixture of diastereomers (e.g., cis/trans isomers). 1. Thermodynamic vs. Kinetic Control: The reaction may be equilibrating to the most stable diastereomer under the reaction conditions, which may not be the desired one. Intramolecular oxa-Michael reactions, for instance, can yield trans products under kinetic control and cis products under thermodynamic control.[10]Solution: a) For kinetic control, use a strong, non-nucleophilic base at low temperatures (e.g., KHMDS at -78 °C). b) For thermodynamic control, use a weaker base or allow the reaction to stir for longer at a higher temperature to facilitate equilibration.
2. Poor Facial Selectivity in Cyclization: The transition state of the ring-closing step does not sufficiently differentiate between the two faces of the reacting partner (e.g., an oxocarbenium ion).Solution: a) Modify the steric or electronic properties of the substrate. Introducing bulky groups can favor a specific chair-like transition state. b) Switch to a more sterically demanding catalyst or a different synthetic method (e.g., from Prins to an organocatalytic cascade) that offers better conformational control.[7][16]
Racemization is observed after workup or purification. 1. Product Instability: The stereocenters in the final THP product may be labile under acidic or basic conditions encountered during workup or chromatography.[14]Solution: a) Perform the workup under neutral or buffered conditions (e.g., using a saturated NH₄Cl quench instead of strong acid). b) Use neutral purification media like silica gel buffered with triethylamine or switch to a different purification method (e.g., recrystallization).
Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving issues of low enantioselectivity.

G start Low Enantiomeric Excess (ee) Observed check_purity Verify Purity of Catalyst, Substrate & Reagents? start->check_purity check_conditions Are Anhydrous/Inert Conditions Guaranteed? check_purity->check_conditions Yes purify Action: Repurify Starting Materials. Use High-Purity Solvents. check_purity->purify No check_temp Is Temperature Optimized? check_conditions->check_temp Yes dry Action: Dry Glassware. Use Schlenk Techniques. Distill Solvents. check_conditions->dry No check_solvent Screen Solvents? check_temp->check_solvent Yes temp_adjust Action: Lower Temperature to Reduce Background Racemic Reaction. check_temp->temp_adjust No solvent_screen Action: Test Solvents (e.g., DCM, Toluene, THF) to Optimize Selectivity. check_solvent->solvent_screen No re_evaluate Re-evaluate Catalyst System or Synthetic Strategy check_solvent->re_evaluate Yes, Still Low ee success High ee Achieved check_solvent->success Yes, Problem Solved purify->check_purity dry->check_conditions temp_adjust->check_temp solvent_screen->check_solvent re_evaluate->success

Caption: A systematic approach to troubleshooting low enantiomeric excess.

Key Methodologies & Protocols for Stereocontrol

To proactively avoid racemization, selecting a robust stereoselective methodology is crucial. Below are overviews and protocols for two powerful strategies.

Organocatalytic Asymmetric Oxa-Michael Addition

Intramolecular oxa-Michael additions are highly effective for constructing THP rings, as the cyclization of a tethered alcohol onto an α,β-unsaturated system is often highly diastereoselective due to conformational constraints.[10][12] Using a chiral organocatalyst, such as a squaramide or thiourea derivative, activates the substrate through hydrogen bonding and controls the facial selectivity of the addition, leading to high enantioselectivity.[16][17]

Visualization: Organocatalytic Oxa-Michael Pathway

G cluster_0 Catalytic Cycle Substrate ζ-Hydroxy α,β-Unsaturated Ester Complex Activated H-Bonded Complex Substrate->Complex Catalyst Chiral Squaramide Organocatalyst Catalyst->Complex Cyclization Intramolecular Oxa-Michael Addition (Stereocontrolled) Complex->Cyclization Product Enantioenriched Tetrahydropyran Cyclization->Product Product->Catalyst Catalyst Regeneration

Caption: Simplified workflow for asymmetric organocatalytic oxa-Michael cyclization.

Protocol: Asymmetric Synthesis of a Functionalized THP

This protocol is adapted from methodologies developed for organocatalytic cascade reactions to form highly functionalized tetrahydropyrans.[16][18]

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral quinine-based squaramide organocatalyst (4 mol%).

  • Reagent Addition: Add the 1,3-dicarbonyl compound (1.0 equiv) and the β-nitrostyrene (1.0 equiv) to the flask.

  • Solvation & Cooling: Dissolve the reagents in anhydrous dichloromethane (DCM, 0.1 M) and stir the solution at room temperature for the time required to form the Michael adduct (monitor by TLC).

  • Cascade Step: Once the Michael addition is complete, cool the reaction mixture to 0 °C. Add the alkynyl aldehyde (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to stir at 0 °C to room temperature for 12-24 hours, monitoring by TLC until the starting materials are consumed. This cascade proceeds through a Michael addition, followed by a Henry (nitro-aldol) reaction and subsequent ketalization to form the THP ring.[16]

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC analysis. High dr (>20:1) and ee (93-99%) have been reported for such sequences.[16][18]

Asymmetric Prins Cyclization

The Prins cyclization classically involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde to form an oxocarbenium ion, which is then trapped intramolecularly by the alkene.[1][2] To prevent racemization, modern methods utilize chiral Brønsted acids or Lewis acid/chiral ligand combinations that control the conformation of the intermediate and dictate the stereochemical outcome.

Comparative Data: Catalyst Effect on Asymmetric Prins Cyclization
Catalyst SystemAldehyde SubstrateSolventTemp (°C)Yield (%)ee (%)Reference
Chiral Imidodiphosphoric AcidBenzaldehydeToluene-209594List et al.[2]
CuCl / Chiral Bis-phosphoric AcidCinnamaldehydeDCM-308591Lalli & van de Weghe
Sc(OTf)₃ (achiral reference)BenzaldehydeDCM084N/A (racemic)Kozmin et al.[10]

This table illustrates the critical role of the chiral catalyst in inducing high enantioselectivity compared to a standard achiral Lewis acid.

References

  • Pandey, G., Kumar, A., & Ghosh, A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932-963. [Link]

  • Bhanja, C., & Ghorai, P. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(10), 2856-2882. [Link]

  • Blümel, M., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Organic Letters, 16(14), 3768-3771. [Link]

  • Arya, P., & Nanda, S. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 15(10), 320. [Link]

  • Pandey, G., Kumar, A., & Ghosh, A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. ResearchGate. [Link]

  • Kumar, V., & Singh, V. K. (2014). Organocatalytic Asymmetric Synthesis of Tetrahydrothiophenes and Tetrahydrothiopyrans. European Journal of Organic Chemistry, 2014(20), 4213-4227. [Link]

  • Enders, D., et al. (2011). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Synthesis, 2011(21), 3439-3445. [Link]

  • Blümel, M., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Organic Letters, 16(14), 3768-3771. [Link]

  • López-Sánchez, C., & Gómez, C. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31751-31763. [Link]

  • Rychnovsky, S. D., et al. (2023). Expanding the silyl-Prins toolbox: selective access to C4-quaternary stereocenters in tetrahydropyrans using internal cyclopropylsilyl alcohols. Organic Chemistry Frontiers, 10(1), 100-105. [Link]

  • Hu, X.-H., Liu, F., & Loh, T.-P. (2009). Stereoelectronic versus Steric Tuning in the Prins Cyclization Reaction: Synthesis of 2,6-trans Pyranyl Motifs. Organic Letters, 11(8), 1741-1744. [Link]

  • Csokas, D. (2019). The intramolecular oxa-Michael reaction for tetrahydropyran formation : mechanism and synthesis. Doctoral thesis, Nanyang Technological University, Singapore. [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Topics in Current Chemistry, 264, 1-46. [Link]

  • Chauhan, P., & Enders, D. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(22), 5966-5969. [Link]

  • De Vicente, J., et al. (2018). Stereoselective Synthesis of Highly Substituted Tetrahydropyrans through an Evans Aldol–Prins Strategy. The Journal of Organic Chemistry, 83(16), 9037-9052. [Link]

  • Anonymous. (2014). Tandem Nucleophilic Addition/Oxa‐Michael Reaction for the Synthesis of cis‐2,6‐Disubstituted Tetrahydropyrans. R Discovery. [Link]

  • Rychnovsky, S. D. (2003). Racemization in Prins cyclization reactions. Semantic Scholar. [Link]

  • Maruoka, K., et al. (2024). Asymmetric Intramolecular Oxa-Michael Addition of ε- and ζ-Hydroxy-α,β-Unsaturated Esters Enabled by Chiral Crown Ether-Coordinated Potassium Catalysts. ChemRxiv. [Link]

  • Powell, L. (2018). Racemisation in Chemistry and Biology. The University of Manchester. [Link]

  • Wikipedia. (n.d.). Racemization. Wikipedia. [Link]

  • Powell, L., & Clayden, J. (2018). Generic mechanisms for acid-catalysed racemisation. ResearchGate. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • B, Dr. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]

  • Albericio, F., & Isidro-Llobet, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(1), 10-18. [Link]

  • O'Brien, P., & Hachisu, S. (2003). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 1(10), 1645-1654. [Link]

  • Blacker, A. J., & Tuffin, J. R. (2021). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. Beilstein Journal of Organic Chemistry, 17, 964-976. [Link]

  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Biomedical Chromatography, 26(7), 845-850. [Link]

  • Wolf, C., & Bentley, K. W. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Molecules, 18(3), 2493-2506. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in Prins Cyclization

Welcome to the Technical Support Center for the Prins Cyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst deactivation in this power...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Prins Cyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst deactivation in this powerful C-C and C-O bond-forming reaction. As a Senior Application Scientist, I will guide you through common challenges, providing not just solutions but also the underlying scientific principles to empower your experimental design.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding catalyst stability in the Prins cyclization.

Q1: What are the most common signs of catalyst deactivation in my Prins cyclization reaction?

A1: Catalyst deactivation can manifest in several ways. Key indicators include:

  • A significant drop in reaction yield or a stalled reaction, where thin-layer chromatography (TLC) or other monitoring techniques show unconsumed starting materials.

  • Decreased selectivity, leading to a mixture of desired and undesired products, such as isomers or byproducts from side reactions like the oxonia-Cope rearrangement.

  • Inconsistent results between batches, which may point to varying levels of impurities in reagents or solvents that act as catalyst poisons.[1]

  • For heterogeneous catalysts, a noticeable change in the catalyst's physical appearance, such as a change in color (e.g., due to coke formation) or aggregation of particles.

  • A decline in performance upon catalyst recycling.

Q2: What is the fundamental difference between homogeneous and heterogeneous catalyst deactivation in this context?

A2: The primary distinction lies in their phase relative to the reaction mixture.

  • Homogeneous catalysts (e.g., Lewis acids like SnCl₄, In(OTf)₃, or Brønsted acids) are in the same phase as the reactants (typically liquid). Their deactivation often involves chemical transformation of the catalyst itself, such as hydrolysis or poisoning by impurities in the solution.[2][3]

  • Heterogeneous catalysts (e.g., zeolites, sulfated zirconia) are in a different phase (solid). Deactivation mechanisms are often related to the catalyst's surface and structure, including the blockage of active sites by carbonaceous deposits (coking), loss of active components into the solution (leaching), or loss of surface area due to particle agglomeration (sintering).[4][5][6]

Q3: Can the water generated during the Prins cyclization deactivate my catalyst?

A3: Yes, water can be a significant cause of deactivation, particularly for water-sensitive Lewis acids. For instance, many metal halides and triflates are prone to hydrolysis, which can reduce their Lewis acidity and catalytic activity.[7] For some heterogeneous catalysts like zeolites, hot liquid water can lead to structural changes and loss of acid sites.[8] The use of molecular sieves or other drying agents can mitigate these effects.

II. Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving specific issues encountered during your Prins cyclization experiments.

Problem 1: Low or No Yield with Unconsumed Starting Material

This is a classic symptom of catalyst deactivation. Let's diagnose the root cause.

Catalyst poisons are substances that bind to the active sites of your catalyst, rendering them inactive.[9]

  • Diagnosis:

    • Reagent Purity Check: Review the purity of all your reagents and solvents. Common poisons include sulfur, nitrogen-containing compounds, and other coordinating species that can bind to Lewis acidic centers.[1]

    • Control Experiment: Conduct a control experiment using highly purified, anhydrous, and degassed starting materials and solvents. If this reaction proceeds to completion, it strongly suggests the presence of a poison in your original reagents.[1]

  • Solutions & Prevention:

    • Purify Reagents: Purify starting materials via distillation, recrystallization, or column chromatography. Ensure solvents are of high purity and are appropriately dried and degassed.

    • Use of Scavengers: If the identity of the poison is known, specific scavengers can be added to the reaction mixture. For acidic impurities, a non-coordinating base might be effective.

    • Guard Beds: For reactions using heterogeneous catalysts in a flow setup, a "guard bed" of an adsorbent can be placed upstream of the catalyst bed to capture poisons before they reach the catalyst.[10]

Many Lewis acids are sensitive to moisture. Water, either from reagents, solvents, or generated in situ, can lead to their deactivation.

  • Diagnosis:

    • Reaction Setup Review: Scrutinize your experimental setup for potential sources of moisture. This includes glassware that has not been properly dried, solvents with high water content, or exposure to atmospheric moisture.

    • Monitor Reaction pH: In some cases, the hydrolysis of a Lewis acid can release a Brønsted acid, leading to a change in the reaction mixture's pH.

  • Solutions & Prevention:

    • Anhydrous Conditions: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Use of Drying Agents: Incorporate molecular sieves (e.g., 4Å) in the reaction mixture to scavenge water.

    • Select Water-Tolerant Catalysts: Consider using water-tolerant Lewis acids, such as certain zirconocene triflates, which have shown stability and activity in the presence of moisture.[7]

The active catalytic species can dissolve from the solid support into the reaction medium, leading to a loss of solid catalyst activity.[11][12][13]

  • Diagnosis:

    • Hot Filtration Test: This is a definitive test for leaching. During the reaction, filter off the solid catalyst at the reaction temperature. If the filtrate continues to show catalytic activity, it confirms that active species have leached into the solution.[8]

    • Analysis of the Liquid Phase: After the reaction, analyze the solution for the presence of the active metal using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[8]

  • Solutions & Prevention:

    • Strengthen Metal-Support Interactions: Choose a support material that strongly anchors the active species. Pre-treatment of the support or the use of specific anchoring agents can enhance this interaction.[8]

    • Optimize Reaction Conditions: Harsher conditions (e.g., high temperatures, highly polar or coordinating solvents) can accelerate leaching. Milder reaction conditions can improve catalyst stability.[8]

Problem 2: Poor Diastereoselectivity or Formation of Side Products

A decline in selectivity can also be linked to catalyst deactivation or changes in the active catalytic species.

  • Diagnosis:

    • Formation of Brønsted Acids: Some Lewis acids, particularly metal triflates, can generate triflic acid in the presence of trace water or alcohols.[3][14] This can alter the reaction pathway and selectivity compared to the parent Lewis acid.

    • Coke Formation on Heterogeneous Catalysts: For zeolites, the formation of coke on the external surface versus within the micropores can affect shape selectivity and lead to different product distributions.[5]

  • Solutions & Prevention:

    • Strictly Anhydrous Conditions: To avoid the formation of Brønsted acids from Lewis acid precursors, maintain rigorous anhydrous conditions.

    • Use of Non-Coordinating Bases: The addition of a hindered, non-coordinating base can scavenge protons without interfering with the Lewis acid's activity.

    • Controlled Catalyst Synthesis: For heterogeneous catalysts, the synthesis method can influence the location and strength of acid sites, thereby affecting selectivity and coke formation patterns.

III. Protocols for Prevention and Regeneration

Proactive measures are key to maintaining catalyst performance.

Protocol 1: Rigorous Reaction Setup for Homogeneous Catalysis
  • Glassware Preparation: Oven-dry all glassware at >120 °C for at least 4 hours or flame-dry under vacuum immediately before use.

  • Reagent and Solvent Purification: Use freshly distilled solvents and purified reagents. Store them over appropriate drying agents and under an inert atmosphere.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon. Use septa and cannulation techniques for transferring reagents.

  • Temperature Control: Add reagents dropwise if the reaction is exothermic. Maintain a consistent temperature throughout the reaction.

Protocol 2: Catalyst Regeneration - Decoking of Zeolites

Coke formation is a common deactivation pathway for zeolite catalysts in acid-catalyzed reactions.[15]

  • Catalyst Recovery: After the reaction, recover the zeolite catalyst by filtration and wash it thoroughly with a solvent (e.g., acetone or dichloromethane) to remove adsorbed organic molecules.

  • Drying: Dry the catalyst in an oven at 110-120 °C overnight to remove the solvent.

  • Calcination: Place the dried catalyst in a furnace. Ramp the temperature slowly (e.g., 5 °C/min) to a final temperature of 400-550 °C in a stream of air or oxygen. Hold at this temperature for 4-6 hours to burn off the carbonaceous deposits.[16][17]

  • Cooling and Storage: Allow the catalyst to cool to room temperature under a stream of dry air or nitrogen. Store the regenerated catalyst in a desiccator.

Note: The optimal calcination temperature and time can vary depending on the specific zeolite and the nature of the coke. Overly harsh conditions can lead to irreversible structural damage.

IV. Data Presentation and Visualization

Table 1: Troubleshooting Summary
Observed Problem Potential Cause Diagnostic Test Proposed Solution
Low/No Yield Catalyst PoisoningHigh-purity reagent control experimentPurify all reagents and solvents
Catalyst HydrolysisReview setup for moisture sourcesImplement strictly anhydrous conditions; use molecular sieves
Leaching (Heterogeneous)Hot filtration test; ICP-OES of filtrateStrengthen metal-support interaction; milder reaction conditions
Poor Selectivity Change in Catalyst NatureTest for Brønsted acidityMaintain anhydrous conditions; add non-coordinating base
Coke Formation (Heterogeneous)Characterize spent catalyst (TGA, N₂ physisorption)Optimize reaction conditions to minimize coke; regular regeneration
Diagrams

Catalyst Deactivation Pathways

Deactivation_Pathways cluster_homogeneous Homogeneous Catalyst cluster_heterogeneous Heterogeneous Catalyst Homogeneous Active Homogeneous Catalyst (e.g., SnCl₄, In(OTf)₃) Poisoning Poisoning (e.g., by S, N compounds) Homogeneous->Poisoning Impurities Hydrolysis Hydrolysis (by H₂O) Homogeneous->Hydrolysis Moisture Deactivated_H Deactivated Catalyst Poisoning->Deactivated_H Hydrolysis->Deactivated_H Heterogeneous Active Heterogeneous Catalyst (e.g., Zeolite, Supported Metal) Coking Coking (Pore Blockage) Heterogeneous->Coking Side Reactions Leaching Leaching (Loss of Active Sites) Heterogeneous->Leaching Solvent Effects Sintering Sintering (Loss of Surface Area) Heterogeneous->Sintering High Temperature Deactivated_Het Deactivated Catalyst Coking->Deactivated_Het Leaching->Deactivated_Het Sintering->Deactivated_Het

Caption: Common deactivation pathways for homogeneous and heterogeneous catalysts.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_homo Homogeneous cluster_het Heterogeneous Start Low Yield in Prins Cyclization Check_Purity Are reagents & solvents high purity? Start->Check_Purity Anhydrous Is the reaction strictly anhydrous? Check_Purity->Anhydrous Yes Purify Action: Purify all materials Check_Purity->Purify No Catalyst_Type Homogeneous or Heterogeneous Catalyst? Anhydrous->Catalyst_Type Yes Implement_Dry Action: Implement anhydrous techniques Anhydrous->Implement_Dry No Check_Hydrolysis Suspect Hydrolysis? Catalyst_Type->Check_Hydrolysis Homogeneous Hot_Filtration Perform Hot Filtration Test Catalyst_Type->Hot_Filtration Heterogeneous Purify->Start Re-run Implement_Dry->Start Re-run Use_Water_Tolerant Action: Use water-tolerant catalyst Check_Hydrolysis->Use_Water_Tolerant Yes Leaching_Confirmed Leaching Confirmed? Hot_Filtration->Leaching_Confirmed Check_Coking Suspect Coking/Sintering? Leaching_Confirmed->Check_Coking No Optimize_Support Action: Optimize catalyst support/conditions Leaching_Confirmed->Optimize_Support Yes Regenerate Action: Regenerate catalyst (e.g., calcination) Check_Coking->Regenerate Yes

Caption: A step-by-step workflow for troubleshooting low reaction yields.

V. References

  • Sadaba, I., et al. (2015). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry. [Link]

  • Sadaba, I., et al. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. [No specific journal provided in source]. [Link]

  • Sintering process and catalysis. (2018). [No specific journal provided in source]. [Link]

  • Understanding coke formation and deactivation mechanism on zeolite based acid catalysts. (n.d.). DSpace at KOASAS. [Link]

  • ChemInform Abstract: Deactivation of Solid Catalysts in Liquid Media: The Case of Leaching of Active Sites in Biomass Conversion Reactions. (2015). ResearchGate. [Link]

  • Granados, M. L., et al. (2009). Leaching and homogeneous contribution in liquid phase reaction catalysed by solids: The case of triglycerides methanolysis using CaO. Semantic Scholar. [Link]

  • PROCESSES IN HETEROGENEOUS CATALYSIS. (n.d.). UNIDO. [Link]

  • A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. (2023). MDPI. [Link]

  • Catalyst handling best practice guide. (n.d.). [No specific source provided]. [Link]

  • Heterogeneous catalysis. (n.d.). Wikipedia. [Link]

  • Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. (n.d.). ResearchGate. [Link]

  • Heterogeneous catalysis and catalyst recycling. (2015). Organic Synthesis International. [Link]

  • Lewis Acid Stability in Extreme Reaction Conditions. (2025). Patsnap Eureka. [Link]

  • Sintering. (n.d.). candcs.de. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). [No specific source provided]. [Link]

  • Sintering process and catalysis. (2018). ResearchGate. [Link]

  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. (n.d.). PMC. [Link]

  • Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. (n.d.). YorkSpace. [Link]

  • Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts. (n.d.). [No specific source provided]. [Link]

  • Regeneration of catalysts deactivated by coke deposition: A review. (2020). [No specific source provided]. [https://www.dnic.dicp.ac.cn/uploads/202007/6-Regeneration of catalysts deactivated by coke deposition A review.pdf]([Link] of catalysts deactivated by coke deposition A review.pdf)

  • Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. (2024). ACS Catalysis. [Link]

  • Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches. (n.d.). Dalton Transactions. [Link]

  • Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. (n.d.). ChemRxiv. [Link]

  • Recent Advances in the Prins Reaction. (2022). PMC. [Link]

  • Synthesis of Florol via Prins cyclization over heterogeneous catalysts. (2021). Research Collection. [Link]

  • Deactivation of Zeolite Catalysts in the Prins Reaction between Propene and Formaldehyde in the Liquid Phase. (2021). MDPI. [Link]

  • Catalytic Dehydrative Transformations Mediated by Moisture- Tolerant Zirconocene Triflate. (2023). [No specific source provided]. [Link]

  • Rhenium(VII) Catalysis of Prins Cyclization Reactions. (n.d.). PMC. [Link]

  • Catalysis in Organic Synthesis. (2024). ResearchGate. [Link]

  • Catalyst Poison Countermeasures. (n.d.). Nikki-Universal Co., Ltd.. [Link]

  • Hydroamination reactions by metal triflates: Brønsted acid vs. metal catalysis?. (n.d.). SciSpace. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). [No specific source provided]. [Link]

  • Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. (2019). CORE. [Link]

  • Improving hydrothermal stability of supported metal catalysts for biomass conversions: a review. (n.d.). Iowa State University Digital Repository. [Link]

  • Role of Lewis acid/base anchor atoms in catalyst regeneration: a comprehensive study on biomimetic EP3Fe nitrogenases. (n.d.). RSC Publishing. [Link]

  • KINETIC STUDIES OF CATALYST DEACTIVATION IN HETEROGENEOUS CATALYSIS (REVIEW). (2006). Journal of Chemical Technology and Metallurgy. [Link]

  • The Prins Reaction: Advances and Applications. (n.d.). Bentham Science Publishers. [Link]

  • Hidden Brønsted Acid Catalysis: Pathways of Accidental or Deliberate Generation of Triflic Acid from Metal Triflates. (2011). The Journal of Organic Chemistry. [Link]

  • Lewis Acid-Catalyzed Ene, Prins and Related Reactions. (n.d.). Snidergroup. [Link]

  • Modifying the Prins-Pinacol Reaction Using Heterogeneous Catalysts. (n.d.). [No specific source provided]. [Link]

  • Handbook of Reagents for Organic Synthesis: Catalyst Components for Coupling Reactions. (n.d.). [No specific source provided]. [Link]

  • Prins Reaction. (2021). J&K Scientific LLC. [Link]

  • Lewis Acid Catalyzed One-Pot Crossed Prins Cyclizations Using Allylchlorosilane as Allylating Agent. (2025). ResearchGate. [Link]

  • Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. (2023). [No specific source provided]. [Link]

Sources

Optimization

Technical Support Center: Stereochemical Control in Tetrahydropyran Synthesis

A Senior Application Scientist's Guide to Navigating Solvent Effects Welcome to the technical support center for tetrahydropyran (THP) synthesis. This guide is designed for researchers, medicinal chemists, and process de...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Navigating Solvent Effects

Welcome to the technical support center for tetrahydropyran (THP) synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereoselective THP ring formation. As a Senior Application Scientist, I've seen firsthand how the choice of solvent can be the deciding factor between a successful, highly diastereoselective synthesis and a complex mixture of isomers.

This resource moves beyond simple protocols to explain the fundamental principles governing the stereochemical outcome of your reactions. Here, we will dissect common experimental challenges, provide evidence-based troubleshooting strategies, and offer detailed workflows to help you rationalize and optimize your solvent selection for achieving the desired stereoisomer.

Frequently Asked Questions: The Fundamentals of Solvent Influence

This section addresses the core principles of how solvents dictate the stereochemical pathways in common THP synthesis reactions.

Q1: How can a seemingly "inert" solvent dramatically alter the cis/trans ratio of my product?

The term "inert" is often a misnomer. Solvents are active participants in the reaction, influencing the energy of transition states and intermediates. The stereochemical outcome is determined by the energy difference between the diastereomeric transition states leading to your possible products. Solvents can alter this energy landscape in several ways:

  • Stabilization of Intermediates: In reactions proceeding through charged intermediates, such as the oxocarbenium ion in a Prins cyclization, polar solvents can stabilize this charged species.[1][2] This stabilization can lower the activation energy, but it can also change the reaction mechanism from a concerted (SN2-like) to a stepwise (SN1-like) pathway, often eroding stereoselectivity.[1]

  • Transition State Solvation: Solvents can selectively solvate and stabilize one transition state over another. For instance, a solvent capable of hydrogen bonding might stabilize a transition state where a hydroxyl group is exposed, favoring a specific conformation that leads to the desired stereoisomer.[3][4]

  • Catalyst Interaction: The solvent can modulate the activity and selectivity of the catalyst (e.g., a Lewis acid). Coordinating solvents like ethers can compete with the substrate for binding to the Lewis acid, altering its effective strength and steric environment.[5]

Q2: What is the mechanistic difference between polar and nonpolar solvents in THP synthesis?

The polarity of the solvent often dictates whether the reaction proceeds through a more synchronous (SN2-like) or a stepwise (SN1-like) mechanism.

  • Polar Solvents (e.g., Acetonitrile, Nitromethane): These solvents are effective at stabilizing charged species. In the context of THP acetal substitutions, polar solvents favor the formation of a discrete oxocarbenium ion (SN1 pathway).[1][2] This planar, achiral intermediate can be attacked from either face by the nucleophile, often leading to a loss of stereoselectivity or a mixture of products.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Trichloroethylene): These solvents are poor at stabilizing charged intermediates. Consequently, they tend to favor a more concerted SN2-type mechanism where bond formation and bond-breaking occur more synchronously.[1][2] This pathway avoids a fully formed carbocation, and the stereochemical information from the starting material is more effectively transferred to the product, resulting in higher stereoselectivity. Trichloroethylene, for example, has been specifically identified as an effective solvent for promoting SN2 outcomes in C- and O-glycosylation reactions involving THP acetals.[1]

cluster_0 Solvent Polarity and Reaction Mechanism Start Tetrahydropyran Precursor Polar Polar Solvent (e.g., CH3CN) Start->Polar Favors Nonpolar Nonpolar Solvent (e.g., Toluene, C2HCl3) Start->Nonpolar Favors SN1 S_N_1 Pathway (Oxocarbenium Ion) Low_Selectivity Low Diastereoselectivity (Mixture of Isomers) SN1->Low_Selectivity SN2 S_N_2 Pathway (Concerted) High_Selectivity High Diastereoselectivity (Single Isomer) SN2->High_Selectivity Polar->SN1 Stabilizes Intermediate Nonpolar->SN2 Favors Concerted TS

Caption: Influence of solvent polarity on reaction pathways.

Q3: My reaction involves a hydroxyl group. How do protic or hydrogen-bond-accepting solvents affect the outcome?

Hydrogen bonding is a powerful, non-covalent interaction that can profoundly influence stereoselectivity.[6][7]

  • Catalytic Role: In some cyclizations, a solvent like methanol (MeOH) can act as a hydrogen-bond catalyst. For instance, in certain epoxide-opening spirocyclizations, one molecule of MeOH can activate the epoxide electrophile via a hydrogen bond, while a second molecule chelates the sidechain nucleophile, organizing the transition state for a highly stereoselective reaction.[8]

  • Templating Effect: In gold-catalyzed diol cyclizations, intramolecular hydrogen bonding between the diol groups is essential for biasing the conformation of the transition state.[3][4] This pre-organizes the molecule into a chair-like conformation, dictating which face of the alkene is attacked and thus controlling the stereochemical outcome.[3][4] A solvent that disrupts this internal hydrogen bonding network would be detrimental to selectivity.

  • Inhibitory Role: Conversely, a coordinating solvent like acetone can act as an inhibitor by forming hydrogen bonds with the substrate's hydroxyl groups, reducing their effective concentration and ability to participate in the desired catalytic cycle.[8]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q4: My Prins cyclization is yielding a 1:1 mixture of diastereomers. The literature reports >10:1 selectivity. What's wrong?

This is a classic problem often traced back to solvent choice and reaction conditions. Poor diastereoselectivity in Prins cyclizations typically points to a loss of stereochemical control, often because the reaction is proceeding through a long-lived, planar oxocarbenium ion.

Possible Causes & Recommended Actions:

  • Solvent is Too Polar: You may be using a solvent like acetonitrile that over-stabilizes the oxocarbenium ion, allowing it to equilibrate or be attacked non-selectively.

    • Solution: Switch to a less polar, non-coordinating solvent. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common starting points.[9][10] For certain substrates, ethereal solvents like diethyl ether have been shown to dramatically improve selectivity.[5][9]

  • Reaction Temperature is Too High: Higher temperatures can provide enough energy to overcome the small difference between the diastereomeric transition states, leading to lower selectivity.

    • Solution: Lower the reaction temperature significantly. Running the reaction at -78 °C is a standard practice to enhance diastereoselectivity by favoring the thermodynamically more stable transition state.[9][10]

  • Incorrect Lewis Acid/Solvent Combination: The Lewis acid and solvent work in concert. A highly active Lewis acid in a non-coordinating solvent might be too reactive, leading to side reactions, while a milder Lewis acid might require a specific solvent to achieve high selectivity.

    • Solution: Screen a panel of Lewis acids in conjunction with different solvents. For example, while SnCl₄ is common, milder catalysts like InBr₃ or TMSOTf might offer better selectivity in a specific solvent system.[9][11][12]

Solvent Dielectric Constant (ε) Typical Effect on Prins Cyclization Recommendation
Acetonitrile (MeCN)37.5Often leads to poor selectivity (favors SN1)Avoid if high diastereoselectivity is the goal.
Dichloromethane (DCM)9.1Good starting point, moderately polar.Standard choice for many Prins reactions.[12]
1,2-Dichloroethane (DCE)10.4Similar to DCM, allows for higher temperatures if needed.Use when higher reaction temperatures are required.[10]
Diethyl Ether (Et₂O)4.3Can improve selectivity by coordinating to intermediates.[9]Excellent alternative to screen for improved selectivity.
Toluene2.4Non-polar, favors concerted pathways.Screen if chlorinated solvents give poor results.

Q5: I'm attempting an intramolecular oxa-Michael addition to form a 2,6-disubstituted THP, but I'm getting the wrong (thermodynamic) isomer and observing product decomposition.

This issue points towards a reaction that is reversible under your conditions, allowing for equilibration to the more stable thermodynamic product, or subsequent side reactions.

Possible Causes & Recommended Actions:

  • Base is Too Strong / Conditions Too Harsh: Strong bases (like KOH) and high temperatures can promote the retro-oxa-Michael reaction.[13][14] This re-forms the starting material, which can then re-cyclize under thermodynamic control to give the more stable isomer (often the 2,6-cis-substituted THP).[15] This reversibility can also lead to racemization if the starting material is chiral.[16]

    • Solution: Switch to kinetic conditions. Use a milder base (e.g., DBU, a phosphazene base, or an organocatalyst) and lower the reaction temperature.[13][15] This will favor the kinetically formed product (often the 2,6-trans isomer) and prevent equilibration.[15]

  • Solvent Choice is Favoring Reversibility: The solvent can influence the equilibrium position.

    • Solution: Screen solvents to find one that favors the desired product under kinetic control. Toluene is often used for base-catalyzed cyclizations at elevated temperatures to achieve thermodynamic products.[15] For kinetic control, a more polar aprotic solvent at a lower temperature might be beneficial.

cluster_1 Troubleshooting Oxa-Michael Addition Start ζ-Hydroxy α,β-Unsaturated Ester Kinetic Kinetic Control (Mild Base, Low Temp) Start->Kinetic Favored by Non-equilibrating conditions Thermo Thermodynamic Control (Strong Base, High Temp) Start->Thermo Favored by Equilibrating conditions Trans_Product 2,6-trans-THP (Kinetic Product) Kinetic->Trans_Product Cis_Product 2,6-cis-THP (Thermodynamic Product) Thermo->Cis_Product Equilibrium Retro-Oxa-Michael (Reversible) Trans_Product->Equilibrium Can lead to Equilibrium->Cis_Product Equilibration

Caption: Kinetic vs. Thermodynamic control in oxa-Michael additions.

Q6: My reaction is clean, but the yield is low. Could the solvent be causing unforeseen side reactions?

Absolutely. While your primary product might be clean by NMR, the solvent can promote subtle side reactions that consume starting material or product, leading to low isolated yields.

Possible Causes & Recommended Actions:

  • Solvent Participation: Protic solvents (e.g., alcohols) can sometimes act as competing nucleophiles, leading to undesired intermolecular addition products.[8]

    • Solution: Switch to an aprotic solvent. If a protic solvent is required for catalysis, consider using it as a co-solvent in minimal quantities.

  • Formation of Polymeric Byproducts: Strong Lewis or Brønsted acids can catalyze the polymerization of alkenes or aldehydes, especially at higher concentrations or temperatures.[17] The choice of solvent can influence the solubility and reactivity of these intermediates.

    • Solution: Use milder catalysts and lower temperatures.[9] Ensure slow addition of reagents to maintain low instantaneous concentrations. Using a solvent that does not promote polymerization can also be beneficial.

  • Product Instability/Degradation: The product itself might be unstable to the reaction conditions, especially during a long reaction or a harsh workup. Acid-sensitive products can degrade on silica gel during purification.

    • Solution: Use milder conditions (acid/base, temperature). For purification, consider using a deactivated stationary phase like basic alumina or neutralizing your silica gel with triethylamine.[18]

Experimental Protocols

Protocol 1: General Workflow for Solvent Screening in a Diastereoselective Prins Cyclization

This protocol provides a systematic approach to optimizing the solvent for a Lewis acid-catalyzed Prins cyclization.

  • Setup: In parallel, add the homoallylic alcohol (1.0 equiv.) to several flame-dried reaction vials under an inert atmosphere (e.g., Argon).

  • Solvent Addition: To each vial, add a different anhydrous solvent to be screened (e.g., DCM, DCE, Et₂O, Toluene, MeCN) to achieve a consistent concentration (e.g., 0.05 M).

  • Aldehyde Addition: Add the aldehyde (1.2 equiv.) to each vial.

  • Equilibration: Cool all vials to the desired temperature (start with -78 °C for maximum selectivity).[9]

  • Initiation: Prepare a stock solution of the Lewis acid (e.g., TMSOTf, 1.0 equiv.) in a suitable anhydrous solvent (e.g., DCM). Add the Lewis acid dropwise to each stirred reaction mixture.

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or LC-MS. Note the time to completion for each solvent.

  • Quenching: Once the starting material is consumed, quench the reactions by adding a saturated aqueous solution of NaHCO₃.

  • Workup & Analysis: Allow the mixtures to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., DCM), combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Determine Diastereomeric Ratio: Analyze the crude product from each reaction by ¹H NMR spectroscopy to determine the diastereomeric ratio (d.r.).

  • Optimization: Based on the results, select the solvent that provides the best combination of reaction rate, yield, and diastereoselectivity for further optimization (e.g., temperature, catalyst loading).

References

  • The Importance of Hydrogen Bonding to Stereoselectivity and Catalyst Turnover in Gold-Catalyzed Cyclization of Monoallylic Diols. Journal of the American Chemical Society. [Link]

  • Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- And O-glycosylations. PubMed. [Link]

  • The Importance of Hydrogen Bonding to Stereoselectivity and Catalyst Turnover in Gold-Catalyzed Cyclization of Monoallylic Diols. PubMed. [Link]

  • Hydrogen-Bonding Catalysis and Inhibition by Simple Solvents in the Stereoselective Kinetic Epoxide-Opening Spirocyclization of Glycal Epoxides to Form Spiroketals. PMC. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

  • Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations. Organic Letters. [Link]

  • Diastereoselective Synthesis of Tetrahydrofuran/Tetrahydropyran Derivatives. Thieme E-Books & E-Journals. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. [Link]

  • Importance of C–H Hydrogen Bonding in Asymmetric Catalysis. Royal Society of Chemistry. [Link]

  • Highly Stereoselective Prins Cyclization of (Z)- and (E)-γ-Brominated Homoallylic Alcohols to 2,4,5,6-Tetrasubstituted Tetrahydropyrans. Organic Letters. [Link]

  • Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. Organic Chemistry Portal. [Link]

  • C–H···O Non-Classical Hydrogen Bonding in the Stereomechanics of Organic Transformations. University of California, Los Angeles. [Link]

  • Exploiting retro oxa-Michael chemistry in polymers. ChemRxiv. [Link]

  • Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society. [Link]

  • Making chemistry greener with solvent alternatives. University of Nottingham. [Link]

  • Exploiting retro oxa-Michael chemistry in polymers. SciSpace. [Link]

Sources

Troubleshooting

Technical Support Center: Improving the Scalability of 4-Hydroxytetrahydro-2H-pyran-2-one Synthesis

Welcome to the technical support center for the synthesis of 4-hydroxytetrahydro-2H-pyran-2-one (a substituted δ-valerolactone derivative). This guide is designed for researchers, chemists, and process development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-hydroxytetrahydro-2H-pyran-2-one (a substituted δ-valerolactone derivative). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling up the synthesis of this valuable heterocyclic building block. Our focus is on providing practical, field-tested insights and robust troubleshooting strategies to enhance yield, purity, and overall process efficiency.

The synthesis of pyranones and their derivatives is a cornerstone of modern organic chemistry, with applications ranging from natural product synthesis to the development of novel pharmaceutical agents.[1][2] However, transitioning these syntheses from the bench to a larger scale introduces a unique set of challenges. This document addresses these issues head-on in a direct question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section tackles specific problems you might encounter during your synthesis and scale-up efforts.

Q1: My reaction yield is consistently low or has dropped significantly upon scaling up. What are the likely causes and how can I fix it?

Low yield is one of the most common and frustrating issues in process chemistry. The cause is often multifactorial, stemming from reaction kinetics, catalyst performance, or side reactions that become more prominent at a larger scale.

Potential Causes & Solutions:

  • Inadequate Mixing: On a larger scale, inefficient stirring can lead to localized temperature gradients and poor distribution of reactants or catalysts. This results in incomplete conversion and the formation of side products.

    • Solution: Ensure your reactor is equipped with an appropriate mechanical stirrer (e.g., overhead stirrer with a suitable impeller design) for the vessel geometry. For heterogeneous reactions (e.g., with a solid-supported catalyst), vigorous stirring is critical to maximize surface contact.

  • Suboptimal Catalyst Performance: The efficiency of many synthetic routes, particularly those involving dehydrogenation, is highly dependent on the catalyst.[3]

    • Solution:

      • Catalyst Selection: For dehydrogenation routes, such as converting 1,5-pentanediol or 2-hydroxytetrahydropyran (HTHP), copper-based catalysts like Cu/SiO2 have shown excellent selectivity.[3]

      • Catalyst Activation & Handling: Ensure the catalyst is properly activated if required (e.g., in situ reduction). Avoid exposure of activated catalysts to air, which can cause deactivation.

      • Catalyst Loading: Re-optimize the catalyst loading (mol%) for the scaled-up reaction. A simple linear scale-up may not be optimal.

  • Side Reactions: Unwanted reaction pathways, such as polymerization or degradation, can become dominant under certain conditions.

    • Solution: Monitor the reaction closely using techniques like TLC, LC-MS, or GC-MS to identify the formation of byproducts. Adjusting the temperature, reaction time, or order of reagent addition can often minimize these side reactions.[4] For instance, in some routes starting from epoxides, controlling the addition rate and temperature is crucial to prevent polymerization.[5]

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_mixing Assess Mixing Efficiency start->check_mixing check_catalyst Evaluate Catalyst Performance check_mixing->check_catalyst Is it sufficient? optimize_stirring Improve Stirring (e.g., mechanical stirrer, baffle) check_mixing->optimize_stirring Is it inadequate? check_conditions Review Reaction Conditions check_catalyst->check_conditions Is it optimal? optimize_catalyst Optimize Catalyst (type, loading, activation) check_catalyst->optimize_catalyst Is it suboptimal? analyze_byproducts Identify Side Products (TLC, LC-MS) check_conditions->analyze_byproducts end_good Yield Improved optimize_stirring->end_good optimize_catalyst->end_good optimize_params Adjust T, Time, Concentration optimize_params->end_good analyze_byproducts->optimize_params

Caption: A troubleshooting workflow for low yield in pyran synthesis.[4]

Q2: I'm observing significant formation of the ring-opened hydroxy acid, which is complicating my purification. How can I prevent this?

The lactone ring in 4-hydroxytetrahydro-2H-pyran-2-one is susceptible to hydrolysis, especially under basic conditions, to form the corresponding 5-hydroxypentanoic acid derivative.[6]

Potential Causes & Solutions:

  • Basic Workup Conditions: Aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) used during the workup are the most common cause of lactone hydrolysis.

    • Solution: Perform the aqueous workup under neutral or slightly acidic conditions. If an acid scavenger is needed during the reaction, consider using a non-nucleophilic base that can be easily removed. Minimize contact time with any aqueous phase.

  • Residual Water: Performing the reaction under non-anhydrous conditions when it is not a hydrolysis reaction can lead to the formation of the hydroxy acid.

    • Solution: Ensure all solvents are thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon), especially if using water-sensitive reagents.

Q3: My final product is a viscous oil, but literature suggests it should be a solid. What's wrong?

While the physical state can depend on the specific isomer and purity, an oily product often points to the presence of impurities that are depressing the melting point.

Potential Causes & Solutions:

  • Residual Solvent: The most common cause. Even small amounts of high-boiling solvents (e.g., DMSO, DMF) can prevent crystallization.

    • Solution: Ensure the product is dried under high vacuum for an extended period. If a high-boiling solvent was used, consider a solvent swap via distillation or precipitation of the product by adding an anti-solvent.

  • Presence of Hydroxy Acid: As discussed in Q2, the ring-opened hydroxy acid is a common impurity that is often an oil or gum.[6]

    • Solution: The product must be re-purified. Column chromatography is often effective. Adding a small amount of a volatile acid (e.g., 0.5% acetic acid) to the mobile phase can improve the peak shape of acidic impurities on silica gel.[7]

  • Oligomers/Polymers: Low levels of oligomerization can result in a gummy or oily product.

    • Solution: Purification via flash column chromatography is typically the best method to remove oligomeric species.

Frequently Asked Questions (FAQs)
Q1: What are the most promising and scalable synthetic routes to 4-hydroxytetrahydro-2H-pyran-2-one and its parent compound, δ-valerolactone?

For industrial-scale production, routes starting from abundant, bio-renewable feedstocks are highly desirable.

  • Catalytic Dehydrogenation: This is a very promising approach. For example, the vapor-phase dehydrogenation of 1,5-pentanediol or 2-hydroxytetrahydropyran (HTHP) over copper-based catalysts can produce δ-valerolactone in good yields.[3][8] HTHP itself can be derived from biomass sources like furfural.[9] This method avoids stoichiometric, often hazardous, oxidizing agents.

  • Baeyer-Villiger Oxidation: The oxidation of a corresponding cyclopentanone derivative is a classic and reliable method to form the six-membered lactone ring.[10] Scalability can be a concern due to the use of peroxyacids, but newer catalytic systems using hydrogen peroxide as the oxidant are improving the green profile of this reaction.[10]

  • From Tetrahydrofurfuryl Alcohol (THFA): THFA, another biomass-derived chemical, can be converted to δ-valerolactone in a one-pot process over catalysts like Сu/ZnO-Al2O3 at elevated temperatures.[11]

Simplified Bio-Renewable Synthesis Pathway

Biomass Biomass (e.g., Corncob) Furfural Furfural Biomass->Furfural Hydrolysis THFA Tetrahydrofurfuryl Alcohol (THFA) Furfural->THFA Hydrogenation HTHP 2-Hydroxytetrahydropyran (HTHP) THFA->HTHP Rearrangement / Hydration Product δ-Valerolactone HTHP->Product Catalytic Dehydrogenation (e.g., Cu/SiO2)

Sources

Reference Data & Comparative Studies

Validation

Mastering Tetrahydropyran Synthesis: A Comparative Guide to Prins Cyclization vs. Alternative Methodologies

As Application Scientists navigating the complexities of macrocyclic and polyether natural product synthesis, we continuously evaluate ring-forming strategies for optimal yield, scalability, and stereocontrol. The tetrah...

Author: BenchChem Technical Support Team. Date: March 2026

As Application Scientists navigating the complexities of macrocyclic and polyether natural product synthesis, we continuously evaluate ring-forming strategies for optimal yield, scalability, and stereocontrol. The tetrahydropyran (THP) motif is ubiquitous in active pharmaceutical ingredients (APIs), macrolides, and marine natural products[1].

While there are multiple distinct strategies for constructing the six-membered oxygen heterocycle, the choice often dictates the overall efficiency of the synthetic route. This guide provides a rigorous, objective comparison of the Prins Cyclization against prominent alternatives—chiefly the Hetero-Diels-Alder (HDA) cycloaddition and Intramolecular Oxa-Michael additions—supported by mechanistic causality and validated experimental protocols.

Mechanistic Frameworks & Logical Grounding

Understanding the fundamental physical chemistry behind each method is essential for rational synthetic design.

The Prins Cyclization: Elegance via Oxocarbenium Intermediates

The Prins cyclization involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. Mechanistically, the reaction proceeds through a highly reactive


-oxocarbenium ion[1]. The stereocontrol is dictated by 1,3-diaxial interactions within a chair-like transition state, predictably situating bulky substituents in equatorial positions to afford exclusively cis-2,6-disubstituted tetrahydropyrans[2].

PrinsMechanism H_Alc Homoallylic Alcohol + Aldehyde Hemiacetal Hemiacetal Intermediate H_Alc->Hemiacetal Acid Catalyst Oxo (E)-Oxocarbenium Ion Hemiacetal->Oxo -H2O TS Chair-like Transition State (Equatorial Substituents) Oxo->TS Intramolecular Attack Carbocation Tetrahydropyranyl Carbocation TS->Carbocation THP 2,6-cis-Tetrahydropyran Carbocation->THP Nucleophile Trapping

Mechanistic pathway of Prins cyclization yielding 2,6-cis-tetrahydropyran.

Hetero-Diels-Alder (HDA) Cycloaddition

Conversely, the HDA approach constructs the ring by merging a diene (e.g., Danishefsky’s diene) with a heterodienophile (an aldehyde)[2]. The defining characteristic here is absolute stereocontrol via chiral Lewis acid catalysis (such as Jacobsen's Cr(III) catalysts), which orchestrates facial selectivity. However, HDA requires strict electronic matching between the electron-rich diene and electron-deficient aldehyde[2].

ComparisonMatrix Start Target: Tetrahydropyran (THP) Prins Prins Cyclization Start->Prins HDA Hetero-Diels-Alder (HDA) Start->HDA P_Adv High 2,6-cis Selectivity Excellent Atom Economy Prins->P_Adv HDA_Adv High Enantioselectivity Access to THP-4-ones HDA->HDA_Adv P_Lim Competitive Side Reactions (e.g., oxonia-Cope) P_Adv->P_Lim HDA_Lim Requires Electronic Matching Sensitive Dienes HDA_Adv->HDA_Lim

Decision matrix comparing Prins cyclization and Hetero-Diels-Alder workflows.

Quantitative Comparative Analysis

When selecting a route, balancing atomic efficiency against substrate scope is pivotal. The table below summarizes the core operational metrics based on modern synthetic methodologies.

ParameterPrins CyclizationHetero-Diels-Alder (HDA)Intramolecular Oxa-Michael
Starting Materials Homoallylic alcohol + AldehydeDiene + Aldehydeα,β-unsaturated ketone + OH
Typical Catalysts Brønsted/Lewis acids (PMA, InCl₃)[3]Chiral Lewis Acids (Cr(III), Cu(II))[2]Base or Brønsted acid
Stereoselectivity High cis-2,6-selectivity[1]High enantioselectivity[2]Moderate to high trans-selectivity
Atom Economy Excellent (Condensation + Trapping)High (Cycloaddition)Perfect (Isomerization)
Primary Limitation Competitive oxonia-Cope rearrangementsDiene polymerization, electronic limitsLimited to activated acceptors

Field-Proven Experimental Protocols

A protocol cannot just be a list of steps; it must be a self-validating system where inherent chemical checkpoints control for successful completion. Here are two standardized methodologies demonstrating causality in reaction design.

Protocol A: Aqueous Prins Cyclization for 4-Hydroxytetrahydropyrans

Pioneered using Phosphomolybdic Acid (PMA), this green-chemistry route effectively constructs cis-2,6-disubstituted-4-hydroxytetrahydropyrans[3].

Reagents: Homoallylic alcohol (1.0 mmol), Aldehyde (1.0 mmol), Phosphomolybdic Acid (PMA, 10 mol%), H₂O (2.0 mL).

  • Equimolar Mixing: Add the homoallylic alcohol and aldehyde to 2.0 mL of deionized water at room temperature.

    • Causality: Water acts dual-purposely as an environmentally benign continuous phase and as the ultimate nucleophile that intercepts the tetrahydropyranyl carbocation.

  • Catalyst Introduction: Slowly introduce 10 mol% PMA.

    • Causality: PMA is chosen over harsher Brønsted acids (like TfOH) because its polyoxometalate cluster structure stabilizes the localized transition states and avoids the degradation of sensitive functional groups[3].

  • Kinetic Maturation: Stir the reaction mixture at room temperature for 2–4 hours (monitor by TLC).

    • Causality: Kinetic control is necessary here to ensure that the

      
      -oxocarbenium ion collapses from its most stable diequatorial chair-like conformation, avoiding thermodynamic epimerization.
      
  • Quench and Self-Validation: Extract with ethyl acetate and wash strictly with saturated NaHCO₃.

    • Causality: Immediate acid quenching prevents retro-Prins fragmentation during solvent evaporation. A rapid mass recovery >85% natively validates a successful forward reaction without dominant oxonia-Cope side channels.

Note: For synthesis of 4-tosyloxytetrahydropyrans, substituting PMA/Water with p-toluenesulfonic acid (PTSA) and Molecular Sieves 4Å in dichloromethane at reflux effectively alters the nucleophile while removing water to drive the equilibrium[4].

Protocol B: Lewis Acid-Catalyzed Enantioselective HDA Cycloaddition

Utilized heavily in total synthesis (e.g., Neopeltolide)[2], this method grants access to functionalized tetrahydropyran-4-ones.

Reagents: Aldehyde (1.0 eq), Danishefsky’s Diene (1.2 eq), Jacobsen's Chiral Cr(III) Catalyst (5 mol%), Anhydrous TBME (Solvent).

  • Catalyst-Substrate Complexation: In a flame-dried flask, mix the aldehyde and the Cr(III) catalyst in anhydrous TBME, cooling to -20 °C.

    • Causality: The chiral Cr(III) complex acts as a distinct Lewis acid, coordinating directly with the aldehyde carbonyl. This not only lowers the LUMO energy to accelerate the diene attack but creates a steric wall for facial shielding[2].

  • Diene Addition: Add Danishefsky’s diene dropwise over 15 minutes.

    • Causality: Dropwise addition at cryogenic temperatures severely suppresses background uncatalyzed racemic cycloadditions and limits the unwanted homopolymerization of the highly reactive diene.

  • Acidic Unmasking: After complete diene consumption (via TLC), treat the mixture with a mild solution of TFA.

    • Causality: The primary cycloaddition yields a sensitive enol ether/acetal intermediate. The TFA workup logically hydrolyzes the silyl enol ether and eliminates the methoxy group, irreversibly collapsing the intermediate into the thermodynamically stable tetrahydropyran-4-one[2].

Strategic Summary

Selecting between these synthetic pathways is dictated by target architecture. If your target requires a robust, atom-economical setup for cis-2,6-disubstituted architectures—especially with a functionalizable C4 position—the Prins cyclization remains practically peerless[1],[3],[4]. Conversely, if you require absolute enantiocontrol over a completely novel chiral center without an existing stereocenter on a starting alcohol, the Hetero-Diels-Alder reaction[2] justifies its higher reagent sensitivity.

References

1.[1] Title: Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Source: Beilstein Journal of Organic Chemistry (PMC). URL: 2.[2] Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Source: Marine Drugs (PMC). URL: 3.[3] Title: The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Source: Organic Chemistry Portal. URL: 4.[4] Title: Efficient, highly diastereoselective MS 4 Å-promoted one-pot, three-component synthesis of 2,6-disubstituted-4-tosyloxytetrahydropyrans via Prins cyclization. Source: Beilstein Journal of Organic Chemistry. URL:

Sources

Comparative

A Tale of Two Lactones: A Comparative Guide to 4-hydroxytetrahydro-2H-pyran-2-one and γ-Butyrolactone in Organic Synthesis

In the intricate world of organic synthesis, the choice of a starting material or intermediate can profoundly influence the outcome of a reaction cascade. Among the myriad of available building blocks, cyclic esters, or...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of organic synthesis, the choice of a starting material or intermediate can profoundly influence the outcome of a reaction cascade. Among the myriad of available building blocks, cyclic esters, or lactones, hold a significant position due to their versatile reactivity. This guide provides an in-depth, objective comparison of two such lactones: 4-hydroxytetrahydro-2H-pyran-2-one, a functionalized δ-valerolactone, and the widely utilized γ-butyrolactone (GBL). This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors.

Introduction: Structure and Physicochemical Properties

At first glance, 4-hydroxytetrahydro-2H-pyran-2-one and γ-butyrolactone (GBL) are both cyclic esters. However, their structural nuances, specifically the ring size and the presence of a hydroxyl group, lead to distinct physicochemical properties and, consequently, divergent applications in organic synthesis.

γ-Butyrolactone (GBL) is a five-membered lactone, a colorless, hygroscopic liquid with good solubility in water and many organic solvents[1][2]. Its relatively simple and stable structure has made it a workhorse in the chemical industry, serving as a solvent, a precursor to other chemicals like N-methyl-2-pyrrolidone, and a monomer in certain polymerization reactions[3][4].

4-hydroxytetrahydro-2H-pyran-2-one , a derivative of δ-valerolactone, is a six-membered lactone bearing a hydroxyl group at the C4 position. This seemingly minor addition of a hydroxyl group and an extra carbon in the ring significantly alters its polarity, reactivity, and potential for stereochemical control.

Below is a table summarizing their key physical and chemical properties:

Property4-hydroxytetrahydro-2H-pyran-2-oneγ-Butyrolactone (GBL)
Chemical Formula C₅H₈O₃C₄H₆O₂
Molar Mass 116.11 g/mol 86.09 g/mol
Appearance Varies based on purity (often solid or high-boiling liquid)Colorless, oily liquid[5]
Boiling Point Higher than GBL (exact value depends on purity)~204-205 °C[2]
Melting Point Generally higher than GBL-45 °C
Solubility Soluble in polar solventsMiscible with water; soluble in acetone, benzene, diethyl ether, and ethanol[5]
Ring Size 6-membered (δ-lactone)5-membered (γ-lactone)
Key Functional Group Lactone, HydroxylLactone

Synthesis of the Building Blocks

The accessibility of a starting material is a critical consideration in synthetic planning. Both GBL and derivatives of 4-hydroxytetrahydro-2H-pyran-2-one can be sourced from both petrochemical and bio-renewable feedstocks.

γ-Butyrolactone (GBL) is commercially produced on a large scale, primarily through the dehydrogenation of 1,4-butanediol[6]. It can also be synthesized in the laboratory via the oxidation of tetrahydrofuran (THF)[6].

4-hydroxytetrahydro-2H-pyran-2-one and its derivatives can be synthesized through various routes. One notable and sustainable approach involves the catalytic transformation of levoglucosenone, a pyrolysis product of cellulose[5][7][8]. Other methods include the cyclization of 1,3,5-tricarbonyl compounds and reactions involving ketenes[2].

Caption: Synthetic routes to GBL and 4-hydroxytetrahydro-2H-pyran-2-one.

Comparative Reactivity in Organic Synthesis

The difference in ring size and the presence of the hydroxyl group in 4-hydroxytetrahydro-2H-pyran-2-one are the primary determinants of their distinct reactivity profiles.

Ring-Opening Polymerization: A Tale of Thermodynamics

One of the most significant differences between these two lactones lies in their ability to undergo ring-opening polymerization (ROP).

γ-Butyrolactone (GBL) is generally considered non-polymerizable under standard conditions. This is attributed to the low ring strain of the five-membered ring. The thermodynamics of GBL polymerization are unfavorable, with the equilibrium lying heavily towards the monomer[9]. While some success has been achieved under high pressure or with specialized catalysts, it remains a challenging monomer for ROP.

4-hydroxytetrahydro-2H-pyran-2-one , being a δ-valerolactone derivative, readily undergoes ROP. Six-membered rings possess sufficient ring strain to make polymerization thermodynamically favorable. The resulting polyesters, poly(δ-valerolactone)s, are biodegradable and have applications in the biomedical field, such as in drug delivery systems[3][6]. The hydroxyl group on the ring of 4-hydroxytetrahydro-2H-pyran-2-one offers a valuable handle for post-polymerization functionalization, allowing for the synthesis of polymers with tailored properties.

Caption: Ring-opening polymerization (ROP) comparison.

Nucleophilic Acyl Substitution and Ring-Opening Reactions

Both lactones are susceptible to nucleophilic attack at the carbonyl carbon, leading to ring-opening. However, the reaction conditions and outcomes can differ.

GBL reacts with a variety of nucleophiles, such as amines, alcohols, and Grignard reagents, to yield γ-hydroxybutyramides, esters, and diols, respectively. These reactions are fundamental in the use of GBL as a precursor for various fine chemicals and pharmaceuticals.

4-hydroxytetrahydro-2H-pyran-2-one also undergoes similar ring-opening reactions. The presence of the hydroxyl group, however, introduces the possibility of intramolecular reactions and can influence the regioselectivity of the attack. Furthermore, the hydroxyl group itself can act as a nucleophile or be a site for further functionalization prior to or after ring-opening. This bifunctionality makes it a versatile building block for the synthesis of complex molecules with defined stereochemistry.

Enolate Chemistry

The α-protons of both lactones can be deprotonated to form enolates, which can then participate in various carbon-carbon bond-forming reactions.

The enolate of GBL can be alkylated, acylated, and used in aldol reactions. This provides a route to a wide range of substituted γ-butyrolactones, which are common motifs in natural products and bioactive molecules.

The enolate chemistry of 4-hydroxytetrahydro-2H-pyran-2-one is also rich. The hydroxyl group can direct the stereochemical outcome of enolate reactions, making it a valuable chiral building block. For instance, the hydroxyl group can be protected, followed by stereoselective alkylation or aldol reactions, leading to the synthesis of highly functionalized and stereochemically complex δ-lactones.

Experimental Data and Protocols

To provide a practical perspective, this section outlines representative experimental protocols for key transformations of both lactones.

Representative Reaction: Aminolysis

Objective: To compare the reactivity of the two lactones in a standard ring-opening reaction with an amine.

Experimental Protocol: Aminolysis of γ-Butyrolactone

  • To a solution of γ-butyrolactone (1.0 eq) in a suitable solvent (e.g., methanol or neat), add the desired primary or secondary amine (1.1 eq).

  • Heat the reaction mixture to reflux for 4-12 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting γ-hydroxyamide by column chromatography or distillation.

Experimental Protocol: Aminolysis of 4-hydroxytetrahydro-2H-pyran-2-one

  • Protect the hydroxyl group of 4-hydroxytetrahydro-2H-pyran-2-one using a suitable protecting group (e.g., TBDMS or MOM) if desired, to prevent side reactions.

  • Dissolve the protected lactone (1.0 eq) in an appropriate solvent (e.g., THF).

  • Add the amine (1.1 eq) and heat the mixture to reflux for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the protected δ-hydroxyamide by column chromatography.

  • If necessary, deprotect the hydroxyl group using standard procedures.

Comparative Data Summary:

FeatureAminolysis of γ-ButyrolactoneAminolysis of 4-hydroxytetrahydro-2H-pyran-2-one
Reaction Time Typically shorter (4-12 h)Can be longer (6-24 h), especially with protected hydroxyl group
Reaction Conditions Often can be run neat or in a simple alcohol solventMay require an aprotic solvent like THF to avoid interference from the hydroxyl group
Workup Generally straightforwardMay involve extra protection/deprotection steps, leading to a longer overall sequence
Product γ-hydroxyamideδ-hydroxyamide (potentially with a protected hydroxyl group)

Applications in Drug Development and Materials Science

The distinct reactivity profiles of these two lactones translate into different areas of application.

γ-Butyrolactone is a precursor in the synthesis of several pharmaceuticals. For example, it can be converted to pyrrolidones, which are found in various drugs[3]. It is also used in the production of some herbicides and as a solvent in the electronics industry[4]. In materials science, its limited polymerizability has restricted its direct use as a monomer for high-molecular-weight polymers.

4-hydroxytetrahydro-2H-pyran-2-one and other functionalized δ-valerolactones are valuable chiral building blocks in the synthesis of complex natural products and pharmaceuticals. The ability to control stereochemistry at multiple centers makes them attractive starting materials for asymmetric synthesis. In materials science, their ready polymerization to functional polyesters opens up possibilities for creating biodegradable and biocompatible materials for applications such as controlled drug release, tissue engineering scaffolds, and environmentally friendly plastics[6].

Caption: Key application areas for each lactone.

Conclusion

  • γ-Butyrolactone is a readily available, stable, and versatile five-membered lactone. Its strength lies in its use as a solvent and as a precursor to a variety of acyclic compounds and other heterocycles through ring-opening reactions. Its major limitation is its poor polymerizability.

  • 4-hydroxytetrahydro-2H-pyran-2-one , a six-membered lactone, offers greater synthetic complexity and potential. Its key advantages are its favorable thermodynamics for ring-opening polymerization, leading to functional polyesters, and the presence of a hydroxyl group that allows for further functionalization and stereochemical control. This makes it a powerful tool for the synthesis of complex, high-value molecules and advanced materials.

The choice between these two lactones will ultimately depend on the specific synthetic target and the desired properties of the final product. For straightforward synthesis of γ-hydroxy acid derivatives or as a polar aprotic solvent, GBL is often the more practical choice. However, for the construction of functional polymers or complex chiral molecules, the enhanced functionality and reactivity of 4-hydroxytetrahydro-2H-pyran-2-one present a compelling advantage.

References

  • Gokemi. (n.d.). Gamma Butyrolacton (GBL). Retrieved from [Link]

  • Krishna, S. H., McClelland, D. J., Rashke, Q. A., Dumesic, J. A., & Huber, G. W. (2017). Hydrogenation of levoglucosenone to renewable chemicals. Green Chemistry, 19(5), 1278–1293.
  • Li, X., et al. (2011). Catalytic fast pyrolysis of cellulose to prepare levoglucosenone using sulfated zirconia.
  • PubChem. (n.d.). gamma-Butyrolactone. Retrieved from [Link]

  • MDPI. (2023, December 15). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxy-δ-valerolactone. Retrieved from [Link]

  • RSC Publishing. (2017). Hydrogenation of levoglucosenone to renewable chemicals. Retrieved from [Link]

  • PubMed. (2008). Why delta-valerolactone polymerizes and gamma-butyrolactone does not. Retrieved from [Link]

  • Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]

Sources

Validation

Mechanism of Action Studies for Pyranone-Based Compounds: A Comparative Guide on Antiviral vs. Antineoplastic Efficacy

As an application scientist bridging the gap between medicinal chemistry and translational drug development, I frequently evaluate highly versatile pharmacophores. Few scaffolds demonstrate the functional plasticity of t...

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist bridging the gap between medicinal chemistry and translational drug development, I frequently evaluate highly versatile pharmacophores. Few scaffolds demonstrate the functional plasticity of the pyranone ring . Depending on its stereoelectronic derivatization, the pyranone core can be engineered to execute completely divergent mechanisms of action (MoA)—most notably acting as either a competitive enzymatic inhibitor in virology or a DNA-damaging agent in oncology.

This guide provides an objective, side-by-side comparison of pyranone-based compounds across these two distinct therapeutic modalities. By exploring both the molecular rationale and the rigorous, self-validating experimental protocols required to prove their MoA, researchers can rapidly adapt these methodologies for their own lead-optimization pipelines.

Divergent MoA Profiles: Virology vs. Oncology

The Antiviral Pathway: HIV-1 Protease Inhibition

The most clinically validated application of the pyranone scaffold is the non-peptidic inhibition of HIV-1 protease. First-generation peptidic protease inhibitors (PIs) are highly susceptible to cross-resistance because they form rigid, structured bonds within the viral enzyme's active site.

Tipranavir, a dihydropyrone (pyranone-based) PI, overcomes this by binding to the protease via a highly flexible hydrogen-bonding network[1]. Because it lacks a rigid peptide backbone, tipranavir easily accommodates conformational shifts caused by common multi-drug resistant mutations (e.g., L33V, V82T)[1]. By competitively binding to the active site, it halts the cleavage of Gag and Gag-Pol polyproteins, successfully preventing the maturation of the HIV-1 virion[1].

The Antineoplastic Pathway: Cytotoxicity and Cell Cycle Arrest

Conversely, modifying the pyranone scaffold with lipophilic or acrylic substituents shifts its MoA toward potent cellular cytotoxicity. Recent syntheses of 6-acrylic phenethyl ester-2-pyranone derivatives and 5-methylidenetetrahydropyran-4-ones have revealed potent anti-tumor activities[2][3].

Instead of targeting a specific viral protease, these compounds act on the eukaryotic cell cycle. They induce DNA double-strand breaks—quantifiable by the phosphorylation of the H2AX histone (γH2AX)[3]. This genomic damage triggers the activation of checkpoint kinases, profoundly arresting the cancer cells in the G2/M phase and subsequently executing caspase-mediated apoptosis[2].

MoA_Comparison Scaffold Pyranone Scaffold (Core Pharmacophore) PI_Target HIV-1 Protease (Enzyme Target) Scaffold->PI_Target Non-peptidic binding Cancer_Target DNA Double-Strand Breaks (H2AX Phosphorylation) Scaffold->Cancer_Target Cytotoxic derivatization Viral_Block Inhibits Gag-Pol Cleavage (Loss of Maturation) PI_Target->Viral_Block Competitive inhibition Outcome_Viral Antiviral Efficacy (Viral Load Reduction) Viral_Block->Outcome_Viral Cell_Arrest G2/M Phase Arrest (Checkpoint Activation) Cancer_Target->Cell_Arrest Kinase signaling Outcome_Cancer Antineoplastic Efficacy (Tumor Cell Apoptosis) Cell_Arrest->Outcome_Cancer

Divergent mechanisms of action of pyranone derivatives in antiviral and antineoplastic therapeutics.

Quantitative Performance Data

To contextualize the efficacy of these pathways, the following tables summarize experimental findings from authoritative studies characterizing both classes of pyranones.

Table 1: Antiviral Efficacy of Pyranone-Based Inhibitors (Tipranavir)

Compound Target Enzyme Target Patient Profile Efficacy (EC50 / IC50) MoA Characteristics
Tipranavir HIV-1 Protease Highly PI-resistant strains 0.233 – 0.522 µM (EC50) Flexible H-bonding; Gag-Pol block[1]

| Darunavir (Control) | HIV-1 Protease | Multi-drug resistant HIV | ~0.003 µM (EC50) | High affinity peptidic-like binding |

Table 2: Antineoplastic Cytotoxicity of Pyranone Derivatives

Compound Designation Cell Line Model Phase Arrest Cytotoxicity (IC50) Key MoA Marker
Compound 5o (6-Acrylic analog) HeLa (Cervical) G2/M 0.50 µM Actin disruption, Apoptosis[2]
Compound 11c (5-Methylidene analog) HL-60 (Leukemia) G2/M 2.20 µM γH2AX phosphorylation[3]

| Carboplatin (Control) | HL-60 (Leukemia) | S / G2 | > 6.00 µM | DNA cross-linking[3] |

Experimental Workflows & Self-Validating Protocols

As application scientists, we do not simply execute assays; we engineer self-validating systems. An assay must confirm its own validity through built-in controls. Below are the definitive, step-by-step methodologies to prove both MoA pathways for a novel pyranone derivative.

Protocol A: FRET-Based Enzymatic Cleavage Assay (For Antiviral MoA)

This protocol confirms if your pyranone competitively inhibits protease activity.

  • Buffer Preparation (Causality Check): Prepare a sodium acetate buffer strictly adjusted to pH 4.7. Why? HIV-1 protease operates uniquely in the acidic environment of the maturing virion. Conducting the assay in standard pH 7.4 physiological buffer will artefactually ablate the enzyme's baseline activity, yielding false-positive inhibition readouts.

  • System Calibration: In a 96-well black microplate, combine the assay buffer, recombinant HIV-1 protease, and a fluorogenic peptide substrate (e.g., RE(EDANS)SQNYPIVQK(DABCYL)R). Include a fully uninhibited well (DMSO vehicle) and a fully inhibited well (using 1 µM Darunavir) to define your 0% and 100% inhibition assay limits.

  • Compound Dosing: Introduce the novel pyranone compound across a 10-point serial dilution (e.g., 10 µM down to 0.5 nM).

  • Kinetic Reading: Incubate at 37°C. Measure fluorescence dynamically (Excitation: 340 nm / Emission: 490 nm) over 60 minutes.

  • Data Integration: Calculate initial cleavage velocities (

    
    ). Plot 
    
    
    
    against the log-concentration of the pyranone to derive the IC50 value.
Protocol B: Propidium Iodide (PI) Flow Cytometry (For Antineoplastic MoA)

This protocol validates if your pyranone induces G2/M cell cycle arrest[2][3].

  • Cell Synchronization & Treatment: Seed cancer cells (e.g., HeLa or HL-60) and allow overnight attachment. Treat with the pyranone at determined IC50 and 2×IC50 concentrations[3]. Incubate for 24 hours.

  • Harvest and Fixation: Wash cells with cold PBS, trypsinize, and pellet. Resuspend the pellet dropwise in ice-cold 70% ethanol and incubate at -20°C for at least 4 hours to permeabilize the membrane.

  • RNase A Digestion (Causality Check): Pellet the fixed cells and resuspend in 500 µL PBS containing 50 µg/mL RNase A. Incubate at 37°C for 30 minutes. Why is this critical? Propidium iodide is a promiscuous intercalator that strongly binds to both DNA and RNA. Without enzymatic RNA degradation, cytoplasmic RNA will absorb the PI dye, drastically elevating background fluorescence and entirely obscuring the distinct G0/G1 and G2/M peaks required to prove cell cycle arrest.

  • PI Staining & Acquisition: Add 20 µg/mL Propidium Iodide to the suspension. Incubate in the dark for 15 minutes. Acquire data using a flow cytometer, ensuring you gate out doublets (using PI-Area vs. PI-Width) to prevent false G2/M readings.

  • MoA Confirmation: A compound acting via this pathway will display a dramatic statistical shift of the cell population from the 2N (G0/G1) peak into the 4N (G2/M) peak compared to the vehicle control[2].

Exp_Workflow Step1 Cell Culture & Pyranone Dosing (12-48h Incubation) Step2 FRET Cleavage Assay (Protease Activity Validation) Step1->Step2 HIV-1 Enzymatic Models Step3 Flow Cytometry (PI Staining) (DNA Content Analysis) Step1->Step3 Oncology Cellular Models Step4 Quantify Fluorescence Quenching (Determine Ki / IC50) Step2->Step4 Step5 Determine G2/M Arrest % (Cell Cycle Distribution) Step3->Step5 Validation Target Validation (Confirm MoA Pathways) Step4->Validation Step5->Validation

Integrated experimental workflow correlating pyranone dosing to pathway-specific MoA readouts.

Conclusion

The pyranone structure is a highly programmable chemical chassis. In virology, we leverage its non-peptidic flexibility to subvert mutational resistance in viral proteases. In oncology, its derivatization creates formidable cytotoxic agents capable of triggering targeted DNA double-strand breaks and subsequent cell cycle arrest. To successfully push a novel pyranone candidate forward, development professionals must pair targeted analog synthesis with strictly controlled, self-validating biochemical and cytometric assays.

References
  • Source: National Institute of Public Health (NIPH / FDA Label Data)
  • Source: National Center for Biotechnology Information (PMC / NIH)
  • Source: MDPI (Molecules)

Sources

Comparative

A Researcher's Guide to Spectroscopic Differentiation of 4-hydroxytetrahydro-2H-pyran-2-one Isomers

The precise structural elucidation of stereoisomers is a cornerstone of modern chemical synthesis and drug development. Different isomers of the same molecule can exhibit vastly different pharmacological, toxicological,...

Author: BenchChem Technical Support Team. Date: March 2026

The precise structural elucidation of stereoisomers is a cornerstone of modern chemical synthesis and drug development. Different isomers of the same molecule can exhibit vastly different pharmacological, toxicological, and physiological profiles. This guide provides a detailed spectroscopic framework for the differentiation of the cis and trans isomers of 4-hydroxytetrahydro-2H-pyran-2-one, a substituted δ-valerolactone.

Isomeric Structures and Conformational Analysis

The key to differentiating the cis and trans isomers of 4-hydroxytetrahydro-2H-pyran-2-one lies in understanding their most stable three-dimensional structures. The tetrahydropyran-2-one ring adopts a chair conformation to minimize steric strain. The substituent at the C-4 position, the hydroxyl group (-OH), will occupy either an axial or an equatorial position.

  • trans-4-hydroxytetrahydro-2H-pyran-2-one: In the most stable chair conformation, the hydroxyl group is in the axial position.

  • cis-4-hydroxytetrahydro-2H-pyran-2-one: In the most stable chair conformation, the hydroxyl group is in the equatorial position.

These conformational differences are the root cause of the distinct spectroscopic signatures discussed below.

cluster_cis cis-Isomer (Equatorial -OH) cluster_trans trans-Isomer (Axial -OH) cis_isomer cis-4-hydroxytetrahydro-2H-pyran-2-one trans_isomer trans-4-hydroxytetrahydro-2H-pyran-2-one start Purified Isomer Sample nmr_prep Sample Prep for NMR (5-10 mg in 0.6 mL CDCl₃) start->nmr_prep ir_prep Sample Prep for IR (Neat film or KBr pellet) start->ir_prep ms_prep Sample Prep for MS (Dilute in MeOH/CH₂Cl₂) start->ms_prep nmr_acq NMR Acquisition (¹H, ¹³C, COSY, HSQC) nmr_prep->nmr_acq ir_acq IR Acquisition (FTIR, 4000-400 cm⁻¹) ir_prep->ir_acq ms_acq MS Acquisition (EI or ESI) ms_prep->ms_acq nmr_proc NMR Data Processing (Chemical Shifts, J-Couplings) nmr_acq->nmr_proc ir_proc IR Data Processing (Peak Assignment) ir_acq->ir_proc ms_proc MS Data Processing (m/z, Fragmentation) ms_acq->ms_proc comparison Comparative Analysis & Isomer Assignment nmr_proc->comparison ir_proc->comparison ms_proc->comparison

Caption: General workflow for spectroscopic analysis and isomer assignment.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[1]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion. Typical parameters include a spectral width of 12-16 ppm, acquisition of 32-64 scans, and a relaxation delay of 1-2 seconds.[1][2]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are required. Typical parameters include a spectral width of 200-220 ppm, 512-2048 scans, and a relaxation delay of 2-5 seconds.[1]

  • 2D NMR (for Confirmation): To definitively assign proton and carbon signals, perform 2D NMR experiments.

    • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, confirming which protons are adjacent.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

  • Data Analysis: Process the spectra to determine precise chemical shifts (δ) and coupling constants (J-values). Pay close attention to the multiplicity and J-values of the H-4 signal.

B. Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (NaCl or KBr). For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Acquisition: Acquire the spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key functional group frequencies, particularly the C=O stretch of the lactone and the O-H stretch. Compare the shape and position of the O-H band between the two isomers.

C. Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol, acetonitrile, or dichloromethane.

  • Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for fragmentation data or a softer technique like Electrospray Ionization (ESI) to confirm the molecular ion.

  • Data Analysis: Identify the molecular ion peak (or [M+H]⁺, [M+Na]⁺ for ESI) to confirm the molecular weight. Analyze the fragmentation pattern, though it is unlikely to be a primary differentiating factor for these stereoisomers.[1]

Conclusion

The differentiation of the cis and trans isomers of 4-hydroxytetrahydro-2H-pyran-2-one is reliably achieved through a combined spectroscopic approach. ¹H NMR spectroscopy stands out as the most definitive technique, with the magnitude of the H-4 proton's coupling constants providing an unambiguous assignment of its axial or equatorial orientation. Complementary information from ¹³C NMR, specifically the γ-gauche effect, and potential differences in the O-H stretching band in IR spectra provide strong, self-validating support for the structural assignment. While mass spectrometry confirms the elemental composition, it offers limited value in stereoisomer distinction. By applying the principles and protocols outlined in this guide, researchers can confidently elucidate the stereochemistry of these and similar substituted tetrahydropyran systems.

References

  • NIST. 2H-Pyran-2-one, tetrahydro-. NIST Chemistry WebBook. Available from: [Link]

  • PubChem. 4-Hydroxy-tetrahydro-pyran-2-one. PubChem Compound Summary for CID 10396821. Available from: [Link]

  • Alves, J. S., et al. (2000). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. Magnetic Resonance in Chemistry, 38(3), 201–206. Available from: [Link]

  • Mena-Gutiérrez, A., et al. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Molecular Nutrition & Food Research, 61(10), 1700194. Available from: [Link]

Sources

Validation

Comparison Guide: Strategic Synthesis of Bioactive Molecules Utilizing δ-Lactone Scaffolds

A Senior Application Scientist's Guide to Synthesizing the Rosuvastatin Chiral Side Chain Introduction: The Central Role of Chiral Synthons in Modern Drug Synthesis In the landscape of pharmaceutical development, the ste...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Synthesizing the Rosuvastatin Chiral Side Chain

Introduction: The Central Role of Chiral Synthons in Modern Drug Synthesis

In the landscape of pharmaceutical development, the stereochemical precision of a bioactive molecule is paramount to its efficacy and safety. Nature itself is the master of stereocontrol, often utilizing chiral building blocks to construct complex molecular architectures. Synthetic chemists frequently emulate this strategy by employing "chiral pool" synthesis, where a readily available, enantiopure natural product serves as the starting point for a new molecule.

Among the most versatile of these chiral synthons are lactones, cyclic esters that are prevalent in natural products and serve as key intermediates in numerous synthetic pathways.[1][2] The six-membered δ-lactone, specifically the 4-hydroxytetrahydro-2H-pyran-2-one scaffold, is a cornerstone in the synthesis of HMG-CoA reductase inhibitors, a class of drugs known as statins that are critical for managing hypercholesterolemia.[3][4]

This guide provides an in-depth comparison of two distinct and powerful strategies for constructing the vital chiral side chain of Rosuvastatin, one of the world's leading "super-statins".[5] We will objectively compare a cutting-edge chemoenzymatic approach that generates the chiral lactone intermediate in situ against a more traditional, yet effective, chemical synthesis route starting from the chiral pool. This analysis is designed to equip researchers, chemists, and drug development professionals with the insights needed to select the optimal synthetic strategy based on project goals, scale, and available resources.

Case Study: Assembling the (3R,5S)-Dihydroxy-Heptenoate Side Chain of Rosuvastatin

The therapeutic power of Rosuvastatin lies in the precise spatial arrangement of the two hydroxyl groups (at C3 and C5) on its heptenoic acid side chain. This specific (3R, 5S) stereochemistry is the key that fits the active site of the HMG-CoA reductase enzyme.[5][6] Achieving this stereochemical configuration efficiently and with high purity is the central challenge for any commercially viable synthesis.

Route A: The Chemoenzymatic Strategy via DERA-Catalyzed Tandem Aldol Addition

This modern approach leverages the exquisite selectivity of enzymes to build complex stereochemistry from simple, achiral starting materials. The core of this strategy is the use of a Deoxyribose-5-Phosphate Aldolase (DERA) enzyme, which catalyzes a sequential, one-pot aldol reaction to generate a key lactol intermediate with both desired stereocenters.[5][7][8]

Conceptual Overview: The process begins with two simple, inexpensive aldehydes: acetaldehyde and chloroacetaldehyde. The DERA enzyme masterfully controls the reaction, first adding acetaldehyde to chloroacetaldehyde and then adding a second molecule of acetaldehyde. This tandem reaction forms a 6-carbon lactol with the correct (3R, 5S) relative and absolute stereochemistry. A subsequent chemical oxidation step converts this lactol into the more stable lactone, a direct precursor to the Rosuvastatin side chain.[5]

Experimental Workflow: DERA-Catalyzed Synthesis

cluster_0 One-Pot Enzymatic Reaction cluster_1 Chemical Oxidation A Acetaldehyde C DERA Enzyme (pH control, temp control) A->C B Chloroacetaldehyde B->C D (3R,5S)-6-chloro-2,4,6-trideoxy- erythro-hexopyranose (Lactol) C->D Tandem Aldol Addition E Oxidizing Agent (e.g., NaOCl/TEMPO) D->E Oxidation F (3R,5S)-6-chloro-2,4,6-trideoxy- erythro-hexonolactone E->F G Rosuvastatin Side-Chain (via further chemical steps) F->G Ring Opening & Functionalization A L-Malic Acid (Source of C5 Chirality) B Dimethyl L-malate A->B Esterification (MeOH, H+) C Chiral Diol Intermediate B->C Reduction (e.g., NaBH4) D Protected Aldehyde C->D Protection & Oxidation E Chain Elongation (e.g., Wittig or Horner- Wadsworth-Emmons) D->E F α,β-Unsaturated Ester E->F G Stereoselective Reduction (e.g., Diisobutylaluminium hydride) F->G Installs C3 Chirality H Protected (3R,5S) Side Chain G->H I Rosuvastatin Precursor H->I Deprotection

Caption: Workflow for the chemical synthesis of the Rosuvastatin side-chain from L-malic acid.

Detailed Experimental Protocol (Route B):

  • Esterification: Reflux L-malic acid (1.0 eq) in methanol with a catalytic amount of strong acid (e.g., HCl) for 4 hours to produce dimethyl L-malate. [9]2. Reduction: Reduce the diester to the corresponding diol using a powerful reducing agent like sodium borohydride in an appropriate solvent.

  • Selective Protection & Oxidation: Differentially protect the primary and secondary hydroxyl groups. A common strategy is to form a cyclic acetal, leaving one hydroxyl free for oxidation to the aldehyde. This multi-step process is a critical phase requiring careful control of reagents.

  • Chain Elongation: Couple the resulting aldehyde with a C2 fragment. A Wittig or Horner-Wadsworth-Emmons reaction is typically employed here to form an α,β-unsaturated ester. [10][11]This step builds the carbon backbone of the side chain.

  • Stereoselective Reduction: Reduce the ketone at the C3 position using a stereoselective reducing agent. The choice of reagent and conditions is critical to induce the desired (3R) stereochemistry.

  • Deprotection: Remove the protecting groups to reveal the final (3R,5S)-dihydroxy side chain precursor.

Analysis & Field Insights (Route B):

  • Expertise: This route relies on a deep understanding of classical organic chemistry principles, such as functional group protection, oxidation/reduction, and stereoselective synthesis. The key intellectual challenge is installing the second stereocenter with high diastereoselectivity, which often requires significant optimization of reagents and conditions.

  • Trustworthiness: The protocol's reliability hinges on the execution of each discrete step. Each intermediate must be purified and characterized to ensure the fidelity of the subsequent reaction. While robust, the multi-step nature introduces more potential points of failure or yield loss compared to the one-pot enzymatic route.

  • Advantages: This approach utilizes standard laboratory equipment and reagents, making it accessible to any well-equipped organic chemistry lab without the need for specialized biocatalysis capabilities. The chemistry is well-documented in patent literature. [9]

Head-to-Head Performance Comparison

The choice between these two synthetic philosophies often comes down to a quantitative comparison of their performance metrics.

MetricRoute A: Chemoenzymatic (DERA)Route B: Chemical Synthesis (L-Malic Acid)Rationale & Insights
Overall Yield High (Productivity of >30 g/L/h reported) [5]Moderate to LowThe enzymatic route is highly efficient in its key step. Chemical synthesis involves more steps, leading to cumulative yield loss.
Number of Steps Very Low (Effectively 2 steps to lactone)High (Typically 6-8 steps)The tandem reaction catalyzed by DERA dramatically shortens the synthetic sequence.
Stereoselectivity Excellent (>99% ee, >99% de) [5]Good to Excellent (Depends heavily on reduction step)The enzyme provides near-perfect stereocontrol. The chemical route's selectivity is dependent on the success of a specific diastereoselective reaction.
Starting Materials Simple, achiral, inexpensive (acetaldehyde)Chiral, but inexpensive (L-malic acid)Both routes start from commercially viable materials, but the chemoenzymatic route uses simpler building blocks.
Scalability Excellent (demonstrated at 100-g scale) [5]Good (Established industrial processes exist)While both are scalable, biocatalysis can offer significant advantages in process simplification and cost at very large scales.
Environmental Impact Low (Aqueous, mild conditions, biodegradable catalyst)Higher (Requires organic solvents, stoichiometric reagents)The chemoenzymatic route is a hallmark of green chemistry, avoiding harsh reagents and minimizing solvent waste. [11]

Conclusion: A Scientist's Perspective on Strategic Selection

Both the chemoenzymatic and the chiral pool synthesis routes are powerful and viable methods for constructing the Rosuvastatin side chain. The optimal choice is not universally fixed but is instead dictated by the specific context of the research or manufacturing campaign.

Route A (Chemoenzymatic) is the superior choice for large-scale, green, and cost-effective manufacturing . Its high efficiency, minimal step count, and exceptional stereocontrol make it an ideal platform for producing metric tons of the intermediate. The primary investment is in developing the biocatalysis process, but the long-term operational and environmental benefits are substantial.

Route B (Chemical Synthesis) remains a highly relevant and practical choice for exploratory research, medicinal chemistry, and smaller-scale synthesis . Its reliance on conventional chemical techniques makes it immediately accessible to a broader range of laboratories. It provides flexibility for creating analogues and does not require specialized knowledge in enzymology, making it ideal for rapid, early-stage development programs.

Ultimately, the 4-hydroxytetrahydro-2H-pyran-2-one scaffold and its precursors, whether generated by an enzyme or built from a chiral starting material, represent a critical nexus of biology and synthetic strategy in the creation of life-saving medicines.

References

  • CN101613341B - Synthetic method of key intermediate of rosuvastatin calcium side chain.
  • Patil, P. B., et al. (2015). NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDIATES . World Journal of Pharmaceutical Research. [Link]

  • Chen, X., et al. (2014). Synthetic studies on statins. Part 3: A facile synthesis of rosuvastatin calcium through catalytic enantioselective allylation strategy . ResearchGate. [Link]

  • A Practical Synthesis of Rosuvastatin and Other Statin Intermediates . ResearchGate. [Link]

  • Yan, J., & Jiang, C. (2020). Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction . Open Access Library Journal. [Link]

  • Mandal, T. (2025). Development and Synthesis of Statin Derivatives with Improved Cholesterol-Lowering Activity . Journal of Synthetic Chemistry. [Link]

  • Jennewein, S., et al. (2005). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates . Proceedings of the National Academy of Sciences. [Link]

  • The synthetic routes to atorvastatin intermediate. The KRED Route... . ResearchGate. [Link]

  • US8354530B2 - Process for the synthesis of rosuvastatin calcium.
  • US7094912B2 - Process for the preparation of 4-oxytetrahydropyran-2-ones.
  • Inhibitors of cholesterol biosynthesis. 6. trans-6-[2-(2-N-heteroaryl-3,5-disubstituted- pyrazol-4-yl)ethyl/ethenyl]tetrahydro-4-hydroxy-2H-pyran-2-ones . PubMed. [Link]

  • Biologically Active Natural δ‐Lactones in Medicinal Chemistry: Structures, Bioactivities, and Synthesis . ResearchGate. [Link]

  • Recent Developments in Lactone Monomers and Polymer Synthesis and Application . MDPI. [Link]

  • US20090124803A1 - Process for preparation of rosuvastatin.
  • DERA in Flow: Synthesis of a Statin Side Chain Precursor in Continuous Flow Employing Deoxyribose-5-Phosphate Aldolase Immobilized in Alginate-Luffa Matrix . MDPI. [Link]

  • Inhibitors of cholesterol biosynthesis. 3. Tetrahydro-4-hydroxy-6-[2-(1H-pyrrol-1-yl)ethyl]-2H-pyran-2-one inhibitors of HMG-CoA reductase. 2. Effects of introducing substituents at positions three and four of the pyrrole nucleus . PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 4-hydroxytrahydro-2H-pyran-2-one

As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle but a core...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle but a core component of responsible science. This guide provides a detailed, experience-driven framework for the safe and compliant disposal of 4-hydroxytrahydro-2H-pyran-2-one, ensuring the protection of our personnel, facilities, and environment. Our approach moves beyond simple checklists to explain the causality behind each procedural step, empowering you to make informed safety decisions.

Hazard Assessment & Characterization: The "Why" Behind the Precautions

Understanding the intrinsic properties of a chemical is the foundation of its safe management. While 4-hydroxytrahydro-2H-pyran-2-one may not be as ubiquitously documented as common solvents, its structural analogues provide a strong basis for a conservative and safe hazard assessment.

The primary regulatory framework governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[1][2][3] A core tenet of RCRA is the "cradle-to-grave" responsibility, which holds the generator legally accountable for the waste from its creation to its final, safe disposal.[1][3]

4-hydroxytrahydro-2H-pyran-2-one is not typically a "listed" hazardous waste. Therefore, its classification depends on its characteristics. Based on safety data sheets (SDS) for structurally similar pyran derivatives, we can infer the following hazard profile.

Table 1: Inferred Hazard Profile of 4-hydroxytrahydro-2H-pyran-2-one (Based on Analogues)

Hazard TypeGHS Classification (Inferred)Rationale & Precautionary Measures
Skin Irritation Category 2Analogues like 4-hydroxy-6-methyl-2H-pyran-2-one are classified as skin irritants[4]. Always handle with appropriate gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.
Eye Irritation Category 2ASerious eye irritation is a common hazard for this class of compounds[4][5][6]. Always wear safety glasses or goggles.
Respiratory Irritation STOT SE, Category 3May cause respiratory irritation if inhaled as a dust or aerosol[5][7]. Handle in a well-ventilated area or a chemical fume hood.
Acute Oral Toxicity Category 4 (Harmful)Some analogues are considered harmful if swallowed[6][7]. Do not eat, drink, or smoke in the laboratory.

Due to these characteristics, any waste containing 4-hydroxytrahydro-2H-pyran-2-one must be treated as regulated hazardous waste . Drain or trash disposal is strictly prohibited.[5][6][8]

On-Site Waste Management: Segregation, Containment, and Labeling

Proper management begins at the point of generation, in the laboratory. Adherence to satellite accumulation area (SAA) standards is critical for safety and compliance.[9][10]

Protocol 2.1: Step-by-Step Waste Collection
  • Container Selection:

    • Choose a container made of a compatible material (e.g., borosilicate glass, polyethylene) that is in good condition and has a secure, leak-proof cap.[9][11]

    • The original product container is often the best choice for storing the waste.[11]

    • Ensure the container size is appropriate for the volume of waste to be generated, minimizing headspace.

  • Waste Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled.

    • Attach a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) office.[11]

    • Clearly write the words "Hazardous Waste ".[9]

    • List all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages.[9]

    • Indicate the associated hazards (e.g., "Irritant," "Toxic").

  • Segregation:

    • Store the waste container in a designated satellite accumulation area within the lab, near the point of generation.[9]

    • Crucially, segregate this waste from incompatible materials. Based on its chemical structure (a lactone, which is a cyclic ester), it should be kept separate from:

      • Strong Oxidizing Agents [4]

      • Strong Acids and Bases (which can catalyze hydrolysis)[4]

    • Use secondary containment (e.g., a plastic tub) to capture any potential leaks.[11]

  • Accumulation Practices:

    • Keep the waste container closed at all times, except when adding waste.[9][10] Do not leave a funnel in the opening.[9]

    • Once the container is 90% full, or if you will no longer be generating this waste stream, arrange for pickup through your EH&S department.[9]

Disposal Pathways: A Decision-Making Workflow

The physical form and concentration of the waste dictate the specific disposal stream. The following diagram and protocols outline the correct pathway for each scenario.

Caption: Decision workflow for segregating 4-hydroxytrahydro-2H-pyran-2-one waste.

Protocol 3.1: Concentrated, Pure, or Dilute Liquid Waste

All liquids containing 4-hydroxytrahydro-2H-pyran-2-one, regardless of concentration, must be disposed of as hazardous chemical waste. This includes reaction mixtures, mother liquors, and aqueous solutions.

  • Follow the collection procedures outlined in Section 2.

  • Do not mix this waste with other waste streams unless explicitly permitted by your EH&S office and you have confirmed compatibility.

  • Arrange for disposal via a licensed professional waste disposal service, typically coordinated by your institution.[6]

Protocol 3.2: Contaminated Solid Waste

This category includes personal protective equipment (PPE), absorbent pads from spill cleanups, and contaminated weighing papers.

  • Place all contaminated solid items into a designated, lined container or a heavy-duty plastic bag clearly labeled as "Hazardous Solid Waste".

  • List the chemical contaminants on the label.

  • Keep this container separate from general laboratory trash.

  • When full, close the container/bag securely and manage it for EH&S pickup.

Protocol 3.3: Decontamination of Empty Containers

An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.[11][12]

  • Triple-Rinse Procedure: In a chemical fume hood, rinse the container three times with a solvent capable of removing the chemical residue (e.g., water or methanol).[11][13]

  • Collect Rinsate: This is the most critical step. Each rinse must be collected and added to your hazardous liquid waste container for 4-hydroxytrahydro-2H-pyran-2-one.[11][14] The rinsate is considered hazardous waste.

  • Final Disposal: Once triple-rinsed and air-dried, completely deface or remove the original label.[12][13] The container can now be disposed of in the appropriate laboratory glass or plastic recycling bin.

Spill Management

For small, manageable spills:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE: lab coat, gloves, and safety goggles.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels for large spills.

  • Carefully sweep or scoop the absorbent material into a designated container for hazardous solid waste.

  • Wipe the area with a damp cloth, and dispose of the cloth as hazardous solid waste.

  • All materials used for the cleanup must be disposed of as hazardous waste.[11] For large or unmanageable spills, evacuate the area and contact your institution's EH&S emergency line immediately.

By adhering to these scientifically grounded and regulation-aligned procedures, you actively contribute to a culture of safety and uphold your professional responsibility to the environment.

References

  • Title: Laboratory Chemical Waste Handling and Disposal Guidelines Source: University of Canterbury URL
  • Title: Laboratory chemical waste disposal guidelines Source: University of Otago URL
  • Title: Hazardous Chemical Waste Management Guidelines Source: Columbia University | Research URL
  • Title: Hazardous Waste and Disposal Source: American Chemical Society URL
  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL
  • Title: Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps Source: ACTenviro URL
  • Title: Hazardous Waste Management – Selected RCRA Regulations Fact Sheet Source: North Carolina Department of Environmental Quality URL
  • Title: Resource Conservation and Recovery Act (RCRA)
  • Title: Chemical Waste | Environmental Health and Safety Source: Case Western Reserve University URL
  • Source: AK Scientific, Inc.
  • Title: Safety Data Sheet - 4-Methyltetrahydro-2H-pyran-2-one Source: Angene Chemical URL
  • Title: Safety Data Sheet - 4-Hydroxy-6-methyl-2H-pyran-2-one Source: Fisher Scientific URL
  • Title: Resource Conservation and Recovery Act (RCRA)
  • Title: 4-Hydroxy-tetrahydro-pyran-2-one Source: PubChem, National Center for Biotechnology Information URL
  • Title: Chemical Waste Disposal Guidelines Source: Emory University, Department of Chemistry URL
  • Title: Chemical Safety Data Sheet - tetrahydro-4-methyl-2H-pyran Source: ChemicalBook URL
  • Title: Aldrich 305863 - Safety Data Sheet Source: MilliporeSigma URL
  • Title: 4-Iodotetrahydro-2H-pyran - Safety Data Sheet Source: Fisher Scientific URL

Sources

© Copyright 2026 BenchChem. All Rights Reserved.